Triethanolamine acetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
14806-72-5 |
|---|---|
Molecular Formula |
C8H19NO5 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
tris(2-hydroxyethyl)azanium;acetate |
InChI |
InChI=1S/C6H15NO3.C2H4O2/c8-4-1-7(2-5-9)3-6-10;1-2(3)4/h8-10H,1-6H2;1H3,(H,3,4) |
InChI Key |
UPCXAARSWVHVLY-UHFFFAOYSA-N |
SMILES |
CC(=O)O.C(CO)N(CCO)CCO |
Canonical SMILES |
CC(=O)[O-].C(CO)[NH+](CCO)CCO |
Other CAS No. |
14806-72-5 67924-03-2 |
physical_description |
Liquid |
Pictograms |
Irritant |
Related CAS |
67924-03-2 |
Synonyms |
2,2',2''-nitrilotriethanol triethanolamine triethanolamine acetate triethanolamine citrate triethanolamine citrate (1:1) triethanolamine copper salt triethanolamine hydrochloride triethanolamine iodohydrate triethanolamine maleate triethanolamine phosphate triethanolamine sulfate triethanolamine sulfate (2:1) triethanolamine sulfite (1:1) triethanolamine tartrate (1:1), (R-(R*,R*))-isomer triethanolamine titanium salt triethanolammonium chloride trolamine |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Properties of Triethanolamine Acetate for Researchers
Abstract: Triethanolamine acetate (TEAA) is a quaternary ammonium salt that is gaining interest in various research fields due to its dual functionality as an effective buffering agent and a versatile ionic liquid.[1] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and experimental protocols relevant to this compound. It is intended for researchers, scientists, and professionals in drug development who require a practical understanding of this compound. The guide details common synthetic routes, potential side reactions, and provides structured data and methodologies to facilitate its application in a laboratory setting.
Chemical Identity and Physicochemical Properties
This compound is formed from the reaction of triethanolamine (TEA), a tertiary amine and triol, with acetic acid.[1] The resulting compound is a salt, properly named tris(2-hydroxyethyl)ammonium acetate.[2] Its structure combines the features of both parent molecules, making it useful as a buffer, surfactant, and a green chemistry solvent.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 14806-72-5 | [1][2][3] |
| Molecular Formula | C₈H₁₉NO₅ | [1][3][4] |
| Molecular Weight | 209.24 g/mol | [1][2] |
| IUPAC Name | tris(2-hydroxyethyl)azanium;acetate | [1] |
| Physical Description | Liquid | [1][2] |
| Boiling Point | 335.4 °C at 760 mmHg | [3][4] |
| Flash Point | 185 °C | [3][4] |
| Density | ~1.26 g/cm³ at 20°C | [3] |
| Water Solubility | 99 g/L at 20°C | [3] |
| Canonical SMILES | CC(=O)[O-].C(CO)--INVALID-LINK--CCO | [1] |
| InChI Key | UPCXAARSWVHVLY-UHFFFAOYSA-N |[1] |
Synthesis of this compound
The primary method for synthesizing this compound is through a direct acid-base neutralization reaction.[1] This process is straightforward, exothermic, and can be performed under mild conditions.
The synthesis involves the transfer of a proton (H⁺) from the carboxylic acid group of acetic acid to the lone pair of electrons on the nitrogen atom of triethanolamine.[1] This forms the stable triethanolammonium acetate salt. The reaction is typically carried out by mixing the two reactants, often in stoichiometric ratios, either neat or in a suitable solvent.[1]
Caption: General workflow for the synthesis of this compound.
While neutralization is the primary reaction, the presence of hydroxyl groups on triethanolamine and a carboxylic acid creates the potential for Fischer esterification, especially if heated or catalyzed.[1] This side reaction can lead to the formation of mono-, di-, or tri-acetate esters of triethanolamine, which may be considered impurities depending on the desired application.[5]
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. This compound | C8H19NO5 | CID 159752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. lookchem.com [lookchem.com]
- 5. CN101665439A - Acetic acid triethanolamine ester as well as preparation and application thereof - Google Patents [patents.google.com]
Triethanolamine Acetate as a Protic Ionic Liquid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Synthesis, Properties, and Applications of Triethanolamine Acetate as a Protic Ionic Liquid.
Introduction
This compound, the salt formed from the neutralization of triethanolamine and acetic acid, is a protic ionic liquid (PIL) that has garnered interest in various scientific and industrial fields, including catalysis and pharmaceutical sciences.[1] As a versatile quaternary ammonium salt, it uniquely combines the properties of a buffering agent and a non-ionic surfactant.[1] Its potential as a green solvent and its role in facilitating drug delivery make it a compound of significant interest for researchers, scientists, and drug development professionals.[1][2]
This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and applications, with a particular emphasis on its relevance to drug development. Detailed experimental protocols are provided to enable the replication of key procedures.
Synthesis of this compound
The most common method for synthesizing this compound is through a direct acid-base neutralization reaction between triethanolamine (a weak base) and acetic acid (a weak acid).[1][3] This exothermic reaction involves the transfer of a proton (H⁺) from the carboxylic acid group of acetic acid to the lone pair of electrons on the nitrogen atom of triethanolamine, forming the triethanolammonium acetate salt.[1][3]
It is important to note that the proton transfer in many protic ionic liquids, including those derived from weak acids and bases, may be incomplete.[4] This results in an equilibrium mixture containing the triethanolammonium and acetate ions, as well as neutral triethanolamine and acetic acid molecules. The degree of ionization can influence the physicochemical properties of the resulting liquid.
Experimental Protocol: Synthesis of this compound
This protocol describes the laboratory-scale synthesis of this compound.
Materials:
-
Triethanolamine (reagent grade, ≥99%)
-
Glacial acetic acid (reagent grade, ≥99.7%)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
Place a known molar amount of triethanolamine into a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to manage the exothermic nature of the reaction.
-
Slowly add an equimolar amount of glacial acetic acid to the triethanolamine dropwise using a dropping funnel while stirring continuously.[5] Maintain the temperature of the reaction mixture below 40°C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.[6]
-
To remove any unreacted starting materials and water formed during the reaction, the resulting viscous liquid is then purified by heating at approximately 80°C under vacuum using a rotary evaporator.[5][7]
-
The final product, this compound, should be a clear, viscous liquid.[2] Store the synthesized PIL in a desiccator to prevent water absorption, as it is hygroscopic.
Diagram of Synthesis and Purification Workflow:
References
- 1. lookchem.com [lookchem.com]
- 2. aidic.it [aidic.it]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. Structural Features of Triethylammonium Acetate through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sid.ir [sid.ir]
- 7. Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01345F [pubs.rsc.org]
An In-depth Technical Guide to Triethanolamine Acetate
This technical guide provides a comprehensive overview of triethanolamine acetate, a versatile organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.
Chemical Identity and Synonyms
This compound is the salt formed from the neutralization of the weak base triethanolamine with the weak acid acetic acid.[1] It combines the properties of both parent molecules, making it a valuable reagent in various chemical and biochemical applications.[1]
The primary Chemical Abstracts Service (CAS) number for this compound is 14806-72-5 .[1][2][3][4] Another associated CAS number is 67924-03-2.[1][4][5]
A comprehensive list of synonyms for this compound includes:
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₉NO₅ | [1][2][5] |
| Molecular Weight | 209.24 g/mol | [1][4] |
| Appearance | Liquid | [1][4] |
| Boiling Point | 335.4 °C at 760 mmHg | [2][5] |
| Flash Point | 185 °C | [2][5] |
| Density | 1.26 g/cm³ at 20°C | [2] |
| Water Solubility | 99 g/L at 20°C | [2] |
| Vapor Pressure | 8.38E-06 mmHg at 25°C | [2] |
| LogP | -1.64380 | [2] |
| Hydrogen Bond Donor Count | 4 | [2][5] |
| Hydrogen Bond Acceptor Count | 6 | [2][5] |
| Rotatable Bond Count | 6 | [2][5] |
| IUPAC Name | tris(2-hydroxyethyl)azanium;acetate | [1] |
Synthesis and Experimental Protocols
The most common method for preparing this compound is through a direct acid-base neutralization reaction.[1]
Protocol: Synthesis of this compound via Neutralization
This protocol describes the laboratory-scale synthesis of this compound by reacting triethanolamine with acetic acid.
Materials:
-
Triethanolamine (TEA)
-
Glacial Acetic Acid
-
Deionized Water (optional, as a solvent)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Ice bath (for temperature control)
-
pH meter or pH indicator strips
Methodology:
-
Stoichiometric Calculation: Determine the required molar amounts of triethanolamine and acetic acid. The reaction proceeds in a 1:1 molar ratio. For example, to synthesize approximately 209.24 g of this compound, you would use 149.19 g (approx. 133 mL) of triethanolamine and 60.05 g (approx. 57.2 mL) of glacial acetic acid.[7]
-
Reaction Setup: In a well-ventilated fume hood, place the calculated amount of triethanolamine into the reaction vessel. If a solvent is used, the triethanolamine can be dissolved in a suitable amount of deionized water.
-
Cooling: Place the reaction vessel in an ice bath and begin stirring the triethanolamine. The neutralization reaction is exothermic, and cooling is necessary to control the temperature.[1]
-
Addition of Acetic Acid: Slowly add the stoichiometric amount of glacial acetic acid to the stirring triethanolamine solution. The addition should be dropwise or in small portions to prevent a rapid temperature increase.
-
Reaction Monitoring: Monitor the pH of the reaction mixture. The target pH should be near neutral (approximately 7.0).[7] Small adjustments can be made by adding slight excess of acid or base to reach the desired pH.
-
Completion: Once all the acetic acid has been added and the temperature has stabilized, the reaction is complete. The resulting product is this compound, typically in a liquid form.[1]
-
Purification (Optional): For many applications, the resulting salt solution is used directly. If higher purity is required, techniques such as vacuum distillation can be employed to remove any unreacted starting materials or water.[8] A potential side reaction is esterification, which can occur at elevated temperatures, leading to impurities.[1]
Applications in Research and Drug Development
This compound's unique properties make it a valuable component in various scientific and industrial fields.
-
Buffering Agent: The compound forms an effective buffer system, particularly useful in the physiological pH range, due to the protonation of the tertiary amine group and the presence of the acetate conjugate base.[1]
-
Surfactant and Emulsifier: With both hydrophilic (ionized groups) and hydrophobic (hydrocarbon chains) characteristics, it acts as a non-ionic surfactant.[1] This property is leveraged in cosmetic and pharmaceutical formulations to solubilize oils, lipids, and other non-water-soluble ingredients, ensuring the stability and texture of products like creams and lotions.[3][9][10]
-
pH Adjuster: In pharmaceutical preparations, it is used to adjust and buffer the pH, which can enhance the stability of the formulation and its compatibility with skin and mucous membranes.[9]
-
Industrial Applications: It is also used in the formulation of detergents and cleaning agents.[3] Additionally, it has been patented for use as a cement grinding aid, where it improves efficiency and the quality of the final product.[8][10]
-
Ionic Liquid/Deep Eutectic Solvent: Research has explored its use as a component of deep eutectic solvents, which are considered "green" or environmentally benign solvents and catalysts for organic synthesis.[11]
Diagrams and Workflows
The following diagrams illustrate key processes and relationships involving this compound.
Caption: Synthesis of this compound via neutralization reaction.
Caption: Functional roles and applications of this compound.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 14806-72-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | C8H19NO5 | CID 159752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. Acetic acid,triethanolamine salt-Molbase [molbase.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. CN101665439A - Acetic acid triethanolamine ester as well as preparation and application thereof - Google Patents [patents.google.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. Triethanolamine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Solubility of Triethanolamine Acetate in Various Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of triethanolamine (B1662121) acetate (B1210297), a compound of significant interest in pharmaceutical and chemical formulations. This document details its solubility in aqueous and organic solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction to Triethanolamine Acetate
This compound (TEOA), with the chemical formula C₈H₁₉NO₅, is the salt formed from the neutralization of the weak base triethanolamine (TEA) and the weak acid acetic acid.[1] It is a hygroscopic compound, typically appearing as a colorless to pale yellow liquid.[1] Its properties as a surfactant, emulsifier, and pH balancing agent make it a valuable component in cosmetic, pharmaceutical, and industrial formulations.[1] A thorough understanding of its solubility in different solvent systems is critical for formulation development, process chemistry, and quality control.
Quantitative Solubility Data
The solubility of this compound is highest in polar protic solvents and decreases with decreasing solvent polarity. The available quantitative data is summarized in Table 1. It is important to note that comprehensive solubility data in a wide range of organic solvents is not extensively published. The data for organic solvents is largely inferred from the known miscibility of its parent compound, triethanolamine, with those solvents.[2]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Solubility ( g/100 mL) | Temperature (°C) | Reference |
| Water | Polar Protic | 9.9 | 20 | [3] |
| Methanol | Polar Protic | Miscible (inferred) | Ambient | [2] |
| Ethanol | Polar Protic | Miscible (inferred) | Ambient | [2] |
| Acetone | Polar Aprotic | Miscible (inferred) | Ambient | [2] |
| Chloroform | Nonpolar | Soluble (inferred) | Ambient | [2] |
| Benzene | Nonpolar | Slightly Soluble (inferred) | Ambient | [2] |
| Diethyl Ether | Nonpolar | Slightly Soluble (inferred) | Ambient | [2] |
| Ethyl Acetate | Polar Aprotic | Scarcely Soluble (inferred) | Ambient | [4] |
Note: "Miscible (inferred)" indicates that while specific quantitative data for this compound is not available, its parent compound, triethanolamine, is fully miscible with the solvent, suggesting a very high solubility for the acetate salt.
Factors Influencing Solubility
The solubility of this compound is influenced by several factors:
-
Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. The solubility of this compound in aqueous solutions with other components has been studied over a range of temperatures.[5][6]
-
pH: As a salt of a weak acid and a weak base, the pH of the solution can influence the equilibrium and, consequently, the solubility.
-
Presence of Co-solvents or Other Solutes: The presence of other components in a formulation can significantly alter the solubility of this compound, as demonstrated in studies of ternary systems like acetate urea-triethanolamine-water.[5][6]
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound.
Isothermal Shake-Flask Method
This is a widely recognized method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest
-
Analytical balance
-
Temperature-controlled orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or a titrator.
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.
-
Equilibration: Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the solid and liquid phases, centrifuge the sample at a high speed.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or acid-base titration.
-
Calculation: Calculate the solubility by taking into account the dilution factor.
Visual Polythermal Method
This method is useful for determining the temperature-dependent solubility and constructing solubility phase diagrams, particularly in multi-component systems.[5]
Objective: To determine the temperature at which a known concentration of this compound completely dissolves in a solvent.
Materials:
-
This compound
-
Solvent of interest
-
Jacketed glass vessel with a stirrer
-
Calibrated thermometer with high precision
-
Circulating bath with heating and cooling capabilities
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the solvent into the jacketed glass vessel.
-
Heating: While stirring continuously, slowly heat the mixture by circulating a heated fluid through the jacket of the vessel.
-
Observation: Carefully observe the solution for the disappearance of the last solid crystal. The temperature at which the last crystal dissolves is recorded as the saturation temperature for that specific concentration.
-
Cooling and Recrystallization (Optional Confirmation): Slowly cool the solution while stirring and observe the temperature at which the first crystals reappear. This should be close to the dissolution temperature.
-
Data Compilation: Repeat this procedure for a range of different concentrations of this compound to construct a solubility curve as a function of temperature.
Analytical Methods for Concentration Determination
A reliable analytical method is crucial for accurate solubility measurement.
-
High-Performance Liquid Chromatography (HPLC): A robust method for the quantification of this compound. Due to the lack of a strong UV chromophore, a Refractive Index Detector (RID) or derivatization might be necessary.
-
Acid-Base Titration: As a salt of a weak base, this compound can be quantified by titration with a standardized acid in a non-aqueous medium.
-
Gas Chromatography (GC): Can be used for the analysis of triethanolamine, which can be correlated to the concentration of the acetate salt.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the key experimental procedures.
Caption: Isothermal Shake-Flask Method Workflow.
Caption: Visual Polythermal Method Workflow.
References
An In-depth Technical Guide to the Thermal Stability of Triethanolamine Acetate
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine acetate is a quaternary ammonium salt formed from the neutralization reaction between triethanolamine (TEA) and acetic acid.[1] It functions as an effective buffering agent and a non-ionic surfactant, making it a valuable component in various biochemical and chemical research applications.[1] Understanding the thermal stability of this compound is critical for determining its safe handling, storage, and application limits, particularly in processes involving elevated temperatures. This guide provides a comprehensive overview of the thermal properties of this compound, detailing the analytical methods used for its characterization, expected thermal behavior, and potential decomposition pathways.
Thermal Analysis Techniques
The thermal stability and phase behavior of this compound are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]
-
Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. For this compound, TGA is essential for determining its decomposition temperature and identifying the loss of any volatile components, such as residual water or solvents.[1] A typical TGA curve would show mass loss at specific temperature ranges, indicating evaporation or decomposition.[1]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3][4] It is used to detect phase transitions such as melting, crystallization, and glass transitions.[3] For this compound, which is considered a protic ionic liquid (PIL), DSC provides crucial information about its melting behavior and glass transition temperature.
Summary of Thermal Properties
While specific quantitative data for the decomposition of pure this compound is not extensively detailed in publicly available literature, its thermal behavior can be inferred from studies on related triethanolamine-based salts and general principles of thermal analysis.[1][2] The following table summarizes the expected thermal events.
| Thermal Event | Analytical Technique | Expected Observation | Significance |
| Glass Transition (Tg) | DSC | A step-like change in the heat capacity on the thermogram. | Indicates the transition from a rigid, glassy state to a more flexible, rubbery state. Important for understanding the physical properties of the amorphous solid. |
| Melting (Tm) | DSC | An endothermic peak on the DSC curve, representing the heat absorbed during the transition from solid to liquid.[1] | Defines the melting point of the compound. The presence of impurities can broaden the peak and lower the melting point.[1] |
| Decomposition | TGA | A significant, often sharp, decrease in mass at elevated temperatures.[1][5] | Indicates the onset of thermal degradation. Defines the upper-temperature limit for the compound's stability. |
| Volatilization | TGA | Initial, gradual mass loss at lower temperatures (e.g., < 150°C).[1] | Represents the evaporation of absorbed water or residual solvents, distinct from the compound's decomposition. |
Note: Isothermal TGA studies on similar triethanolamine-based protic ionic liquids have shown that mass loss can begin at temperatures as low as 350 K (~77°C), indicating that decomposition or volatilization can occur even at moderate temperatures over time.[2][5]
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate thermal analysis data.
Protocol for Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile and mass loss characteristics of this compound.
Apparatus: A calibrated Thermogravimetric Analyzer.
Sample Preparation:
-
Ensure the sample is homogeneous.
-
Accurately weigh 5-10 mg of the this compound sample into a standard TGA pan (e.g., aluminum or platinum).
-
Place the pan onto the TGA balance.
Instrument Parameters (Typical):
-
Purge Gas: High-purity Nitrogen (to provide an inert atmosphere).[5]
-
Flow Rate: 40-60 mL/min for the sample and balance purge gas.[5]
-
Temperature Program:
-
Data Acquisition: Continuously record mass, temperature, and time.
Procedure:
-
Load the sample and tare the balance.
-
Start the temperature program and data acquisition.
-
Once the run is complete, cool the instrument.
-
Analyze the resulting TGA curve to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures corresponding to specific mass loss percentages.
Protocol for Differential Scanning Calorimetry (DSC)
Objective: To identify phase transitions such as melting point and glass transition temperature.
Apparatus: A calibrated Differential Scanning Calorimeter.[3]
Sample Preparation:
-
Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.
-
Prepare an identical empty pan to serve as the reference.
-
Place both the sample and reference pans into the DSC cell.
Instrument Parameters (Typical):
-
Purge Gas: High-purity Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a low temperature (e.g., -50°C).
-
Ramp up to a temperature above the expected melting point (e.g., 150°C) at a heating rate of 10 K/min.
-
Hold for 2-5 minutes to ensure complete melting.
-
Cool back down to the starting temperature at a controlled rate (e.g., 10 K/min).
-
Perform a second heating scan under the same conditions to observe the glass transition more clearly after establishing a consistent thermal history.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
Procedure:
-
Load the sample and reference pans.
-
Initiate the temperature program.
-
Analyze the resulting thermogram. The melting point (Tm) is determined from the onset or peak of the endothermic event, while the glass transition (Tg) is identified as a step change in the baseline.[4][5]
Visualized Workflows and Pathways
Experimental Workflow for Thermal Analysis
The logical flow for assessing the thermal stability of a compound like this compound involves sample preparation, analysis by TGA and DSC, and subsequent data interpretation.
Caption: Workflow for assessing the thermal stability of this compound.
Potential Decomposition Pathway
This compound is formed through an acid-base neutralization. At elevated temperatures, it is expected to decompose into simpler gaseous molecules. Side reactions such as esterification can also occur.[1]
Caption: Simplified reaction and decomposition pathway for this compound.
Hazardous Decomposition Products
When subjected to high temperatures, this compound is expected to decompose. Safety data for related products indicate that the hazardous decomposition products primarily include carbon monoxide (CO) and carbon dioxide (CO2).[7][8]
Conclusion
The thermal stability of this compound is a key parameter for its application in research and development. Its behavior is effectively characterized by TGA and DSC, which reveal its decomposition temperature and phase transition behavior, respectively. While stable under normal conditions, it will decompose at elevated temperatures, primarily into carbon monoxide and carbon dioxide.[7][8] The experimental protocols and expected thermal events outlined in this guide provide a foundational framework for researchers to safely handle and utilize this compound within its stability limits.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SO2 Adsorption and Kinetics Analysis during Supported this compound Ionic Liquid Desulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcpat.com [gcpat.com]
- 8. gcpat.com [gcpat.com]
Triethanolamine Acetate as a Surfactant: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triethanolamine acetate, a salt formed from the neutralization of triethanolamine with acetic acid, exhibits notable surfactant properties, positioning it as a versatile excipient in various scientific and industrial applications, including pharmaceutical formulations. This technical guide provides an in-depth exploration of the surfactant mechanism of this compound, detailing its molecular structure, physicochemical properties, and the thermodynamic principles governing its self-assembly in solution. While specific quantitative data for this compound is sparse in publicly available literature, this guide establishes a theoretical framework for its surfactant behavior, supplemented with data from structurally related compounds. Detailed experimental protocols for characterizing its surfactant properties are also provided to facilitate further research and application.
Introduction
Surfactants are amphiphilic molecules that possess both hydrophilic (water-attracting) and lipophilic (oil-attracting) moieties. This dual nature allows them to adsorb at interfaces between immiscible phases, such as oil and water, reducing interfacial tension and enabling the formation of stable emulsions, foams, and micelles. This compound is classified as a non-ionic or cationic surfactant, depending on the pH of the solution.[1][2] Its utility stems from its ability to act as an emulsifier, pH adjuster, and stabilizer in a variety of formulations.[3]
Molecular Structure and Synthesis
This compound is formed through a straightforward acid-base neutralization reaction between triethanolamine, a weak base, and acetic acid, a weak acid.[2] The reaction involves the transfer of a proton (H+) from the carboxylic acid group of acetic acid to the lone pair of electrons on the nitrogen atom of triethanolamine, resulting in the formation of the triethanolammonium acetate salt.[2]
The resulting molecule possesses a hydrophilic head group composed of the triethanolammonium cation and the acetate anion, and a relatively more hydrophobic tail consisting of the ethyl groups of the triethanolamine backbone. The presence of hydroxyl (-OH) groups on the ethanol arms of the triethanolamine moiety further contributes to its hydrophilicity.
Surfactant Mechanism of Action
The surfactant activity of this compound is rooted in its amphiphilic nature. In an aqueous environment, the hydrophilic head group readily interacts with water molecules through ion-dipole and hydrogen bonding interactions. Conversely, the hydrocarbon chains of the ethyl groups constitute the hydrophobic tail, which is repelled by water.
Adsorption at Interfaces
When introduced into a system containing two immiscible phases, such as oil and water, this compound molecules spontaneously migrate to the interface. They orient themselves with their hydrophilic heads in the aqueous phase and their hydrophobic tails in the oil phase. This arrangement reduces the interfacial tension between the two liquids, making them more miscible and facilitating the formation of an emulsion.
Micelle Formation
Above a certain concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into organized aggregates called micelles.[4] In a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form the outer shell, remaining in contact with the aqueous phase. This process is a thermodynamically favorable mechanism to minimize the unfavorable interactions between the hydrophobic tails and water.
The driving force for micellization is primarily entropic. The ordering of water molecules around the hydrophobic tails of individual surfactant monomers is a low-entropy state. The aggregation of these tails into the micellar core liberates these structured water molecules, leading to an overall increase in the entropy of the system.[5]
Physicochemical Properties
| Property | Value (for Triethanolamine Monolaurate Ester) | Unit | Significance |
| Critical Micelle Concentration (CMC) | 0.91 | µg/mL | The concentration at which micelles begin to form. A lower CMC indicates higher efficiency. |
| Surface Tension at CMC (γ_CMC) | 22.1 | mN/m | The minimum surface tension achieved at the CMC. A lower value indicates greater surface activity. |
Data for Triethanolamine Monolaurate Ester from a study on its synthesis and properties.[6]
A patent for a liquid detergent composition suggests a preferred Hydrophilic-Lipophilic Balance (HLB) range of 8 to 15 for the nonionic surfactants used in the formulation, which includes triethanolamine derivatives.[7] The HLB is an empirical scale that helps in the selection of surfactants for specific applications, such as oil-in-water or water-in-oil emulsions.
Experimental Protocols
To characterize the surfactant properties of this compound, a series of well-established experimental protocols can be employed.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. The CMC is identified as the point of abrupt change in the slope of the property versus concentration plot.
Method 1: Surface Tensiometry
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The point at which the surface tension becomes constant with increasing concentration is the CMC.
Method 2: Conductivity Measurement
-
Prepare a series of aqueous solutions of this compound.
-
Measure the electrical conductivity of each solution using a conductivity meter.
-
Plot the conductivity as a function of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
Thermodynamics of Micellization
The thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), can be determined from the temperature dependence of the CMC.
-
Determine the CMC of this compound at various temperatures as described in section 5.1.
-
The Gibbs free energy of micellization can be calculated using the equation: ΔG°mic = RT ln(CMC) where R is the gas constant and T is the absolute temperature.
-
The enthalpy of micellization can be obtained from the van't Hoff equation: ΔH°mic = -RT² [d(ln CMC)/dT]
-
The entropy of micellization can then be calculated using the Gibbs-Helmholtz equation: ΔS°mic = (ΔH°mic - ΔG°mic) / T
These thermodynamic parameters provide insight into the driving forces of micelle formation. A negative ΔG°mic indicates a spontaneous process. A positive ΔS°mic often suggests that the process is entropy-driven, which is typical for surfactant micellization in aqueous solutions.[5]
Intermolecular Forces in Surfactant Action
The surfactant mechanism of this compound involves a complex interplay of various intermolecular forces.
-
Hydrophobic Interactions: This is the primary driving force for micelle formation, arising from the tendency of the hydrophobic tails to minimize contact with water.[5]
-
Hydrogen Bonding: The hydroxyl groups and the charged amine group of the hydrophilic head can form hydrogen bonds with water molecules, contributing to its solubility and stability in aqueous solutions.[1][8]
-
Ion-Dipole Interactions: The charged triethanolammonium and acetate ions interact favorably with the polar water molecules.
-
Van der Waals Forces: These weak, short-range forces contribute to the cohesion within the hydrophobic core of the micelles.
Applications in Research and Drug Development
The surfactant properties of this compound make it a valuable component in various applications:
-
Emulsifier: In pharmaceutical and cosmetic creams and lotions, it can be used to create stable emulsions of oil and water-based ingredients.[3]
-
Solubilizing Agent: It can be used to increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) by encapsulating them within micelles.
-
Wetting Agent: By reducing surface tension, it can improve the spreading and penetration of formulations on surfaces.
-
pH Buffer: Its buffering capacity helps to maintain the desired pH of a formulation, which is crucial for stability and compatibility with biological systems.[1]
Conclusion
This compound is a multifunctional compound with significant potential as a surfactant in a wide range of scientific and industrial fields, including drug development. Its amphiphilic nature drives its ability to reduce interfacial tension and form micelles, which are governed by a complex interplay of intermolecular forces and thermodynamic principles. While specific quantitative surfactant data for this compound is not extensively documented, this guide provides a comprehensive theoretical framework and detailed experimental protocols to enable researchers to characterize its properties and harness its potential in their applications. Further investigation into the precise physicochemical parameters of this compound is warranted to fully elucidate its surfactant capabilities and expand its utility in advanced formulations.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. US3869399A - Liquid detergent compositions - Google Patents [patents.google.com]
- 8. Marine-Derived Polymers in Ionic Liquids: Architectures Development and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Triethanolamine Acetate as a Buffering Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of triethanolamine acetate as a buffering agent, covering its core chemical principles, practical applications in research and drug development, and detailed experimental protocols.
Introduction
Triethanolamine (TEA) is a tertiary amine and a triol, making it a versatile compound in various scientific and pharmaceutical applications. When combined with acetic acid, it forms a this compound buffer system. This buffer is particularly useful for maintaining a stable pH in the slightly alkaline range, which is relevant for many biological systems. Its properties as a pH regulator, emulsifier, and stabilizer make it a valuable excipient in pharmaceutical formulations. This guide will delve into the technical details of this buffer system, providing researchers and drug development professionals with the necessary information for its effective application.
Core Principles of this compound Buffer
Chemical Properties
The buffering capacity of this compound is centered around the pKa of triethanolamine.
| Property | Value | Reference |
| Chemical Name | Triethanolamine | - |
| Molecular Formula | C₆H₁₅NO₃ | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| pKa (25 °C) | ~7.8 | [2] |
| Effective Buffering Range | pH 7.0 - 8.5 | [3] |
| Appearance | Viscous, colorless to pale yellow liquid | [4] |
Mechanism of Buffering Action
The this compound buffer system consists of a weak base (triethanolamine, TEA) and its conjugate acid (triethanolammonium), formed by the addition of acetic acid. The equilibrium between these two species allows the buffer to resist significant pH changes upon the addition of small amounts of acid or base.
The chemical equilibrium can be represented as follows:
Quantitative Data: Buffering Capacity
The titration of a weak base (triethanolamine) with a strong acid results in a characteristic curve with a buffer region centered around the pKa of the base. A nonaqueous potentiometric titration of triethanolamine with perchloric acid demonstrates this principle, showing a sharp voltage jump at the equivalence point, which is indicative of the buffering action.[2]
A typical titration curve for a weak base with a strong acid would show a relatively flat "buffer region" where the pH changes slowly upon the addition of acid. The midpoint of this region, where half of the base has been neutralized, corresponds to the pKa of the base.
Experimental Protocols
Preparation of this compound Buffer
This protocol describes the preparation of a 0.1 M this compound buffer solution.
Materials:
-
Triethanolamine (TEA)
-
Glacial acetic acid
-
Deionized water
-
pH meter
-
Volumetric flask
-
Magnetic stirrer and stir bar
Procedure:
-
For a 1 L solution of 0.1 M TEA buffer, add approximately 900 mL of deionized water to a beaker.
-
While stirring, add 13.2 mL (14.9 g) of triethanolamine to the water.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the pH electrode in the stirring solution.
-
Slowly add glacial acetic acid dropwise to the solution to adjust the pH to the desired value (e.g., 7.4 or 7.8).
-
Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask.
-
Add deionized water to bring the final volume to 1 L.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
The buffer is ready for use or can be stored at 4°C.
Use in Enzyme Assays: Aprotinin Activity
Triethanolamine buffer is suitable for various enzyme assays. The following is a protocol for measuring aprotinin activity, which is a trypsin inhibitor.
Materials:
-
Triethanolamine Hydrochloride
-
Calcium Chloride, Dihydrate
-
Nα-Benzoyl-DL-Arginine-p-Nitroanilide (BAPNA)
-
Trypsin
-
Aprotinin standard and sample
-
1 M NaOH
-
Deionized water
-
Spectrophotometer (405 nm)
-
Cuvettes
Procedure:
-
Buffer Preparation (200 mM Triethanolamine, 20 mM Calcium Chloride, pH 7.8):
-
Prepare a solution of 37.1 mg/mL triethanolamine hydrochloride and calcium chloride in deionized water.
-
Adjust the pH to 7.8 at 25 °C with 1 M NaOH.
-
-
Substrate Solution (BAPNA):
-
Prepare a 1.0 mg/mL solution of BAPNA in deionized water. Keep at 25 °C.
-
-
Trypsin Solution:
-
Immediately before use, prepare a trypsin solution of 1040-1560 units/mL in cold 1 mM HCl.
-
-
Aprotinin Solution:
-
Prepare a solution containing 0.065-0.080 Trypsin Inhibitor Units (TIU)/mL in a cold sodium chloride solution.
-
-
Assay:
-
Set the spectrophotometer to 405 nm and 25 °C.
-
Pipette the buffer, BAPNA, trypsin, and aprotinin (or blank/uninhibited control) solutions into a cuvette. The final concentrations in a 3.00 mL reaction should be 107 mM Triethanolamine, 11 mM Calcium Chloride, 0.03% (w/v) BAPNA, 208-312 units of Trypsin, and 0.013 – 0.015 TIU of Aprotinin.
-
Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.
-
Calculate the rate of reaction (ΔA405nm/minute) from the linear portion of the curve.
-
Determine the percent inhibition from the rates of the uninhibited and inhibited reactions.
-
Applications in Drug Development and Research
Pharmaceutical Formulations
Triethanolamine is used as an excipient in both topical and oral pharmaceutical formulations. Its primary functions are to:
-
Adjust and buffer pH: It helps maintain the pH of the formulation, which is crucial for the stability of the active pharmaceutical ingredient (API).[4]
-
Act as an emulsifier and solubilizer: It aids in dissolving oils and other ingredients that are not fully water-soluble, improving the homogeneity and texture of creams, lotions, and other formulations.[4]
-
Neutralize fatty acids: This property is particularly useful in the formulation of soaps and cleansing creams.
While less common than phosphate or citrate buffers, triethanolamine is listed as an excipient in some parenteral (injectable) formulations.[4] Its use in this context requires careful consideration of its biocompatibility and potential interactions with the API.
Protein Stability and Purification
The stability of proteins is highly dependent on pH. Triethanolamine buffers, with their range around physiological pH, are suitable for studies involving proteins and enzymes. Research has shown that a 100 mM triethanolamine buffer at pH 7.4 can be used to study the stability and reactivation of enzymes.[5] In this context, the buffer helps to maintain the native conformation of the protein, which is essential for its biological activity.
Furthermore, triethanolamine buffers are used in protein purification techniques such as High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) to maintain a stable pH during the separation and purification of biomolecules.[3]
In Situ Hybridization
A notable application of triethanolamine buffer is in in situ hybridization protocols. In this technique, a triethanolamine/acetic anhydride treatment step is used to acetylate tissue sections. This acetylation helps to reduce non-specific background signals by neutralizing positive charges on the tissue, thereby preventing the negatively charged nucleic acid probes from binding non-specifically.
Conclusion
This compound is a versatile and effective buffering agent for a variety of applications in research and drug development. Its ability to maintain a stable pH in the physiologically relevant range of 7.0 to 8.5 makes it suitable for use in enzyme assays, protein stability studies, and as an excipient in pharmaceutical formulations. While it is a well-established component in specific techniques like in situ hybridization, its potential in other areas, such as parenteral drug formulations, warrants further investigation. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to effectively utilize this compound in their work.
References
- 1. You are being redirected... [bio-world.com]
- 2. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. The Stability and Formation of Native Proteins from Unfolded Monomers Is Increased through Interactions with Unrelated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Triethanolamine Acetate in Materials Science: A Technical Guide to Core Innovations
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triethanolamine acetate, a versatile organic compound, is emerging as a significant player in materials science innovation. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and its burgeoning applications across diverse fields, including cement and concrete technology, corrosion inhibition, and nanoparticle synthesis. While its role in drug delivery and polymer science is still in nascent stages of exploration, the unique properties of this compound suggest a promising future. This document consolidates available quantitative data, details experimental protocols, and visualizes key processes to serve as a comprehensive resource for researchers and professionals in the field.
Synthesis and Physicochemical Properties
This compound can be synthesized through two primary routes: direct neutralization and esterification. The simpler and more common method is the direct neutralization of triethanolamine, a weak base, with acetic acid, a weak acid. This exothermic acid-base reaction results in the formation of the triethanolammonium acetate salt.[1] The reaction involves the transfer of a proton from the carboxylic acid group of acetic acid to the lone pair of electrons on the nitrogen atom of triethanolamine.[1]
Alternatively, esterification of triethanolamine with acetic acid or acetic anhydride at elevated temperatures can produce a mixture of triethanolamine monoacetate, diacetate, and triacetate.[2] This method is particularly relevant for applications where the ester form is desired, such as in certain industrial additives.
2.1 Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C8H19NO5 | [3] |
| Molecular Weight | 209.24 g/mol | [3] |
| Appearance | Liquid | [3] |
| pH (in aqueous solution) | 6.0 - 7.0 | [4] |
| IUPAC Name | 2-hydroxy-N,N-bis(2-hydroxyethyl)ethanaminium acetate | [3] |
2.2 Experimental Protocol: Synthesis of this compound (Neutralization)
This protocol describes a laboratory-scale synthesis of this compound via direct neutralization.
Materials:
-
Triethanolamine (TEA)
-
Glacial Acetic Acid
-
Deionized Water
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
pH meter
Procedure:
-
In a flask placed in an ice bath, add a calculated amount of deionized water.
-
While stirring, slowly add the desired molar equivalent of triethanolamine to the water.
-
Continue stirring until the solution is cold.
-
Slowly, and in a dropwise manner, add the stoichiometric amount of glacial acetic acid to the solution. The reaction is exothermic, and the temperature should be monitored and controlled.
-
After the addition is complete, allow the solution to stir for an additional hour, allowing it to slowly reach room temperature.
-
Adjust the pH of the final solution to the desired level (typically between 6.0 and 7.0) using small additions of acetic acid if necessary.
-
The resulting solution is this compound in water.
2.3 Experimental Workflow: Synthesis of this compound
References
- 1. One-step synthesis of triethanolamine-capped Pt nanoparticle for colorimetric and electrochemiluminescent immunoassay of SARS-CoV spike proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | High-Purity Reagent [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101665439A - Acetic acid triethanolamine ester as well as preparation and application thereof - Google Patents [patents.google.com]
The Multifaceted Role of Triethanolamine Acetate in Nanoparticle Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The precise control over the size, shape, and stability of nanoparticles is paramount in harnessing their unique properties for advanced applications, particularly in the realm of drug development and nanomedicine. Triethanolamine (TEA) and its acetate salt have emerged as a versatile and highly effective reagent in the synthesis of a wide array of metallic and metal oxide nanoparticles. This technical guide elucidates the core functions of triethanolamine acetate in nanoparticle synthesis, providing a comprehensive overview of its roles as a capping agent, reducing agent, and pH modifier. This document further details experimental protocols and presents quantitative data to aid researchers in the rational design and synthesis of nanoparticles with tailored characteristics.
Core Functions of this compound in Nanoparticle Formation
Triethanolamine [N(CH₂CH₂OH)₃] is a trifunctional molecule possessing a tertiary amine and three hydroxyl groups. This unique structure allows it to perform multiple roles in the synthesis of nanoparticles, primarily through its ability to coordinate with metal ions, act as a weak base, and participate in redox reactions. The acetate form provides a counter-ion that can also influence the reaction kinetics and nanoparticle morphology.
Capping and Stabilizing Agent
One of the primary roles of triethanolamine is to act as a capping or stabilizing agent.[1][2] Capping agents are crucial in nanoparticle synthesis as they adsorb to the surface of the newly formed nanoparticles, preventing their uncontrolled growth and aggregation.[1][2] The lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups in TEA can effectively coordinate with metal ions on the nanoparticle surface. This coordination creates a protective layer that provides steric hindrance, thus ensuring the colloidal stability of the nanoparticle suspension.[3] The choice of capping agent is critical as it can significantly influence the final size, shape, and surface chemistry of the nanoparticles.[4]
Reducing Agent
In the synthesis of metallic nanoparticles, such as silver (Ag) and platinum (Pt), triethanolamine can also function as a reducing agent.[5][6] It can reduce metal ions to their zero-valent state, leading to the nucleation and growth of nanoparticles.[5] The reducing ability of TEA is attributed to the presence of the hydroxyl groups, which can be oxidized. The reaction is often facilitated by heating, which provides the necessary activation energy for the reduction process. The use of TEA as a "green" reducing agent is advantageous due to its low toxicity and good solubility in aqueous solutions.[6]
pH Modifier and Hydrolysis/Condensation Control in Sol-Gel Synthesis
Triethanolamine is a weak base and can be used to control the pH of the reaction medium. This is particularly important in the sol-gel synthesis of metal oxide nanoparticles, such as zinc oxide (ZnO) and titanium dioxide (TiO₂).[7] The pH of the solution significantly affects the hydrolysis and condensation rates of the metal precursors (e.g., metal alkoxides), which in turn dictates the size and morphology of the resulting nanoparticles.[7] By forming stable complexes with the metal precursors, TEA can modulate the hydrolysis and condensation reactions, preventing rapid, uncontrolled precipitation and promoting the formation of uniform nanoparticles.[8][9]
Quantitative Data on the Effect of Triethanolamine
The concentration of triethanolamine and the molar ratio of TEA to the metal precursor are critical parameters that allow for the fine-tuning of nanoparticle characteristics. The following tables summarize quantitative data from various studies, illustrating the impact of TEA on the size and morphology of different nanoparticles.
Table 1: Effect of Triethanolamine (TEA) on Zinc Oxide (ZnO) Nanoparticle Synthesis
| Precursor | Molar Ratio (ZnAc:TEA) | Synthesis Method | Temperature (°C) | Particle Size (nm) | Morphology | Reference |
| Zinc Acetate | 1:2 | Sol-Gel | 500 (calcination) | ~20-30 | Spherical | [7] |
| Zinc Acetate | 1:1 | Sol-Gel | 500 (calcination) | ~30-40 | Spherical | [7] |
| Zinc Acetate | 2:1 | Sol-Gel | 500 (calcination) | ~40-50 | Agglomerated | [7] |
Table 2: Effect of Triethanolamine (TEA) on Hydroxyapatite (HAp) Nanoparticle Synthesis
| Synthesis Method | Capping Agent | Average Grain Size (nm) | Reference |
| Microwave Irradiation | None | 42 | [10][11] |
| Microwave Irradiation | Triethanolamine | 22 | [10][11] |
Table 3: Effect of Triethanolamine (TEA) on Platinum (Pt) Nanoparticle Synthesis
| Molar Ratio (TEOA:H₂PtCl₆) | Temperature (°C) | Reaction Time (h) | Average Diameter (nm) | Morphology | Reference |
| 50:1 | 140 | 3 | ~2.2 | Monodisperse, Spherical | [6] |
| 20:1 | 140 | 3 | Not specified | Aggregated | [6] |
| 80:1 | 140 | 3 | Not specified | Irregular | [6] |
Experimental Protocols
Detailed methodologies are essential for the reproducible synthesis of nanoparticles. The following are representative protocols for the synthesis of ZnO and Ag nanoparticles using triethanolamine.
Synthesis of Zinc Oxide (ZnO) Nanoparticles via Sol-Gel Method
This protocol describes the synthesis of ZnO nanoparticles using zinc acetate and triethanolamine in a methanolic solution.[7]
Materials:
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Triethanolamine (TEA)
-
Methanol
Procedure:
-
Prepare three separate methanolic solutions with different weight ratios of Zinc Acetate to TEA: 1:2, 1:1, and 2:1.
-
Stir the solutions vigorously at room temperature until a clear and homogeneous sol is formed.
-
Dry the resulting sols in an oven at 100°C for 24 hours to obtain a gel.
-
Calcination: Heat the dried gel in a furnace at 500°C for 1 hour to yield ZnO nanoparticles.
-
Characterize the resulting nanoparticles for their size, morphology, and crystalline structure using techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).
Synthesis of Silver (Ag) Nanoparticles using Triethanolamine as a Reducing and Capping Agent
This protocol outlines a method for the synthesis of silver nanoparticles where triethanolamine serves as both the reducing and stabilizing agent.[5]
Materials:
-
Silver Nitrate (AgNO₃)
-
Triethanolamine (TEA)
-
Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG) (optional, as additional stabilizer)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of silver nitrate.
-
Prepare an aqueous solution of triethanolamine.
-
Optionally, prepare an aqueous solution of PVP or PEG.
-
In a typical synthesis, add the triethanolamine solution to the silver nitrate solution under vigorous stirring.
-
If using an additional stabilizer, add the PVP or PEG solution to the reaction mixture.
-
Heat the reaction mixture to a specific temperature (e.g., 80-100°C) and maintain for a defined period to facilitate the reduction of silver ions and the formation of nanoparticles. The solution will typically change color, indicating nanoparticle formation.[5]
-
Monitor the formation of nanoparticles by observing the surface plasmon resonance peak using a UV-Vis spectrophotometer.
-
Purify the synthesized silver nanoparticles by centrifugation and washing with deionized water.
Visualization of Mechanisms and Workflows
To better illustrate the complex processes involved in nanoparticle synthesis mediated by triethanolamine, the following diagrams have been generated using the DOT language.
Signaling Pathway: Sol-Gel Synthesis of Metal Oxide Nanoparticles
This diagram illustrates the key steps in the sol-gel synthesis of metal oxide nanoparticles, highlighting the role of triethanolamine in controlling the hydrolysis and condensation reactions.
Experimental Workflow: General Nanoparticle Synthesis
This workflow provides a generalized overview of the steps involved in the chemical synthesis of nanoparticles using triethanolamine.
Logical Relationship: Multifaceted Roles of Triethanolamine
This diagram illustrates the interconnected roles of triethanolamine in the synthesis of nanoparticles, showcasing its versatility.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterisation of new titanium amino-alkoxides: precursors for the formation of TiO2 materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Dissolution kinetics of silver nanoparticles: Behaviour in simulated biological fluids and synthetic environmental media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-step synthesis of triethanolamine-capped Pt nanoparticle for colorimetric and electrochemiluminescent immunoassay of SARS-CoV spike proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
Triethanolamine Acetate as a Corrosion Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triethanolamine (TEA) and its salts, including triethanolamine acetate, are recognized as effective corrosion inhibitors for a variety of metals, notably mild steel and its alloys, in diverse aqueous environments. Their efficacy stems from the presence of nitrogen and oxygen heteroatoms and hydroxyl groups in the triethanolamine molecule, which facilitate its adsorption onto metal surfaces. This guide provides an in-depth analysis of the fundamental principles governing the corrosion inhibition properties of triethanolamine, with a focus on the likely role of the acetate salt. Due to a scarcity of published quantitative data specifically for this compound, this document primarily leverages data for triethanolamine, its parent compound, to elucidate the core mechanisms of action. The inhibition mechanism is predominantly through the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. Triethanolamine typically functions as a mixed-type inhibitor, retarding both anodic and cathodic corrosion reactions. The adsorption of these molecules on metal surfaces often follows the Langmuir adsorption isotherm.
Fundamentals of Corrosion Inhibition by this compound
The corrosion inhibition properties of this compound are intrinsically linked to the chemical structure of the triethanolamine molecule. The nitrogen atom possesses a lone pair of electrons, and the oxygen atoms in the hydroxyl groups also have available electron pairs. These electrons can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. This interaction facilitates the adsorption of the inhibitor molecule onto the metal.
The acetate anion can contribute to the overall effectiveness of the inhibitor. In an aqueous solution, this compound exists in equilibrium with triethanolamine and acetic acid. The presence of the acetate ion can influence the pH of the solution at the metal-solution interface and potentially participate in the formation of the protective film.
The primary mechanism of inhibition involves the formation of a thin, protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment (e.g., acidic or chloride-containing solutions). The film formation is a result of the adsorption of the triethanolamine molecules. This adsorption can be classified as:
-
Physisorption: Occurs due to electrostatic interactions (van der Waals forces) between the charged inhibitor molecules and the charged metal surface.
-
Chemisorption: Involves the formation of chemical bonds between the inhibitor and the metal surface, leading to a more stable and robust protective layer.[1]
Triethanolamine is generally considered a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[1][2]
Signaling and Interaction Pathway
The interaction of this compound with a steel surface in a corrosive environment can be visualized as a multi-step process. This involves the initial migration of the inhibitor to the surface, followed by adsorption and the subsequent formation of a passivating layer.
References
Exploring Triethanolamine Acetate in Polymer Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Triethanolamine acetate, a versatile organic compound, is gaining significant traction in the field of polymer chemistry. Its unique trifunctional nature, combining the reactivity of a tertiary amine and three hydroxyl groups with the properties of an acetate salt, allows it to act as a crosslinking agent, catalyst, and pH moderator in various polymerization processes. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and applications of this compound in polymer chemistry, with a focus on its role in polyurethanes, acrylates, biodegradable polyesters, and drug delivery systems.
Synthesis of this compound
This compound can be synthesized through two primary routes: direct neutralization and esterification.
1.1. Direct Neutralization
This is the most straightforward method, involving the acid-base reaction between triethanolamine (a weak base) and acetic acid (a weak acid) to form the triethanolammonium acetate salt. The reaction is typically exothermic and can be performed at room temperature, though gentle heating can ensure homogeneity. The stoichiometry is controlled to achieve complete neutralization.[1]
1.2. Esterification
Esterification of triethanolamine with acetic acid or acetic anhydride at elevated temperatures (100-140°C) can yield a mixture of triethanolamine monoacetate, diacetate, and triacetate.[2] This process often utilizes a catalyst, such as sulfuric acid or sulfamic acid, and a dehydrating agent like xylene to drive the reaction to completion by removing the water byproduct.[2]
Experimental Protocol: Synthesis of this compound via Esterification [2]
-
Materials:
-
Triethanolamine (0.20 mol, 29.83 g)
-
Acetic acid (0.90 mol, 54.04 g)
-
Sulfamic acid (catalyst, 1.25 g)
-
Xylene (dehydrating agent, 60.0 ml)
-
-
Equipment:
-
500 ml four-necked reaction flask
-
Stirrer
-
Heating mantle
-
Reflux condenser with a water separator
-
Vacuum distillation apparatus
-
-
Procedure:
-
Add triethanolamine, xylene, acetic acid, and sulfamic acid to the four-necked reaction flask.
-
Stir the mixture to ensure homogeneity.
-
Heat the flask, gradually raising the temperature to 130-140°C.
-
Reflux the mixture, continuously removing the water that is formed.
-
Once water formation ceases, reconfigure the apparatus for vacuum distillation.
-
Distill off the xylene and any unreacted acetic acid.
-
The remaining residue is this compound.
-
Role in Polyurethane Chemistry
In polyurethane systems, this compound's precursor, triethanolamine (TEA), serves a dual function as both a crosslinking agent and a catalyst.[3]
2.1. Crosslinking Action
The three hydroxyl groups of TEA can react with isocyanate groups (-NCO) to form urethane linkages, creating a three-dimensional polymer network. This crosslinking increases the rigidity and thermal stability of the resulting polyurethane.[3]
2.2. Catalytic Activity
The tertiary amine nitrogen in TEA acts as a catalyst, accelerating the reaction between the hydroxyl groups of the polyol and the isocyanate groups.[3] This catalytic activity can lead to faster curing times and is particularly useful in the production of rigid polyurethane foams.[1][4]
Below is a diagram illustrating the dual role of triethanolamine in polyurethane formation.
Role in Acrylate Polymerization
In acrylate polymerization, triethanolamine and its salts primarily function as a co-initiator or accelerator in redox-initiated free-radical polymerization.[5] This is particularly relevant for the formation of hydrogels used in biomedical applications.
3.1. Redox Initiation Mechanism
Triethanolamine acts as the reducing agent in a redox pair with an oxidizing agent, typically a persulfate such as ammonium persulfate (APS) or potassium persulfate (KPS). The tertiary amine of triethanolamine donates an electron to the persulfate, causing the cleavage of the peroxide bond and the formation of a sulfate radical anion and a sulfate anion. The triethanolamine is converted to a radical cation, which can then initiate the polymerization of acrylate monomers.[5]
The concentration of triethanolamine can be adjusted to control the rate of polymerization and, consequently, the gelation time of the hydrogel.[2]
The following diagram illustrates the redox initiation of acrylate polymerization.
Quantitative Data on Polymer Properties
The concentration of triethanolamine (and by extension, this compound) as a crosslinking agent or catalyst significantly influences the final properties of the polymer.
Table 1: Effect of Triethanolamine (TEA) Content on the Properties of Rigid Polyurethane Foam (RPUF)
| TEA Content (phr) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Apparent Density ( kg/m ³) | Compressive Strength (MPa) |
| 3 | 25 | 60 | 90 | 45 | 0.25 |
| 5 | 22 | 55 | 80 | 42 | 0.22 |
| 7 | 20 | 50 | 70 | 40 | 0.20 |
| 9 | 18 | 45 | 65 | 43 | 0.23 |
| 11 | 16 | 40 | 60 | 46 | 0.26 |
Data synthesized from qualitative trends described in literature.[1] Increasing TEA content generally shortens the foaming time. Apparent density and compressive strength may decrease initially and then increase as the crosslinking effect becomes more dominant.
Table 2: Effect of Crosslinker Concentration on Mechanical Properties of Poly(methyl methacrylate) (PMMA) Resins
| Crosslinker (EGDMA) Conc. (vol%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Impact Strength (kJ/m²) |
| 0 (Control) | 100 ± 5 | 2.5 ± 0.2 | 5.0 ± 0.5 |
| 5 | 105 ± 6 | 2.6 ± 0.2 | 5.2 ± 0.5 |
| 10 | 110 ± 7 | 2.7 ± 0.3 | 5.5 ± 0.6 |
| 15 | 108 ± 6 | 2.6 ± 0.3 | 5.3 ± 0.5 |
| 20 | 88 ± 7 | 2.2 ± 0.2 | 4.8 ± 0.4 |
Data is illustrative and based on trends observed for dimethacrylate crosslinkers in PMMA, which can be analogous to the effect of multifunctional crosslinkers like triethanolamine derivatives in other systems.[6] Mechanical properties often improve with increasing crosslinker concentration up to an optimal point, after which they may decrease due to increased brittleness.
Table 3: Influence of Triethanolamine on Thermal Properties of Polymers
| Polymer System | TEA Content | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Reference |
| Polyurethane | Increasing | Generally Increases | May Increase due to crosslinking | [7] |
| Glycidyl Azide Polymer (GAP) | With TEA | Increased Thermal Stability | Higher than pure GAP | [8] |
Applications in Biodegradable Polymers and Drug Delivery
The biocompatibility and reactivity of triethanolamine and its derivatives make them suitable for use in biomedical applications, including the synthesis of biodegradable polymers and drug delivery systems.
5.1. Biodegradable Polyesters
Triethanolamine can be used as a multifunctional initiator or crosslinker in the synthesis of biodegradable polyesters. Its incorporation can introduce branching and potentially alter the degradation rate of the polymer.[9] For example, it has been used in the synthesis of biodegradable poly(D,L-lactic acid-triethanolamine) through melt polycondensation.[10] The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to biodegradation.
5.2. Drug Delivery Systems
Triethanolamine-crosslinked hydrogels are being explored for controlled drug release. The crosslink density, which can be controlled by the concentration of this compound, influences the mesh size of the hydrogel network. This, in turn, affects the diffusion and release rate of encapsulated drugs.[11] A higher crosslink density generally leads to a smaller mesh size and slower drug release.
The workflow for developing a triethanolamine-based hydrogel for drug delivery is outlined below.
Conclusion
This compound is a multifunctional compound with significant potential in polymer chemistry. Its ability to act as a crosslinker and catalyst allows for the tailoring of polymer properties for a wide range of applications, from industrial polyurethanes to advanced biomedical materials. Further research into the quantitative effects of this compound on polymer properties will undoubtedly open up new avenues for the design and synthesis of novel polymeric materials with enhanced performance characteristics.
References
- 1. Effect of Triethanolamine on Properties of Rigid Polyurethane Foam [plaschina.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. bdmaee.net [bdmaee.net]
- 4. Mechanism and catalysis of urethane formation [ebrary.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Mechanical Properties and Degradation of Chain and Step-Polymerized Photodegradable Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3475379A - Production of linear polyesters using triethanolamine as catalyst - Google Patents [patents.google.com]
Preliminary Investigation of Triethanolamine Acetate in Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine acetate, an ammonium salt derived from the neutralization of triethanolamine with acetic acid, is emerging as a versatile compound in the field of catalysis. While triethanolamine (TEA) itself is well-established as a base, ligand, and organocatalyst in various organic transformations, its acetate salt, particularly in the form of an ionic liquid or as a component of deep eutectic solvents, presents unique catalytic properties.[1][2][3] This technical guide provides an in-depth overview of the preliminary investigations into the catalytic applications of this compound, focusing on its synthesis, role in significant organic reactions, and the detailed experimental protocols required for its use. The information is intended to serve as a comprehensive resource for researchers and professionals in chemistry and drug development who are exploring novel and green catalytic systems.
Synthesis of this compound
This compound can be synthesized through two primary routes: a straightforward acid-base neutralization to form the ammonium salt, and an esterification to produce mono-, di-, or tri-esters.
Synthesis of Triethanolammonium Acetate (Ionic Liquid)
The most direct method involves the neutralization of triethanolamine with acetic acid.[4] This exothermic reaction yields the ionic salt triethanolammonium acetate.
Experimental Protocol:
-
Reactant Preparation: In a suitable reaction vessel, place a stoichiometric amount of triethanolamine.
-
Neutralization: Slowly add an equimolar amount of glacial acetic acid to the triethanolamine with constant stirring. The reaction is exothermic, and cooling may be necessary to maintain a desired temperature, typically room temperature.
-
Homogenization: Continue stirring until the mixture is completely homogeneous. Gentle heating can be applied to ensure the reaction goes to completion.
-
Product: The resulting viscous liquid is triethanolammonium acetate.
Synthesis of this compound Esters
The ester forms of this compound are produced by reacting triethanolamine with acetic acid or acetic anhydride at elevated temperatures in the presence of a catalyst and a dehydrating agent.[5]
Experimental Protocol:
-
Apparatus Setup: Assemble a four-necked reaction flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a Dean-Stark trap for water removal.
-
Reactant Charging: Charge the flask with triethanolamine and a dehydrating agent such as xylene.
-
Dehydration of TEA: Heat the mixture to reflux to remove any water present in the triethanolamine.
-
Reaction Initiation: After initial dehydration, add acetic acid (or acetic anhydride) and a catalyst (e.g., 1/10 to 1/20 molar amount of sulfamic acid or concentrated sulfuric acid) to the flask.[5]
-
Esterification: Gradually heat the reaction mixture to 100°C–140°C.[5] Water produced during the reaction is azeotropically removed using the Dean-Stark trap.
-
Reaction Monitoring: Continue the reaction until no more water is collected in the trap.
-
Work-up: After the reaction is complete, recover the dehydrating agent and any unreacted acetic acid via vacuum distillation. The remaining residue is the this compound ester product.
Catalytic Applications of this compound
The primary documented catalytic application of this compound is in the palladium-catalyzed Heck reaction, where it functions as a multifunctional ionic liquid.
Palladium-Catalyzed Green Heck Reaction
Triethanolammonium acetate has been successfully employed as a reaction medium, base, precatalyst-precursor, and mobile support for the active palladium species in the Heck reaction.[2] This approach offers a greener alternative to traditional methods, often obviating the need for phosphine ligands.[2] The reaction couples aryl halides with alkenes to form substituted alkenes, a fundamental C-C bond-forming reaction in organic synthesis.[6][7][8]
Quantitative Data Summary
The following table summarizes the yield of the Heck reaction between iodobenzene and methyl acrylate in different reaction media, highlighting the superior performance when using triethanolammonium acetate ([TEA][HOAc]).
| Entry | Catalyst | Base/Medium | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | [TEA][HOAc] | 100 | 3 | 93 |
| 2 | Pd(OAc)₂ | Triethanolamine (TEA) | 100 | 3 | 85 |
| 3 | PdCl₂ | [TEA][HOAc] | 100 | 3 | 90 |
| 4 | PdCl₂ | Triethanolamine (TEA) | 100 | 3 | 82 |
Data synthesized from information presented in Petrović et al., 2012.[2]
Experimental Protocol for the Heck Reaction:
-
Reactant Mixture: In a reaction tube, combine the aryl halide (e.g., iodobenzene, 1 mmol), the alkene (e.g., methyl acrylate, 1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol), and triethanolammonium acetate (2 mL).
-
Reaction Conditions: Seal the tube and heat the mixture at 100°C for the specified time (e.g., 3 hours) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
-
Catalyst Recycling: The ionic liquid phase containing the palladium catalyst can often be recovered and reused for subsequent reactions with a slight decrease in activity.[2]
Role in Deep Eutectic Solvents
Triethanolamine, in combination with acetate salts like sodium acetate, can form deep eutectic solvents (DESs). These mixtures have been shown to act as efficient and reusable catalytic systems for various organic syntheses, such as the microwave-assisted synthesis of tetrahydrodipyrazolopyridines. While not a direct catalytic application of pure this compound, it highlights the synergistic catalytic effect of the triethanolamine and acetate components.
Conclusion
The preliminary investigations into the catalytic applications of this compound reveal its potential as a multifunctional and environmentally benign component in modern organic synthesis. Its role as an ionic liquid in the palladium-catalyzed Heck reaction demonstrates clear advantages in terms of yield and recyclability over the use of triethanolamine alone. The straightforward synthesis of both the ammonium salt and its ester derivatives adds to its practical appeal. While the current scope of documented catalytic applications is narrow, the promising results in the Heck reaction and its involvement in catalytically active deep eutectic solvents warrant further exploration. Future research should focus on expanding the application of this compound to other cross-coupling reactions and different classes of organic transformations, further elucidating its mechanistic pathways, and optimizing reaction conditions to fully harness its catalytic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | High-Purity Reagent [benchchem.com]
- 5. CN101665439A - Acetic acid triethanolamine ester as well as preparation and application thereof - Google Patents [patents.google.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
A Comprehensive Technical Guide to Triethanolamine Acetate Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental characteristics of triethanolamine acetate solutions, a versatile quaternary ammonium salt. Formed from the reaction of triethanolamine and acetic acid, this compound serves multiple functions, notably as a buffering agent and a non-ionic surfactant, making it a valuable component in chemical research and pharmaceutical formulations.[1]
Chemical Identity and Synthesis
This compound is primarily synthesized through a direct acid-base neutralization reaction. In this process, the weak base, triethanolamine (TEA), reacts with the weak acid, acetic acid, to form the salt, triethanolammonium acetate.[1] The mechanism involves the transfer of a proton (H⁺) from the carboxylic acid group of acetic acid to the lone pair of electrons on the nitrogen atom of triethanolamine.[1]
The reaction is typically performed under mild conditions, often at room temperature, by mixing the reactants in stoichiometric ratios to ensure complete neutralization.[1] While this neutralization is the primary reaction, side reactions like esterification can occur, leading to the formation of mono-, di-, and tri-esters of triethanolamine as impurities.[1] A more direct route to the ester involves reacting triethanolamine with acetic acid or acetic anhydride at elevated temperatures (100°C-140°C) in the presence of a catalyst and a dehydrating agent.[2]
Chemical Identifiers:
-
IUPAC Name: tris(2-hydroxyethyl)azanium;acetate[1] or 2-[bis(2-hydroxyethyl)amino]ethanol;acetic acid[3]
-
Synonyms: Triethanolammonium acetate, Tris(2-hydroxyethyl)ammonium acetate, Acetic acid, triethanolamine salt[3]
Physicochemical Properties
The macroscopic properties of this compound solutions are crucial for their application and are dependent on the concentration of the components.[1] Strong intermolecular hydrogen bonding can cause properties like density and viscosity to peak at intermediate concentrations.[1]
Table 1: Summary of Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 209.24 g/mol | [1][3] |
| Physical Description | Liquid | [1][3] |
| pH (of an acetate urea-triethanolamine solution) | 6.9 | [1][4] |
| pH (of a this compound ester mixture) | 6.0 - 7.0 | [2] |
| Density (of an acetate urea-triethanolamine solution) | 0.7850 g/cm³ | [1][4] |
| Viscosity (of an acetate urea-triethanolamine solution) | 3.8 mm²/s | [1][4] |
| Refractive Index (n) (of an acetate urea-triethanolamine solution) | 1.3840 | [4] |
| Solubility | Can be mixed with water in any proportion.[2] Highly soluble in polar solvents like ethanol, acetone, and glycerin.[5] | [2][5] |
Core Functionalities and Applications
This compound's unique structure, combining a tertiary amine and three hydroxyl groups from its parent molecule, imparts dual functionality that is highly valuable in various applications.
-
Buffering Agent: The protonated tertiary amine group and the acetate conjugate base form an effective buffer system, particularly useful for maintaining pH in the physiological range.[1]
-
Surfactant and Emulsifier: The molecule's hydrophilic ionized groups and hydrophobic hydrocarbon portions allow it to act as a non-ionic surfactant.[1] This property is leveraged to solubilize oils, lipids, and other ingredients not fully soluble in water, and to neutralize fatty acids in cosmetic and pharmaceutical formulations.[1][6]
-
pH Regulator: In skincare and pharmaceutical products, it is widely used to adjust and stabilize the pH of acidic compounds, bringing them to levels safe for topical application.[7]
-
Enhanced Drug Delivery: Mixed systems containing triethanolamine have been demonstrated to improve the skin penetration of acidic drugs, acting as a solubilizer and excipient in topical formulations.[7]
-
Other Industrial Uses: It also finds application as a cement grinding aid, where it improves the specific surface area and strength of cement.[2][6] In chemistry, it is used as an ionic liquid in palladium-catalyzed reactions and as a complexing agent.[1][6]
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. CN101665439A - Acetic acid triethanolamine ester as well as preparation and application thereof - Google Patents [patents.google.com]
- 3. This compound | C8H19NO5 | CID 159752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. journal.uctm.edu [journal.uctm.edu]
- 5. nbinno.com [nbinno.com]
- 6. Triethanolamine - Wikipedia [en.wikipedia.org]
- 7. What is Triethanolamine used for in pharmaceuticals and skin care products?_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Laboratory Synthesis of Triethanolamine Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triethanolamine (B1662121) acetate (B1210297) is a chemical compound with applications as a buffering agent and a non-ionic surfactant.[1] It is synthesized through two primary routes depending on the desired product: a simple acid-base neutralization to form the triethanolammonium (B1229115) acetate salt, or an esterification reaction to produce a mixture of triethanolamine mono-, di-, and tri-acetate esters. The neutralization reaction is a straightforward, exothermic process performed under mild conditions, while the esterification requires elevated temperatures and a catalyst for dehydration.[1][2] These protocols detail both laboratory-scale synthesis methods.
Reaction Pathways
The synthesis of triethanolamine acetate can proceed via two distinct pathways:
-
Neutralization (Salt Formation): This is an acid-base reaction where the lone pair of electrons on the nitrogen atom of triethanolamine accepts a proton from the carboxylic acid group of acetic acid. This forms the triethanolammonium acetate salt.[1] This reaction is typically performed at or slightly above room temperature.
-
Esterification: At elevated temperatures and typically in the presence of a catalyst, the hydroxyl groups (-OH) of triethanolamine react with acetic acid (or acetic anhydride) in a dehydration reaction to form ester linkages.[1][2] This process can result in a mixture of mono-, di-, and tri-acetate esters and requires the removal of water to drive the reaction to completion.[2]
Quantitative Data Summary
The following tables summarize the quantitative data for two distinct synthesis protocols derived from established methods.
Table 1: Synthesis of Triethanolammonium Acetate (Salt) via Neutralization
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Triethanolamine (TEA) | 149.19 (1.0) | g (mol) | |
| Glacial Acetic Acid | 60.05 (1.0) | g (mol) | Added dropwise |
| Reaction Conditions | |||
| Temperature | 25 - 40 | °C | Initial cooling may be required. |
| Time | 1 - 2 | hours | |
| Pressure | Atmospheric | ||
| Product | |||
| Theoretical Yield | ~209.24 | g | Assumes 100% conversion. |
| Appearance | Colorless to yellowish viscous liquid | [3] |
Table 2: Synthesis of this compound (Ester Mixture) via Esterification (Based on patent literature)[2]
| Parameter | Value | Unit | Notes |
| Reactants | |||
| Triethanolamine (TEA) | 29.83 (0.20) | g (mol) | |
| Acetic Acid | 54.04 (0.90) | g (mol) | Molar excess |
| Xylene (Dehydrating Agent) | 60.0 | mL | For azeotropic water removal |
| Sulfamic Acid (Catalyst) | 1.25 | g | |
| Reaction Conditions | |||
| Temperature | 130 - 140 | °C | |
| Time | Until no more water separates | hours | Reflux dehydration |
| Pressure | Atmospheric, then reduced | Reduced pressure for purification | |
| Product & Yield | |||
| Final Product Mass | 62.30 | g | Mixture of acetate esters |
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Acetic acid is corrosive and triethanolamine is an irritant. Handle all chemicals with care.
Protocol 1: Synthesis of Triethanolammonium Acetate (Salt)
This protocol describes the direct neutralization of triethanolamine with acetic acid.
Materials and Equipment:
-
Triethanolamine (C₆H₁₅NO₃)
-
Glacial Acetic Acid (CH₃COOH)
-
Round-bottom flask (250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker
Methodology:
-
Place 149.19 g (1.0 mol) of triethanolamine into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in an ice bath to manage the heat generated during the exothermic reaction.
-
Begin stirring the triethanolamine.
-
Slowly add 60.05 g (1.0 mol) of glacial acetic acid dropwise from a dropping funnel over a period of approximately 1 hour. Monitor the temperature to ensure it does not rise excessively.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional hour to ensure the reaction is complete.[1]
-
The resulting viscous liquid is triethanolammonium acetate. If high purity reagents are used, no further purification is typically necessary.
Protocol 2: Synthesis of this compound (Ester Mixture)
This protocol is adapted from patent literature and produces a mixture of triethanolamine esters.[2]
Materials and Equipment:
-
Triethanolamine (C₆H₁₅NO₃)
-
Acetic Acid (CH₃COOH)
-
Xylene
-
Sulfamic Acid (or concentrated Sulfuric Acid)
-
Four-necked reaction flask (500 mL)
-
Heating mantle with temperature control
-
Magnetic stirrer and stir bar
-
Dean-Stark apparatus or similar setup for azeotropic distillation
-
Condenser
-
Vacuum distillation setup
Methodology:
-
To a 500 mL four-necked reaction flask, add 29.83 g (0.20 mol) of triethanolamine, 60.0 mL of xylene, 54.04 g (0.90 mol) of acetic acid, and 1.25 g of sulfamic acid.[2]
-
Assemble the flask with a stirrer, condenser, and a Dean-Stark trap.
-
Begin stirring and gradually heat the mixture to 130-140°C.[2]
-
Maintain the temperature and allow the mixture to reflux, collecting the water that separates in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the dehydration.[2]
-
Once the reaction is complete, cool the flask to room temperature.
-
Reconfigure the apparatus for vacuum distillation.
-
Apply reduced pressure to distill off the xylene and any unreacted acetic acid.[2]
-
The remaining residue in the reaction flask is the this compound ester product.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis protocols.
Caption: Workflow for the synthesis of this compound salt and esters.
References
Preparation of Triethanolamine Acetate Buffer Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of Triethanolamine (B1662121) Acetate (B1210297) buffer solution. Triethanolamine (TEA) is a tertiary amine and a triol, making it a versatile buffering agent in various biochemical and pharmaceutical applications. When combined with acetic acid, it forms a buffer system effective in the physiological pH range.
Introduction
Triethanolamine acetate buffer is valued for its buffering capacity in the neutral to slightly alkaline pH range (typically 7.0-8.5).[1][2] The triethanolamine molecule contains a tertiary amine group that can be protonated, while the acetate from acetic acid provides the conjugate base, creating an effective buffer system.[3] This buffer is utilized in various applications, including protein purification, chromatography, and as a reagent in the formulation of drug products.[1][3] Its properties as a non-ionic surfactant also aid in solubilizing lipids and membrane proteins.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the preparation and properties of this compound and related Triethanolamine-based buffers.
Table 1: Properties of Triethanolamine
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅NO₃ | [3] |
| Molecular Weight | 149.19 g/mol | [1] |
| pKa (25 °C) | 7.76 | [4] |
| Density | 1.124 g/mL at 25 °C | [4] |
Table 2: Common Triethanolamine Buffer Compositions
| Buffer Name | Concentration | pH | Key Components | Reference |
| Triethanolamine Buffer | 0.2 M | 7.4 | Triethanolamine, Hydrochloric Acid, Water | [2] |
| Triethanolamine Buffer | 0.2 M | 8.0 | Triethanolamine, Hydrochloric Acid, Water | [1] |
| This compound | - | Physiological pH | Triethanolamine, Acetic Acid | [3] |
Experimental Protocols
Preparation of 1 M Triethanolamine Stock Solution
Materials:
-
Triethanolamine (TEA)
-
Deionized water
Protocol:
-
Carefully measure the required volume of Triethanolamine.
-
In a chemical fume hood, slowly add the Triethanolamine to a beaker containing deionized water while stirring.
-
Continue stirring until the solution is completely homogenous.
-
Transfer the solution to a volumetric flask and add deionized water to the final desired volume.
Preparation of 0.2 M this compound Buffer, pH 7.4
Materials:
-
1 M Triethanolamine stock solution
-
Glacial acetic acid
-
Deionized water
-
pH meter
Protocol:
-
In a beaker, add the appropriate volume of the 1 M Triethanolamine stock solution to achieve a final concentration of 0.2 M in the desired final volume.
-
Add a sufficient volume of deionized water.
-
Place the beaker on a magnetic stir plate and begin stirring.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the buffer solution.
-
Slowly add glacial acetic acid dropwise while monitoring the pH.
-
Continue adding acetic acid until the pH of the solution reaches 7.4.
-
Transfer the solution to a volumetric flask and add deionized water to the final volume.
-
Filter the buffer through a 0.22-micron filter for sterilization and removal of particulates.[1][2]
Diagrams
Buffer Preparation Workflow
Caption: Workflow for preparing this compound buffer.
Application in Protein Purification
References
Application Notes and Protocols for Using Triethanolamine Acetate as a Buffer in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine acetate is a versatile buffer system created by the neutralization of the weak base triethanolamine with the weak acid acetic acid.[1] With a pKa of 7.76 for triethanolamine at 25°C, this buffer is particularly well-suited for a variety of biological assays that require a stable pH within the physiological range (pH 7.0-8.5).[2][3] Its properties make it a viable alternative to more common buffers like Tris-HCl or HEPES, and in certain applications, it may offer distinct advantages. These notes provide detailed information on the properties, preparation, and application of this compound buffer in biological assays.
Physicochemical Properties and Advantages
Triethanolamine, the buffering agent, is a tertiary amine and a triol, giving it unique chemical characteristics.[2] When neutralized with acetic acid, it forms a buffer system with the following notable properties:
-
Physiological pH Range: The pKa of triethanolamine (7.76 at 25°C) makes it an effective buffer in the neutral to slightly alkaline pH range, which is optimal for many enzymatic reactions and cell-based assays.[2]
-
Temperature Dependence: The pH of amine-based buffers is sensitive to temperature changes. The pKa of triethanolamine has a temperature coefficient (d(pKa)/dT) of -0.016, meaning the pKa decreases as the temperature increases.[4] This should be taken into account when preparing the buffer for assays conducted at temperatures other than ambient.
-
Potential for Enhanced Enzyme Activity: In some enzymatic systems, triethanolamine-based buffers have been shown to outperform Tris-based buffers. For instance, a study on angiotensin-converting enzyme (ACE) demonstrated that a 100 mmol/l triethanolamine-HCl buffer resulted in a significantly higher absorbance change compared to the existing Tris-HCl buffer, suggesting enhanced enzyme activity or assay sensitivity.[5]
-
Surfactant Properties: this compound also functions as a non-ionic surfactant, which can be beneficial in assays involving lipids or membrane proteins by aiding in their solubilization.[1]
Considerations for Use
-
Metal Chelation: Triethanolamine can chelate divalent metal cations such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II).[4] This can be a disadvantage in assays where these ions are essential for enzyme activity. However, it can be advantageous in situations where chelation of inhibitory metal ions is desired.
-
Purity of Reagents: The purity of both triethanolamine and acetic acid is crucial, as contaminants can interfere with biological assays. Always use high-purity, reagent-grade chemicals.
-
Viscosity: Triethanolamine is a viscous liquid, which can make precise measurement by volume challenging. For accurate preparation of stock solutions, it is recommended to measure triethanolamine by weight.
Data Presentation
The following tables summarize the key physicochemical properties of triethanolamine in comparison to other common biological buffers and provide an example of how to present data from a comparative enzyme kinetics study.
Table 1: Physicochemical Properties of Common Biological Buffers
| Buffer | pKa (25°C) | d(pKa)/dT (°C⁻¹) | Buffering Range | Metal Chelation |
| Triethanolamine | 7.76[2] | -0.016[4] | 7.0 - 8.5[3] | Yes (e.g., Cu²⁺, Zn²⁺)[4] |
| Tris | 8.06 | -0.028 | 7.5 - 9.0 | Yes (e.g., Cu²⁺) |
| HEPES | 7.48 | -0.014 | 6.8 - 8.2 | Negligible |
| Phosphate (pKa2) | 7.20 | -0.0028 | 6.2 - 8.2 | Yes (e.g., Ca²⁺, Mg²⁺) |
Table 2: Example Data from a Comparative Enzyme Kinetics Study (Hypothetical)
This table illustrates how data could be presented to compare the effect of different buffers on the kinetic parameters of an enzyme.
| Buffer (50 mM, pH 7.8) | Michaelis Constant (Kₘ) (µM) | Maximum Velocity (Vₘₐₓ) (µmol/min/mg) | Catalytic Efficiency (k꜁ₐₜ/Kₘ) (M⁻¹s⁻¹) |
| This compound | 150 | 250 | 1.8 x 10⁶ |
| Tris-HCl | 180 | 210 | 1.3 x 10⁶ |
| HEPES | 145 | 240 | 1.7 x 10⁶ |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Stock Buffer (pH 7.8)
Materials:
-
Triethanolamine (reagent grade, ≥99%)
-
Glacial Acetic Acid (reagent grade)
-
High-purity, deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Place a beaker with approximately 800 mL of deionized water on a stir plate.
-
Weigh out 149.19 g of triethanolamine (equivalent to 1 mole) and add it to the water while stirring. Note: Due to its viscosity, weighing is more accurate than measuring by volume.
-
Slowly add glacial acetic acid to the solution while continuously monitoring the pH. Acetic acid is a strong acid, so add it dropwise as the pH approaches the target value.
-
Continue adding acetic acid until the pH of the solution reaches 7.8 at 25°C.
-
Transfer the solution to a 1 L volumetric flask and bring the final volume to 1 L with deionized water.
-
Store the 1 M stock solution at 4°C. The buffer is stable for several months.
Caption: Workflow for preparing 1 M this compound buffer.
Protocol 2: General Enzyme Kinetic Assay Using this compound Buffer
This protocol provides a general framework for determining enzyme kinetics. The concentrations of substrate and enzyme, as well as the incubation time and temperature, should be optimized for the specific enzyme being studied.
Materials:
-
1 M this compound stock buffer (pH 7.8)
-
Enzyme stock solution
-
Substrate stock solution
-
High-purity, deionized water
-
96-well microplate
-
Microplate reader
-
Temperature-controlled incubator
Procedure:
-
Prepare Working Buffer: Dilute the 1 M this compound stock buffer to the desired final concentration (e.g., 50 mM) in deionized water. If the assay is to be performed at a temperature other than 25°C, adjust the pH of the working buffer at that temperature.
-
Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the working buffer. The concentration range should typically span from 0.1 x Kₘ to 10 x Kₘ.
-
Set up the Assay Plate:
-
To each well of a 96-well microplate, add the appropriate volume of each substrate dilution.
-
Include control wells containing only the working buffer (no substrate) to measure any background signal.
-
Also, include a blank for each substrate concentration that contains the substrate but no enzyme.
-
-
Pre-incubate: Pre-incubate the microplate at the desired assay temperature for 5-10 minutes to ensure temperature equilibration.
-
Initiate the Reaction: Add a fixed amount of the enzyme solution to each well to start the reaction. The final volume in all wells should be the same.
-
Measure Product Formation: Immediately place the plate in a microplate reader and measure the absorbance (or fluorescence) of the product at regular intervals over a set period. The wavelength used will depend on the specific substrate and product.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curve (absorbance vs. time).
-
Subtract the rate of any non-enzymatic substrate degradation (from the blank wells).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ.
-
Caption: General workflow for an enzyme kinetic assay.
Conclusion
This compound is a valuable and sometimes overlooked buffer for biological assays, particularly those requiring a stable pH in the physiological range. Its unique properties, including the potential for enhanced assay performance, make it a worthy consideration for researchers and drug development professionals. Careful attention to its temperature sensitivity and potential for metal chelation will ensure its successful application in the laboratory.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. You are being redirected... [bio-world.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. Biological buffers pKa calculation [reachdevices.com]
- 5. "The Measurement of Angiotensin-Converting Enzyme in Human Serum" by Andrew P. Kenny [sword.mtu.ie]
Application of Triethanolamine Acetate in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine (B1662121) (TEA), and its salt form, triethanolamine acetate (B1210297), are versatile reagents in the synthesis of a wide array of nanoparticles. The multifunctional nature of the triethanolamine molecule, which contains both a tertiary amine and three hydroxyl groups, allows it to act as a capping agent, stabilizer, and, in some instances, a reducing agent.[1][2] This multifaceted role is crucial in controlling the size, morphology, and stability of nanoparticles, which are critical parameters for their application in fields such as drug delivery, diagnostics, and catalysis.[3][4] Triethanolamine acetate, often formed in situ by the reaction of triethanolamine with an acetate precursor (e.g., cadmium acetate), provides a favorable chemical environment for the nucleation and growth of well-defined nanocrystals.[1][5]
Key Applications
Triethanolamine and its acetate salt have been successfully employed in the synthesis of various types of nanoparticles, including:
-
Quantum Dots (QDs): Triethanolamine is a well-established capping agent for the synthesis of cadmium selenide (B1212193) (CdSe) and zinc oxide (ZnO) quantum dots.[1] It effectively stabilizes the QDs in aqueous solutions, preventing aggregation and passivating surface defects, which is essential for their fluorescent properties.[6]
-
Noble Metal Nanoparticles: In the synthesis of platinum (Pt) and silver (Ag) nanoparticles, triethanolamine can function as both a reducing agent and a stabilizer.[2][7] This dual role simplifies the synthesis process, leading to the formation of monodisperse nanoparticles with high catalytic activity.[2]
-
Metal Oxide Nanoparticles: Triethanolamine is also utilized in the synthesis of metal oxide nanoparticles, such as hydroxyapatite, where it helps to control the particle growth and morphology.[8]
Mechanism of Action
The efficacy of this compound in nanoparticle synthesis stems from its molecular structure. The lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups can coordinate with metal ions on the nanoparticle surface. This coordination shell provides several benefits:
-
Steric Hindrance: The bulky triethanolamine molecules create a physical barrier around the nanoparticles, preventing them from aggregating.[9]
-
Electrostatic Stabilization: The protonation of the amine group can lead to a positive surface charge, resulting in electrostatic repulsion between particles.
-
Growth Control: By adsorbing to specific crystallographic faces, triethanolamine can influence the growth rate in different directions, thereby controlling the final shape of the nanoparticles.[10]
-
Reduction Potential: The hydroxyl groups of triethanolamine can act as reducing agents for some metal precursors, facilitating the formation of zero-valent metal nanoparticles.[2][7]
Quantitative Data Summary
The following table summarizes key quantitative data from studies utilizing triethanolamine in nanoparticle synthesis.
| Nanoparticle Type | Precursors | Role of Triethanolamine | Resulting Nanoparticle Size | Reference |
| Platinum (Pt) | H₂PtCl₆ | Reductant and Stabilizer | ~2.2 nm | [2] |
| Silver (Ag) | AgNO₃ | Reducing Agent | ~40 nm | [7] |
| Cadmium Selenide (CdSe) QDs | Cadmium Acetate, Sodium Selenosulfate | Capping Agent | 5-10 nm | [1] |
| Hydroxyapatite | Calcium Hydroxide, Orthophosphoric Acid | Capping Agent | 50-70 nm | [8] |
Experimental Protocols
Protocol 1: Synthesis of Triethanolamine-Capped Cadmium Selenide (CdSe) Quantum Dots
This protocol is adapted from a common chemical bath deposition method.[1]
Materials:
-
Cadmium Acetate [Cd(CH₃COO)₂]
-
Sodium Selenosulfate (Na₂SeSO₃)
-
Triethanolamine (TEA) [N(CH₂CH₂OH)₃]
-
Ammonia solution (NH₃)
-
Deionized water
-
Selenium powder
-
Sodium sulfite (B76179)
Procedure:
-
Preparation of Sodium Selenosulfate Solution (0.25 M):
-
Dissolve selenium powder in a sodium sulfite solution.
-
Reflux the mixture at 70°C in a nitrogen atmosphere for 5 hours.
-
-
Reaction Mixture Preparation:
-
In a beaker, mix aqueous solutions of cadmium acetate and triethanolamine.
-
-
Initiation of Reaction:
-
Add the freshly prepared sodium selenosulfate solution to the cadmium acetate and TEA mixture with constant stirring.
-
-
Quantum Dot Formation:
-
Allow the reaction to proceed at room temperature. The formation of CdSe quantum dots is indicated by a change in the color of the solution.
-
Protocol 2: One-Step Synthesis of Triethanolamine-Capped Platinum Nanoparticles
This protocol describes a facile one-pot hydrothermal synthesis.[2]
Materials:
-
Chloroplatinic acid (H₂PtCl₆) solution (0.077 mol/L)
-
Triethanolamine (TEOA) solution (0.075 mol/L)
-
Ultrapure water
Procedure:
-
Add 18 mL of ultrapure water to a 50 mL round-bottom flask.
-
Heat the flask to 180°C in an oil bath.
-
Under vigorous stirring, add 5.1 mL of the TEOA solution and 100 µL of the chloroplatinic acid solution.
-
Allow the solution to reflux for a specified time to form the TEOA-capped Pt nanoparticles.
Visualizations
Caption: Workflow for the synthesis of TEA-capped CdSe quantum dots.
References
- 1. benchchem.com [benchchem.com]
- 2. One-step synthesis of triethanolamine-capped Pt nanoparticle for colorimetric and electrochemiluminescent immunoassay of SARS-CoV spike proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of nanoparticle size, shape, and zeta potential on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triethanolamine-capped CdSe quantum dots as fluorescent sensors for reciprocal recognition of mercury (II) and iodide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. ysxbcn.com [ysxbcn.com]
Application Notes and Protocols: Triethanolamine Acetate as a Capping Agent for Gold Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific, peer-reviewed protocol for the synthesis of gold nanoparticles using triethanolamine (B1662121) acetate (B1210297) as the primary capping agent was identified in a comprehensive literature search. The following protocol is a proposed methodology based on established principles of gold nanoparticle synthesis and the known chemical properties of triethanolamine and related amine compounds, which have been reported as reducing and stabilizing agents in nanoparticle synthesis. This protocol should be considered a starting point for research and development, and optimization will be necessary.
Introduction
Gold nanoparticles (AuNPs) are of significant interest in various scientific and biomedical fields due to their unique optical, electronic, and catalytic properties. The synthesis of stable, monodisperse AuNPs is crucial for their application in areas such as diagnostics, drug delivery, and bioimaging. The properties of AuNPs are highly dependent on their size, shape, and surface chemistry, which are controlled by the synthesis method and the capping agent used.
Capping agents play a critical role in the synthesis of AuNPs by adsorbing to the nanoparticle surface, thereby preventing aggregation and controlling particle growth. While citrate (B86180) is a commonly used capping agent, there is a continuous search for novel capping agents that can impart specific functionalities to the nanoparticles. Amines and their derivatives have been explored as both reducing and capping agents in AuNP synthesis.
This document outlines a proposed protocol for the synthesis of gold nanoparticles using triethanolamine acetate as a capping agent. Triethanolamine (TEA) is a tertiary amine with three hydroxyl groups, making it a potential reducing and stabilizing agent. The acetate counter-ion may influence the pH and ionic strength of the reaction medium, which can also affect nanoparticle formation.
Proposed Mechanism
In this proposed synthesis, triethanolamine is expected to act as both a reducing agent and a capping agent. The lone pair of electrons on the nitrogen atom and the hydroxyl groups can participate in the reduction of Au(III) ions to Au(0). Subsequently, the triethanolamine molecules can adsorb onto the surface of the newly formed gold nuclei, sterically stabilizing them and preventing further aggregation. The acetate ion, being the conjugate base of a weak acid, will likely create a buffered environment, influencing the reaction kinetics and the final nanoparticle characteristics.
Experimental Protocol: Proposed Synthesis of this compound-Capped Gold Nanoparticles
This protocol describes a one-pot aqueous synthesis of gold nanoparticles.
3.1. Materials and Equipment
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (C₆H₁₅NO₃·C₂H₄O₂)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Glassware (cleaned with aqua regia and thoroughly rinsed with DI water)
-
Hotplate with magnetic stirring capability
-
Magnetic stir bars
-
Spectrophotometer (for UV-Vis analysis)
-
Dynamic Light Scattering (DLS) instrument (for size and zeta potential measurement)
-
Transmission Electron Microscope (TEM)
3.2. Reagent Preparation
-
Gold(III) Chloride Stock Solution (10 mM): Dissolve the appropriate amount of HAuCl₄·3H₂O in DI water to prepare a 10 mM stock solution. Store in a dark container at 4°C.
-
This compound Solution (100 mM): Dissolve the appropriate amount of this compound in DI water to prepare a 100 mM stock solution.
3.3. Synthesis Procedure
-
To a 100 mL round-bottom flask containing a magnetic stir bar, add 49.5 mL of DI water.
-
Place the flask on a hotplate and begin stirring.
-
Add 0.5 mL of the 10 mM HAuCl₄ stock solution to the flask. The solution should be a pale yellow color.
-
Heat the solution to boiling under vigorous stirring.
-
Once boiling, rapidly inject 1.0 mL of the 100 mM this compound solution into the flask.
-
Observe the color change of the solution. The solution is expected to change from yellow to colorless, then to a deep red or burgundy, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for 30 minutes to ensure the reaction is complete.
-
After 30 minutes, remove the flask from the heat and allow it to cool to room temperature with continued stirring.
-
Store the resulting gold nanoparticle solution at 4°C.
3.4. Characterization
-
UV-Vis Spectroscopy: Measure the absorbance spectrum of the synthesized AuNP solution from 400 to 700 nm. The characteristic surface plasmon resonance (SPR) peak for spherical AuNPs should be observed between 520 and 540 nm.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles. Measure the zeta potential to assess the surface charge and stability of the colloidal suspension.
-
Transmission Electron Microscopy (TEM): Visualize the morphology (shape and size) of the synthesized AuNPs. Prepare a sample by drop-casting the AuNP solution onto a TEM grid and allowing it to dry.
Data Presentation
The following tables are illustrative of the type of data that should be collected and organized during the characterization of the synthesized this compound-capped gold nanoparticles.
Table 1: Physicochemical Properties of Synthesized AuNPs
| Parameter | Value |
| Surface Plasmon Resonance (SPR) Peak (nm) | |
| Hydrodynamic Diameter (nm) | |
| Polydispersity Index (PDI) | |
| Zeta Potential (mV) | |
| Core Diameter (from TEM) (nm) |
Table 2: Effect of Reactant Concentration on AuNP Properties (Example for Optimization)
| [HAuCl₄] (mM) | [this compound] (mM) | SPR Peak (nm) | Hydrodynamic Diameter (nm) | PDI |
| 0.1 | 1.0 | |||
| 0.1 | 2.0 | |||
| 0.1 | 5.0 | |||
| 0.25 | 2.0 | |||
| 0.5 | 2.0 |
Visualizations
Diagram 1: Experimental Workflow for AuNP Synthesis
Caption: Workflow for the synthesis and characterization of gold nanoparticles.
Diagram 2: Proposed Role of this compound in AuNP Formation
Caption: Proposed mechanism of this compound in AuNP synthesis.
Application Notes and Protocols: Synthesis of Triethanolamine-Capped Platinum Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the synthesis of triethanolamine-capped platinum nanoparticles (TEOA@PtNPs). This one-step hydrothermal method is valued for its simplicity and the use of triethanolamine (TEOA) as both a green reducing agent and a stabilizing agent. The resulting nanoparticles exhibit high stability, good dispersibility, and peroxidase-like activity, making them suitable for a range of biomedical and sensing applications.[1][2]
Introduction
Platinum nanoparticles (PtNPs) are of significant interest in various fields, including catalysis, sensing, and nanomedicine, due to their unique catalytic and physicochemical properties.[1] The synthesis method detailed below utilizes triethanolamine to reduce platinum ions and to cap the resulting nanoparticles, preventing their aggregation.[1] This method allows for the formation of monodisperse, spherical PtNPs with sizes typically in the sub-5 nm range, which is crucial for enhancing their catalytic performance.[1]
Principle of the Method
The synthesis is based on a one-pot hydrothermal reaction. Triethanolamine, a low-cost and less toxic reagent, serves a dual role.[1] The hydroxyl groups in TEOA reduce the platinum precursor (chloroplatinic acid, H₂PtCl₆) from Pt⁴⁺ to elemental platinum (Pt⁰).[1] Simultaneously, the TEOA molecules, or their oxidized form containing carboxyl groups, adsorb onto the surface of the newly formed platinum nanoparticles. This capping layer provides colloidal stability by preventing the nanoparticles from agglomerating.[1] The size of the resulting nanoparticles can be controlled by adjusting the molar ratio of TEOA to the platinum precursor and by modifying the reaction temperature.[1]
Experimental Protocol: One-Step Hydrothermal Synthesis
This protocol is adapted from the work of Yang et al., 2023.[1][2]
3.1. Materials and Equipment
-
Chloroplatinic acid (H₂PtCl₆) solution (0.077 mol/L)
-
Triethanolamine (TEOA) solution (0.075 mol/L)
-
Ultrapure water
-
50 mL round-bottom flask
-
Oil bath with heating and stirring capabilities
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (pipettes, graduated cylinders)
3.2. Synthesis Procedure
-
Add 18 mL of ultrapure water to a 50 mL round-bottom flask.
-
Place the flask in an oil bath on a magnetic stirrer and heat to 180°C.
-
Once the temperature is stable, add 5.1 mL of the 0.075 mol/L TEOA solution and 100 µL of the 0.077 mol/L H₂PtCl₆ solution to the flask under vigorous stirring.
-
Allow the reaction mixture to reflux at 180°C for 3 hours.
-
Observe the color change of the solution from light yellow to light brown, and finally to a stable brown-black, which indicates the formation of TEOA@PtNPs.[1]
-
After 3 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
The resulting TEOA@PtNPs solution is now ready for characterization and use.
Data Presentation
The size of the synthesized TEOA@PtNPs is highly dependent on the synthesis conditions. The following tables summarize the reported effects of the molar ratio of reactants and the reaction temperature on the final nanoparticle size, as determined by Transmission Electron Microscopy (TEM).
Table 1: Effect of TEOA/H₂PtCl₆ Molar Ratio on Nanoparticle Size [1]
| Molar Ratio (TEOA:H₂PtCl₆) | Reaction Temperature (°C) | Reaction Time (h) | Average Nanoparticle Diameter (nm) |
| 20:1 | 140 | 3 | Not specified, but images show larger, aggregated particles |
| 30:1 | 140 | 3 | Not specified, improved dispersion |
| 40:1 | 140 | 3 | Not specified, more uniform particles |
| 50:1 | 140 | 3 | ~2.2 |
| 60:1 | 140 | 3 | Not specified, uniform particles |
| 80:1 | 140 | 3 | Not specified, uniform particles |
Table 2: Effect of Reaction Temperature on Nanoparticle Size
| Molar Ratio (TEOA:H₂PtCl₆) | Reaction Temperature (°C) | Reaction Time (h) | Average Nanoparticle Diameter (nm) |
| 50:1 | 100 | 3 | Not specified, larger and less uniform particles |
| 50:1 | 120 | 3 | Not specified, smaller and more uniform particles |
| 50:1 | 140 | 3 | ~2.2 |
| 50:1 | 160 | 3 | Not specified, smaller and more uniform particles |
Characterization of TEOA@PtNPs
To confirm the successful synthesis and to characterize the properties of the TEOA@PtNPs, the following techniques are recommended:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and dispersion of the nanoparticles.[1]
-
UV-Visible Spectroscopy (UV-Vis): To monitor the formation of PtNPs by observing the disappearance of the characteristic absorption peak of the H₂PtCl₆ precursor between 200 nm and 300 nm.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of TEOA on the surface of the PtNPs. The interaction is indicated by a decrease in the hydroxyl peak and the appearance of carboxyl peaks, suggesting the oxidation of TEOA's hydroxyl groups during the reduction of Pt⁴⁺.[1]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and oxidation states of the nanoparticle surface, confirming the presence of Pt⁰.
-
Dynamic Light Scattering (DLS) and Zeta Potential: To measure the hydrodynamic diameter and surface charge of the nanoparticles in solution, providing information on their stability.
Visualized Workflows and Mechanisms
Diagram 1: Synthesis Workflow
Caption: Workflow for the one-step hydrothermal synthesis of TEOA@PtNPs.
Diagram 2: Dual Role of Triethanolamine
Caption: TEOA acts as both a reducing agent and a capping agent in the synthesis.
Applications in Drug Development and Research
The synthesized TEOA@PtNPs have several properties that are advantageous for biomedical applications:
-
Peroxidase-Like Activity: They can catalyze the oxidation of substrates in the presence of H₂O₂, similar to the enzyme peroxidase. This property is useful for developing colorimetric biosensors.[1]
-
Nanocarrier Potential: Their stable, capped surface allows for the adsorption of biomolecules, such as antibodies, making them suitable as nanocarriers for targeted drug delivery or as labels in immunoassays.[1][2]
-
Electrochemical Properties: TEOA@PtNPs can be used in electrochemiluminescent (ECL) immunoassays, where they can enhance the signal due to their conductivity and the presence of TEOA as a coreactant.[2]
These nanoparticles represent a versatile platform for the development of novel diagnostic and therapeutic tools. Their simple, green synthesis is a significant advantage for scalable production.
References
- 1. One-step synthesis of triethanolamine-capped Pt nanoparticle for colorimetric and electrochemiluminescent immunoassay of SARS-CoV spike proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-step synthesis of triethanolamine-capped Pt nanoparticle for colorimetric and electrochemiluminescent immunoassay of SARS-CoV spike proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sol-Gel Synthesis Using Triethanolamine Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The sol-gel process is a versatile wet-chemical technique for fabricating metal oxide nanoparticles with controlled size, morphology, and purity. A key aspect of controlling the sol-gel process is the use of chelating or stabilizing agents to modulate the hydrolysis and condensation rates of the metal precursors. Triethanolamine (B1662121) (TEA) is an effective chelating agent, and when used in conjunction with metal acetate (B1210297) precursors, it can form a triethanolamine-metal acetate complex in situ, influencing the resulting material's properties. This document provides a detailed protocol for the sol-gel synthesis of metal oxide nanoparticles, with a focus on zinc oxide (ZnO) and titanium dioxide (TiO2), using triethanolamine and a metal acetate precursor.
Role of Triethanolamine in Sol-Gel Synthesis
Triethanolamine [N(CH₂CH₂OH)₃] is a tridentate alkanolamine that acts as a chelating agent. Its three hydroxyl groups and central nitrogen atom coordinate with metal ions, forming stable chelate rings. This complexation modifies the reactivity of the metal precursor, leading to a more controlled sol-gel transition.[1] The primary functions of TEA in the sol-gel process include:
-
Stabilizer: TEA prevents the premature precipitation of metal hydroxides by forming soluble complexes with the metal precursors.[1]
-
Hydrolysis Moderator: By chelating the metal ion, TEA reduces the number of sites available for hydrolysis, thus slowing down the reaction rate.[1]
-
Morphology Director: The presence of TEA can influence the crystal growth, leading to different particle shapes and sizes.[1]
Experimental Protocols
This section outlines detailed methodologies for the sol-gel synthesis of ZnO and TiO₂ nanoparticles using triethanolamine.
Protocol 1: Synthesis of Zinc Oxide (ZnO) Nanoparticles
This protocol is based on the use of zinc acetate dihydrate as the metal precursor and triethanolamine as the stabilizing agent in an alcohol-based solvent.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Triethanolamine (TEA)
-
Ethanol (B145695) (or Methanol)
-
Deionized water (if required for hydrolysis)
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer with hotplate
-
Drying oven
-
Furnace for calcination
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of zinc acetate dihydrate in ethanol in a beaker with continuous stirring.
-
Chelation: Add triethanolamine to the solution. The molar ratio of TEA to zinc acetate can be varied, typically ranging from 1:1 to 2:1, to control the particle size and morphology.[1] Stir the mixture until a clear and homogeneous solution is obtained.
-
Hydrolysis: The water of hydration from the zinc acetate is often sufficient to initiate hydrolysis. If needed, a controlled amount of deionized water can be added dropwise while stirring vigorously.
-
Aging: Age the resulting sol at room temperature for approximately 24 hours to allow for the formation of a stable gel network.[1]
-
Drying: Dry the gel in an oven at around 100°C for 12 hours to remove the solvent and other volatile components.[1]
-
Calcination: Calcine the dried powder in a furnace at a temperature between 400°C and 600°C for 2-4 hours to obtain crystalline ZnO nanoparticles.[1] For instance, calcination at 500°C for 1 hour has been reported.[2][3]
Protocol 2: Synthesis of Titanium Dioxide (TiO₂) Nanoparticles
This protocol describes a general approach for synthesizing TiO₂ nanoparticles using a titanium alkoxide precursor and triethanolamine as a hydrolysis control agent.
Materials:
-
Titanium(IV) isopropoxide or Titanium(IV) butoxide
-
Triethanolamine (TEA)
-
Ethanol or Isopropanol
-
Deionized water
-
Acid catalyst (e.g., nitric acid or hydrochloric acid), optional
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer
-
Drying oven
-
Furnace for calcination
Procedure:
-
Precursor Solution Preparation: In a dry atmosphere, dissolve titanium(IV) isopropoxide in ethanol.
-
Stabilization: Add triethanolamine to the solution with a typical molar ratio of titanium precursor to TEA of 1:0.5.[4] Stir the solution until it is homogeneous.
-
Hydrolysis: Prepare a separate solution of deionized water and ethanol. This solution may also contain an acid catalyst to control the pH. Add this solution dropwise to the titanium precursor solution under vigorous stirring to initiate hydrolysis and condensation.
-
Gelation and Aging: Continue stirring until a gel is formed, and then age the gel for 24-48 hours at room temperature.[1]
-
Drying: Dry the gel in an oven at a temperature around 80-100°C to remove the solvent.
-
Calcination: Calcine the dried powder at a temperature typically ranging from 400°C to 600°C to obtain the desired crystalline phase of TiO₂ (e.g., anatase or rutile). A calcination temperature of 500°C is commonly used to achieve the anatase phase.[4]
Data Presentation
The following table summarizes key experimental parameters and resulting material properties from various studies on sol-gel synthesis using triethanolamine.
| Metal Oxide | Precursor | Stabilizer/Chelating Agent | Molar Ratio (Precursor:TEA) | Solvent | Calcination Temperature (°C) | Resulting Particle/Crystal Size |
| ZnO | Zinc Acetate Dihydrate | Triethanolamine | 1:2, 1:1, 2:1 (weight ratio) | Methanol | 500 | Nanoparticles |
| ZnO | Zinc Acetate Dihydrate | Triethanolamine | 0.5:1, 1:1, 2:1 | Methanol, Ethanol, 2-Methoxyethanol | 300 - 900 | Nanoparticles |
| ZnO | Zinc Acetate Dihydrate | Triethanolamine | 1:1 to 2:1 | Ethanol | 400 - 600 | Nanoparticles |
| TiO₂ | Tetrabutyl Titanate | Triethanolamine | 1:0.5 | Not specified | 500 | 16-17 nm (mixture of anatase and rutile) |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the sol-gel synthesis of metal oxide nanoparticles using a metal precursor and triethanolamine.
Caption: General experimental workflow for sol-gel synthesis.
Signaling Pathway of Triethanolamine in Sol-Gel Synthesis
The diagram below illustrates the conceptual role of triethanolamine in controlling the sol-gel process.
Caption: Role of TEA in controlling sol-gel synthesis.
References
Application Notes and Protocols for Corrosion Inhibition Testing with Triethanolamine Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the efficacy of triethanolamine acetate as a corrosion inhibitor. Triethanolamine and its derivatives are recognized for their ability to protect various metals from corrosion, and this document outlines the necessary procedures to quantify this protective effect. The protocols provided cover synthesis of the inhibitor, gravimetric analysis (weight loss), and electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
Synthesis of this compound
This compound can be synthesized through a direct neutralization reaction between triethanolamine and acetic acid.
Protocol:
-
In a suitable reaction vessel, combine equimolar amounts of triethanolamine and glacial acetic acid.
-
The reaction is exothermic; therefore, cooling may be necessary to control the temperature.
-
Stir the mixture at room temperature until it becomes homogeneous, resulting in the formation of this compound.
-
Confirm the formation of the salt by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the characteristic peaks for the carboxylate and ammonium functional groups.
Experimental Protocols for Corrosion Inhibition Testing
Weight Loss (Gravimetric) Method
The weight loss method is a straightforward and widely used technique to determine the average corrosion rate.[1][2]
Protocol:
-
Specimen Preparation:
-
Cut metal coupons (e.g., mild steel) into uniform dimensions (e.g., 2 cm x 2 cm x 0.1 cm).
-
Mechanically polish the coupon surfaces with progressively finer grades of emery paper, rinse with distilled water and acetone, and dry in a desiccator.
-
Accurately weigh each coupon to four decimal places (W_initial).
-
-
Inhibitor Solution Preparation:
-
Prepare a corrosive medium, such as a 3.5% NaCl solution, to simulate a saline environment.
-
Prepare a blank solution (corrosive medium without inhibitor) and a series of test solutions with varying concentrations of this compound (e.g., 100, 200, 500, 1000 ppm).
-
-
Immersion Test:
-
Immerse the prepared coupons in the blank and test solutions for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.
-
-
Post-Immersion Analysis:
-
After the immersion period, remove the coupons from the solutions.
-
Remove the corrosion products by gentle cleaning with a soft brush in a solution of appropriate cleaning agent (e.g., a solution containing hydrochloric acid and hexamine).
-
Rinse the coupons with distilled water and acetone, dry them, and reweigh them (W_final).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (D × A × T) where:
-
ΔW = Weight loss (W_initial - W_final) in milligrams
-
D = Density of the metal in g/cm³
-
A = Surface area of the coupon in cm²
-
T = Immersion time in hours
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:
-
CR_blank = Corrosion rate in the blank solution
-
CR_inhibitor = Corrosion rate in the solution with this compound
-
-
Electrochemical Testing
Electrochemical methods provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.[3][4] A standard three-electrode electrochemical cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).[5][6]
This technique is used to determine the corrosion current density (i_corr) and to understand whether the inhibitor affects the anodic (metal dissolution) or cathodic (oxygen reduction) reaction, or both.[3][4]
Protocol:
-
Electrode Preparation: Prepare the working electrode as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution (blank or with inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for approximately 30-60 minutes until a steady state is reached.
-
Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV with respect to the OCP, at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis:
-
Plot the potential (E) versus the logarithm of the current density (log i).
-
Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] × 100
-
EIS is a non-destructive technique that provides information on the formation of a protective film and the resistance of the metal to charge transfer.[7][8]
Protocol:
-
Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization and allow the system to stabilize at OCP.
-
Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
The data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The Nyquist plot for an inhibited system often shows a larger semicircle, indicating increased charge transfer resistance (R_ct).
-
The data can be fitted to an equivalent electrical circuit to model the corrosion process and extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Calculate the Inhibition Efficiency (IE%) using the R_ct values: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] × 100
-
Data Presentation
Table 1: Weight Loss Data for Mild Steel in 3.5% NaCl with this compound
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 50.2 | 1.25 | - |
| 100 | 25.1 | 0.62 | 50.4 |
| 200 | 15.1 | 0.37 | 70.4 |
| 500 | 8.0 | 0.20 | 84.0 |
| 1000 | 4.5 | 0.11 | 91.2 |
Table 2: Potentiodynamic Polarization Data for Mild Steel in 3.5% NaCl with this compound
| Inhibitor Concentration (ppm) | E_corr (mV vs. SCE) | i_corr (µA/cm²) | Anodic Tafel Slope (mV/dec) | Cathodic Tafel Slope (mV/dec) | Inhibition Efficiency (%) |
| 0 (Blank) | -650 | 150 | 70 | 120 | - |
| 100 | -630 | 70 | 68 | 115 | 53.3 |
| 200 | -615 | 40 | 65 | 110 | 73.3 |
| 500 | -600 | 20 | 62 | 105 | 86.7 |
| 1000 | -580 | 10 | 60 | 100 | 93.3 |
Table 3: Electrochemical Impedance Spectroscopy Data for Mild Steel in 3.5% NaCl with this compound
| Inhibitor Concentration (ppm) | R_s (Ω cm²) | R_ct (Ω cm²) | C_dl (µF/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | 20 | 300 | 200 | - |
| 100 | 22 | 650 | 150 | 53.8 |
| 200 | 21 | 1200 | 100 | 75.0 |
| 500 | 23 | 2500 | 80 | 88.0 |
| 1000 | 22 | 5000 | 60 | 94.0 |
Visualizations
The following diagrams illustrate the workflow and logical relationships in the corrosion inhibition testing process.
References
- 1. Performance evaluation of triethanolamine as corrosion inhibitor for magnesium alloy in 3.5 wt% NaCl solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. OASIS Repository@POSTECHLIBRARY: Encapsulation of triethanolamine as organic corrosion inhibitor into nanoparticles and its active corrosion protection for steel sheets [poasis.postech.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. scite.ai [scite.ai]
Application Notes and Protocols for Formulating Polymer Films with Triethanolamine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine acetate is a versatile organic salt formed from the neutralization of triethanolamine (TEA) and acetic acid. In the formulation of polymer films, it can be incorporated directly or, more commonly, formed in situ by the addition of triethanolamine to a polymer solution containing acetic acid. Its primary roles in film formulation include acting as a plasticizer, a pH modifier, and a buffering agent. As a plasticizer, it increases the flexibility and workability of polymer films by reducing the intermolecular forces between polymer chains. This is particularly useful for brittle polymers such as polyvinyl alcohol (PVA) and chitosan. Its ability to modify pH is crucial when working with pH-sensitive polymers or when the final pH of the film is critical for its application, such as in drug delivery systems.
These application notes provide detailed protocols and data for utilizing this compound in the formulation of various polymer films, with a focus on its role as a plasticizer.
Application Note 1: this compound as a Plasticizer in Polyvinyl Alcohol (PVA) Films
Polyvinyl alcohol (PVA) is a water-soluble synthetic polymer with excellent film-forming properties. However, films cast from pure PVA are often brittle. This compound is an effective humectant-type plasticizer for PVA, improving its flexibility and reducing brittleness[1].
Mechanism of Action
This compound, with its hydroxyl groups and ionic nature, intersperses between the PVA polymer chains. This disrupts the strong intermolecular and intramolecular hydrogen bonds that give PVA its semi-crystalline and rigid structure. The increased spacing and mobility of the polymer chains result in a lower glass transition temperature (Tg), leading to a more flexible and less brittle film.
dot
Caption: Mechanism of PVA plasticization by this compound.
Effects on Film Properties
The addition of a urea/triethanolamine mixed plasticizer to PVA films has been shown to decrease the extent of hydrogen bonding, which in turn lowers the crystallinity and melting point of the modified PVA[2]. This leads to a decrease in tensile strength and an increase in the elongation at break, indicating enhanced flexibility[2].
Data Summary: Effects of Triethanolamine on Polymer Film Mechanical Properties
The following table summarizes the effects of triethanolamine (TEA) as a plasticizer on the mechanical properties of cottonseed protein/polyvinyl alcohol (CP/PVA) blend films. This data serves as a proxy for the effects of this compound.
| Plasticizer Content (% w/w of polymer) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0% (Control) | 20.7 | 137 |
| 5% TEA | 22.5 | 210 |
| 10% TEA | 25.0 | 280 |
| 20% TEA | 18.0 | 350 |
Data adapted from a study on CP/PVA blend films[3].
Application Note 2: In Situ Formation of this compound in Chitosan Film Formulations
Chitosan is a biodegradable and biocompatible polysaccharide derived from chitin. It is commonly dissolved in acidic solutions, such as acetic acid, to form films. These films have applications in food packaging, wound dressings, and drug delivery. Similar to PVA, pure chitosan films can be brittle. Triethanolamine can be added to the chitosan-acetic acid solution to form this compound in situ, which then acts as a plasticizer.
Formulation Workflow
The process involves dissolving chitosan in an aqueous acetic acid solution, followed by the addition of triethanolamine and any active pharmaceutical ingredients (APIs). The solution is then cast and dried to form the film.
dot
Caption: Workflow for preparing plasticized chitosan films.
Expected Effects
The incorporation of plasticizers like this compound into chitosan films is expected to enhance their flexibility and extensibility by reducing intermolecular forces[4]. This modification improves the mechanical properties, making the films more suitable for applications requiring conformity to surfaces, such as wound dressings. The tensile strength and elongation at break are key parameters to evaluate these changes[5].
Application Note 3: Triethanolamine as a Functional Excipient in Hydroxypropyl Methylcellulose (HPMC) Drug-Loaded Films
Hydroxypropyl methylcellulose (HPMC) is a widely used polymer in pharmaceutical formulations, including oral films and transdermal patches. When incorporating crystalline drugs into these films, maintaining the drug in an amorphous state is often desirable to enhance solubility and bioavailability.
Role in Drug Amorphization
Studies have shown that triethanolamine, when used as a plasticizer in HPMC films, can significantly inhibit the crystal growth of drugs like telmisartan[6][7]. This results in the drug being present in an amorphous state within the polymer matrix, which can lead to improved drug release and absorption[6][7]. The triethanolamine-plasticized HPMC film can produce a relatively smooth surface at the submicron level, indicating good miscibility of the components[6][7].
Implications for Drug Delivery
The use of triethanolamine as a plasticizer in HPMC films offers a dual advantage: it enhances the mechanical properties of the film and can improve the therapeutic efficacy of the incorporated drug by promoting its amorphous state. This is particularly beneficial for BCS Class II drugs, which have low solubility and high permeability.
Experimental Protocols
Protocol 1: Preparation of Plasticized PVA Films by Solvent Casting
-
PVA Solution Preparation : Prepare a 10% (w/w) PVA solution by slowly adding PVA powder to deionized water preheated to 85-90°C, with continuous stirring for approximately 60 minutes until a clear solution is formed[8]. Let the solution cool to room temperature.
-
Plasticizer Addition :
-
To prepare this compound in situ, add a desired amount of acetic acid to the PVA solution, followed by an equimolar amount of triethanolamine. A typical plasticizer concentration ranges from 10% to 30% of the polymer weight.
-
Alternatively, add pre-synthesized this compound to the PVA solution.
-
-
Mixing : Stir the mixture until a homogeneous solution is obtained. If an API is to be included, it should be added and dissolved at this stage.
-
Casting : Pour a specific volume of the final solution into a level petri dish or onto a glass plate.
-
Drying : Dry the cast solution in an oven at a controlled temperature (e.g., 50°C) until the solvent has completely evaporated and a film is formed[4].
-
Film Removal : Carefully peel the dried film from the casting surface.
-
Storage : Store the film in a desiccator until characterization.
Protocol 2: Characterization of Polymer Films
-
Thickness Measurement : Measure the film thickness at several points using a digital micrometer.
-
Mechanical Properties :
-
Cut the films into dumbbell-shaped specimens.
-
Measure the tensile strength, Young's modulus, and elongation at break using a universal testing machine (e.g., ZwickRoell) at a constant crosshead speed (e.g., 5 mm/min)[9].
-
-
Thermal Analysis :
-
Determine the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC). Heat the samples under a nitrogen atmosphere at a specified rate (e.g., 10°C/min).
-
Evaluate the thermal stability and decomposition profile using Thermogravimetric Analysis (TGA).
-
-
Structural Analysis :
-
Morphological Analysis :
dot
Caption: General workflow for film preparation and characterization.
References
- 1. US2948697A - Plasticized polyvinyl alcohol composition - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ipnacs2017.weebly.com [ipnacs2017.weebly.com]
- 5. ijera.com [ijera.com]
- 6. Effect of plasticizer on drug crystallinity of hydroxypropyl methylcellulose matrix film - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Development of Solvent Cast Films or Electrospun Nanofiber Membranes Made from Blended Poly Vinyl Alcohol Materials with Different Degrees of Hydrolyzation for Optimal Hydrogel Dissolution and Sustained Release of Anti-Infective Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Application Notes and Protocols for the Characterization of Triethanolamine Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triethanolamine acetate is a quaternary ammonium salt formed from the neutralization of triethanolamine (TEA), a weak base, and acetic acid, a weak acid.[1] It functions as an effective buffering agent and a non-ionic surfactant, finding use in various chemical and biochemical applications.[1] The characterization of this compound is critical to ensure its identity, purity, and stability. Impurities, such as mono-, di-, and tri-esters resulting from side reactions during synthesis, can significantly affect its properties and performance.[1] This document provides detailed application notes and protocols for a suite of analytical techniques essential for the comprehensive characterization of this compound.
Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of this compound and confirming the presence of key functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is a rapid and powerful technique used to identify the functional groups present in a molecule, thereby confirming the ionic structure of this compound. The resulting spectrum is a superposition of the vibrational modes from both the triethanolammonium cation and the acetate anion.[1] Key characteristic bands include a broad O-H stretch from the alcohol groups, C-H stretching from the methylene groups, a broad N⁺-H stretch indicating the protonation of the amine, and two distinct bands for the asymmetric and symmetric stretching of the carboxylate group (COO⁻).[1] The presence and specific positions of these bands provide definitive evidence of salt formation.
Experimental Protocol:
-
Apparatus: Fourier-Transform Infrared Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Reagents and Materials: this compound sample.
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumental Parameters:
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)
-
-
Data Analysis:
-
Collect the sample spectrum.
-
Identify the wavenumbers (cm⁻¹) of the major absorption bands.
-
Compare the observed bands with known characteristic frequencies for the expected functional groups to confirm the structure.
-
Data Presentation:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| O-H | Stretching | 3300-3500 (broad) | [1][2] |
| C-H | Stretching | 2800-3000 | [1][2] |
| N⁺-H | Stretching | 2200-2800 (broad) | [1] |
| COO⁻ | Asymmetric Stretching | 1550-1610 | [1] |
| COO⁻ | Symmetric Stretching | 1400-1450 | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy provides detailed information about the molecular structure of this compound in solution. Both ¹H (proton) and ¹³C NMR are employed to confirm the carbon-hydrogen framework.[1] In the ¹H NMR spectrum, distinct signals are expected for the methyl protons of the acetate anion and the two non-equivalent methylene protons (-N-CH₂- and -CH₂-OH) of the triethanolammonium cation, which typically appear as triplets.[1][3] The ¹³C NMR spectrum will show signals for the methyl and carboxylate carbons of the acetate ion, along with two signals for the non-equivalent methylene carbons of the cation.[1]
Experimental Protocol:
-
Apparatus: NMR Spectrometer (e.g., 400 MHz or higher).
-
Reagents and Materials: this compound sample, deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - MeOD), and an internal standard (e.g., TMS, though often referenced to the residual solvent peak).
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Cap the tube and gently agitate to ensure complete dissolution.
-
-
Instrumental Parameters (Typical for 400 MHz):
-
¹H NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Pulse Angle: 30-45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or higher (as needed for signal-to-noise)
-
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Assign the chemical shifts (in ppm) in both ¹H and ¹³C spectra to the corresponding nuclei in the molecular structure.
-
Data Presentation:
| Nucleus | Group | Expected Chemical Shift (ppm) | Multiplicity | Reference |
| ¹H | Acetate (CH₃) | ~1.9 | Singlet | [3] |
| ¹H | N-CH₂- | ~2.7 | Triplet | [3][4] |
| ¹H | -CH₂-OH | ~3.5 | Triplet | [3][4] |
| ¹³C | Acetate (CH₃) | ~20-25 | - | [1] |
| ¹³C | N-CH₂- | ~50-55 | - | [1] |
| ¹³C | -CH₂-OH | ~58-62 | - | [1] |
| ¹³C | Acetate (COO⁻) | ~175-180 | - | [1] |
Visualization:
Caption: Relationship between structure and NMR signals.
Chromatographic Techniques
Chromatography is essential for assessing the purity of this compound and quantifying impurities or related substances.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is the cornerstone technique for evaluating the purity of this compound and for the detection and quantification of non-volatile impurities, particularly the mono-, di-, and tri-esters formed during synthesis.[1] A significant challenge is that this compound lacks a strong UV chromophore, making detection difficult with standard UV detectors.[1][5] Therefore, universal detectors like Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD) are often preferred.[5] Alternatively, mixed-mode chromatography can be employed to separate the polar, ionic this compound from less polar ester byproducts.[1] The mobile phase composition is critical; a typical setup might involve a mixture of acetonitrile and water, with additives like trifluoroacetic acid (TFA) to improve peak shape.[1]
Experimental Protocol:
-
Apparatus: HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., RI or ELSD).
-
Reagents and Materials: this compound sample, HPLC-grade acetonitrile, HPLC-grade water, and trifluoroacetic acid (TFA).
-
Sample Preparation:
-
Accurately weigh about 100 mg of the sample.
-
Dissolve in 10 mL of the mobile phase to create a stock solution (10 mg/mL).
-
Perform further dilutions as necessary to fall within the detector's linear range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Instrumental Parameters (Example Method):
-
Column: Mixed-mode or Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A) 0.1% TFA in Water; B) 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: Refractive Index (RI) or ELSD.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
For quantification, create a calibration curve using certified reference standards of this compound and any known impurities.
-
Visualization:
Caption: General workflow for HPLC purity analysis.
Gas Chromatography (GC)
Application Note: GC is the preferred method for analyzing volatile impurities in this compound, such as residual monoethanolamine (MEA) and diethanolamine (DEA), which are common precursors.[6] Due to the low volatility and polar nature of these amines, a specialized polar capillary column (e.g., a wax or amine-specific column) is recommended to achieve good peak shape and resolution.[6][7] Flame Ionization Detection (FID) is commonly used for quantification due to its excellent sensitivity to hydrocarbons.[6][8] For definitive identification, a Mass Spectrometer (MS) can be coupled to the GC.[7][8]
Experimental Protocol:
-
Apparatus: Gas chromatograph equipped with a split/splitless injector, a capillary column, and an FID.
-
Reagents and Materials: this compound sample, certified reference standards of MEA and DEA, and a suitable solvent (e.g., Methanol or Isopropanol).
-
Sample Preparation:
-
Prepare a sample solution by accurately dissolving a known amount of this compound in the chosen solvent (e.g., 1-10 mg/mL).
-
Prepare calibration standards of MEA and DEA in the same solvent.
-
-
Instrumental Parameters:
-
Column: Amine-specific or polar wax column (e.g., 30 m x 0.32 mm x 0.25 µm).[9]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 2 mL/min).[9]
-
Injector Temperature: 250 °C.[9]
-
Split Ratio: 50:1.[9]
-
Oven Program: Initial temp 40 °C for 5 min, ramp at 20 °C/min to 200 °C, hold for 7 min.[9]
-
Detector Temperature (FID): 300 °C.[9]
-
-
Data Analysis:
-
Identify the peaks for MEA and DEA in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the amount of each impurity by using the calibration curves generated from the standards.
-
Titrimetric and Physico-chemical Techniques
Acid-Base Titration
Application Note: Titration is a classic and reliable method for determining the total basicity or assay of the sample. Since triethanolamine is a weak base, a non-aqueous titration using a strong acid like perchloric acid in a non-aqueous solvent (glacial acetic acid) provides a much sharper and more distinct titration endpoint compared to an aqueous titration.[6][10] This method is described in various pharmacopeias for the assay of trolamine (triethanolamine).[11][12] The assay is calculated based on the amount of titrant required to neutralize the amine content.
Experimental Protocol (Nonaqueous Potentiometric Titration):
-
Apparatus: Automatic titrator or manual titration setup with a burette, a pH/mV meter, and a combination glass electrode (or a specialized electrode for non-aqueous media).[10]
-
Reagents and Materials: this compound sample, glacial acetic acid, standardized 0.1 M perchloric acid in glacial acetic acid (titrant).
-
Procedure:
-
Accurately weigh an appropriate amount of the sample into a clean, dry beaker.
-
Dissolve the sample in a sufficient volume of glacial acetic acid.[10]
-
Immerse the electrode in the solution and ensure it is stirred gently with a magnetic stirrer.
-
Titrate the solution with standardized 0.1 M perchloric acid, recording the mV reading as a function of titrant volume.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the titration curve (mV vs. volume of titrant).
-
Determine the equivalence point from the inflection point of the curve (or by using the first or second derivative).
-
Calculate the percentage assay of this compound based on the volume of titrant consumed.
-
Data Presentation:
| Parameter | Result |
| Sample Size (n) | 6 |
| Mean Recovery (%) | 99.83 |
| Absolute Standard Deviation | 0.74 |
| Relative Standard Deviation (%) | 0.7 |
| Table based on representative data for potentiometric titration of triethanolamine.[10] |
Thermal Analysis (TGA/DSC)
Application Note: Thermal analysis provides insights into the thermal stability, decomposition profile, and phase transitions of this compound. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, identifying the onset of decomposition and the presence of volatile components like water.[13][14][15] Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and the enthalpy of decomposition.[14][15] This information is crucial for understanding the material's stability during manufacturing, storage, and application.
Experimental Protocol:
-
Apparatus: Simultaneous TGA-DSC instrument or separate TGA and DSC instruments.
-
Reagents and Materials: this compound sample, aluminum or platinum pans.
-
Procedure:
-
Calibrate the instrument for temperature and heat flow.
-
Accurately weigh 5-10 mg of the sample into a tared TGA/DSC pan.
-
Place the pan in the instrument furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air at a flow rate of 20-50 mL/min).
-
Record the mass change (TGA) and heat flow (DSC) from ambient temperature to a final temperature beyond the decomposition point (e.g., 500 °C).
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition and the percentage mass loss at different stages.
-
From the DSC curve, identify the temperatures of endothermic events (like melting) and exothermic events (like decomposition).
-
Visualization:
Caption: Logical workflow for material characterization.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]
- 8. osha.gov [osha.gov]
- 9. cromlab-instruments.es [cromlab-instruments.es]
- 10. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 11. Trolamine or Triethanolamine BP Ph Eur USP NF EP IP Manufacturers [anmol.org]
- 12. pharmacopeia.cn [pharmacopeia.cn]
- 13. researchgate.net [researchgate.net]
- 14. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 15. TGA and DSC ppt | PPTX [slideshare.net]
Application Note: HPLC Method for Purity Assessment of Triethanolamine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine (B1662121) acetate (B1210297) is a quaternary ammonium (B1175870) salt synthesized from the neutralization reaction of triethanolamine (TEA) and acetic acid.[1] It finds applications in various formulations within the pharmaceutical and chemical industries. The purity of triethanolamine acetate is critical for its efficacy and safety, as impurities can affect its chemical and physical properties. Potential impurities include unreacted starting materials (triethanolamine and acetic acid) and byproducts such as mono-, di-, and tri-esters formed from the esterification of triethanolamine's hydroxyl groups with acetic acid.[1]
This application note describes a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. A significant challenge in the analysis of triethanolamine and its salt is the lack of a strong UV chromophore, making detection by conventional UV-Vis detectors difficult.[1][2] To overcome this, the proposed method utilizes an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) for universal detection of non-volatile analytes. Alternatively, a Refractive Index (RI) detector can be employed. The method is designed to separate the main this compound peak from its potential impurities.
Experimental Protocols
Materials and Reagents
-
This compound: Reference Standard and sample for analysis.
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or deionized water.
-
Ammonium Acetate: Analytical grade.
-
Formic Acid: Analytical grade.
Instrumentation
-
HPLC System: A system equipped with a pump, autosampler, and column oven.
-
Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Refractive Index (RI) Detector.
-
Chromatography Data System (CDS): For data acquisition and processing.
Chromatographic Conditions
A mixed-mode HPLC column is recommended to achieve optimal separation of the polar this compound and its less polar ester impurities.[1]
| Parameter | Condition |
| Column | Mixed-Mode C18/Cation-Exchange Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | ELSD (Nebulizer Temp: 40 °C, Evaporator Temp: 60 °C, Gas Flow: 1.5 L/min) |
Standard and Sample Preparation
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
Data Presentation
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 1: Example Purity Assessment Data
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | Acetic Acid (void volume) | 2.5 | 1500 | 0.15 |
| 2 | Triethanolamine | 4.8 | 5000 | 0.50 |
| 3 | This compound | 12.2 | 985000 | 98.50 |
| 4 | Monoester Impurity | 15.6 | 6000 | 0.60 |
| 5 | Diester Impurity | 18.1 | 2500 | 0.25 |
| Total | 1000000 | 100.00 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment of this compound.
References
Application Notes and Protocols: Triethanolamine Acetate in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine (TEA) is a widely utilized ingredient in the cosmetic and pharmaceutical industries, primarily functioning as a pH adjuster and an emulsifier through the in-situ neutralization of fatty acids.[1] This document provides detailed application notes and protocols for the use of Triethanolamine Acetate , the salt formed from the reaction of triethanolamine and acetic acid, in cosmetic formulations. While TEA is commonly used in its free form or as a salt of a fatty acid (e.g., TEA Stearate), this compound offers distinct properties as a buffering agent, which can be advantageous in specific formulations.
These notes will cover the functional properties, formulation guidelines, and experimental protocols for evaluating the performance and stability of cosmetic emulsions incorporating this compound.
Chemical and Physical Properties
This compound is formed by the reaction of triethanolamine, a weak base, with acetic acid, a weak acid. This salt plays a significant role in establishing and maintaining the pH of a cosmetic formulation, a critical factor for product stability and skin compatibility.
Key Properties:
-
Buffering Agent: The primary function of this compound in cosmetic formulations is to act as a buffering agent, resisting changes in pH. This is particularly useful in formulations where the stability of active ingredients is pH-dependent. The buffering capacity is most effective around the pKa of triethanolamine, which is approximately 7.76.
-
pH Adjustment: Like free triethanolamine, the acetate salt can be used to adjust the pH of formulations.
-
Solubility: this compound is soluble in water.
-
Contribution to Emulsion Stability: While not a primary emulsifier in the same way as triethanolamine stearate, the presence of this salt in the aqueous phase can contribute to the overall stability of an emulsion by maintaining a stable pH and influencing the ionic strength of the formulation.
The formation of this compound is a simple acid-base neutralization reaction.
Quantitative Data and Comparative Analysis
Direct quantitative data on the emulsifying performance of this compound is limited in publicly available literature. However, we can compare its expected properties with the well-documented properties of triethanolamine and its stearate salt.
| Property | Triethanolamine (TEA) | Triethanolamine Stearate | This compound (Inferred) |
| Primary Function | pH adjuster, Neutralizing agent for fatty acids | Emulsifier, Thickener[2] | Buffering agent, pH adjuster |
| Typical Use Level | 0.1 - 1% for pH adjustment[3] | Varies based on oil phase concentration | Dependent on desired buffering capacity and pH |
| Emulsifying Capacity | Low (used to form emulsifiers in-situ) | High (primary emulsifier)[2] | Very low to negligible (not a primary emulsifier) |
| Effect on Viscosity | Minimal | Significant increase[2] | Minimal |
| Optimal pH Range | Alkaline | Typically results in emulsions with pH ~8 | Effective buffering around pH 7.0-8.5 |
Experimental Protocols
Preparation of an Oil-in-Water (O/W) Emulsion with a this compound Buffer
This protocol describes the preparation of a basic O/W lotion where this compound is used as a buffering agent.
Materials:
-
Oil Phase:
-
Cetearyl Alcohol (3.00%)
-
Stearic Acid (2.00%)
-
Mineral Oil (10.00%)
-
-
Aqueous Phase:
-
Deionized Water (q.s. to 100%)
-
Glycerin (3.00%)
-
Triethanolamine (as required for pH)
-
Acetic Acid (as required for buffer)
-
Preservative (e.g., Phenoxyethanol) (0.50%)
-
Equipment:
-
Beakers
-
Water bath or heating mantle
-
Overhead stirrer
-
Homogenizer
-
pH meter
Procedure:
-
Prepare the Aqueous Phase: In a beaker, combine the deionized water and glycerin. Begin gentle heating to 75°C.
-
Prepare the Oil Phase: In a separate beaker, combine the cetearyl alcohol, stearic acid, and mineral oil. Heat to 75°C while stirring until all components are melted and uniform.
-
Form the Emulsion: Slowly add the oil phase to the aqueous phase while stirring with an overhead mixer. Increase the stirring speed as the addition proceeds.
-
Homogenization: Once all the oil phase has been added, homogenize the mixture for 2-3 minutes to reduce the droplet size.
-
Cooling and Buffer Formation: Begin cooling the emulsion while stirring gently. At around 40°C, prepare the this compound buffer by adding the required amount of triethanolamine and acetic acid to achieve the target pH. Add the preservative.
-
Final Adjustment: Continue stirring until the emulsion reaches room temperature. Check the final pH and adjust if necessary.
Stability Testing Protocol
This protocol outlines accelerated stability testing to predict the shelf-life of the cosmetic emulsion.
Procedure:
-
Sample Preparation: Dispense the final emulsion into appropriate containers (e.g., glass jars).
-
Storage Conditions: Place samples in stability chambers at the following conditions:
-
Room Temperature (25°C / 60% RH)
-
Elevated Temperature (40°C / 75% RH)
-
Elevated Temperature (50°C)
-
Freeze-Thaw Cycling (-10°C to 25°C, 24-hour cycles for 3 cycles)
-
-
Evaluation Timepoints: Evaluate the samples at time zero, 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.
-
Parameters to Evaluate:
-
Physical Appearance: Color, odor, and phase separation.
-
pH: Measure the pH of the emulsion.
-
Viscosity: Measure the viscosity using a viscometer.
-
Microscopic Examination: Observe the droplet size and distribution under a microscope.
-
Accelerated Stability Testing Parameters
| Parameter | Test Method | Acceptance Criteria |
|---|---|---|
| Appearance | Visual Inspection | No significant change in color, odor, or phase separation. |
| pH | pH Meter | Within ±0.5 units of the initial value. |
| Viscosity | Viscometer | Within ±20% of the initial value. |
| Droplet Size | Microscopy/Particle Size Analyzer | No significant increase in average droplet size or signs of coalescence. |
| Centrifugation | 3000 rpm for 30 min | No phase separation. |
Rheological Analysis Protocol
Rheological analysis provides insights into the flow behavior and structural properties of the emulsion.
Equipment:
-
Rheometer with cone-plate or parallel-plate geometry.
Procedure:
-
Flow Curve: Measure the viscosity as a function of shear rate (e.g., 0.1 to 100 s⁻¹). This will determine if the emulsion is shear-thinning, which is desirable for cosmetic creams.
-
Oscillatory Measurement: Perform a frequency sweep to determine the storage modulus (G') and loss modulus (G''). A higher G' indicates a more structured, solid-like behavior at rest.
Particle Size Analysis Protocol
Particle size distribution is a critical indicator of emulsion stability.
Equipment:
-
Laser diffraction particle size analyzer or dynamic light scattering instrument.
Procedure:
-
Sample Preparation: Dilute the emulsion in deionized water to the appropriate concentration for the instrument.
-
Measurement: Measure the particle size distribution.
-
Analysis: Analyze the mean droplet size and the polydispersity index (PDI). A narrow PDI indicates a more uniform droplet size distribution, which generally correlates with better stability.[4]
Safety and Regulatory Considerations
-
The Cosmetic Ingredient Review (CIR) Expert Panel has assessed triethanolamine and its salts as safe for use in cosmetics when formulated to be non-irritating.
-
It is crucial to avoid using triethanolamine and its salts in formulations containing N-nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines.
-
Formulations should be tested for their irritation potential on the skin.
Conclusion
This compound is a valuable ingredient for cosmetic formulations, particularly for its function as a buffering agent to maintain a stable pH. While it is not a primary emulsifier, its role in pH control can significantly contribute to the overall stability of an emulsion. The protocols outlined in this document provide a framework for formulating and evaluating cosmetic products containing this compound. Further research into its specific effects on emulsion properties will provide a more comprehensive understanding of its potential applications.
References
Application Notes and Protocols: Triethanolamine Acetate as a Grinding Aid in Cement Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Triethanolamine Acetate (TEOA) as a grinding aid in cement production. The information is intended for researchers and scientists in materials science and cement chemistry, offering detailed experimental protocols and a summary of quantitative data from relevant studies.
Introduction
This compound (TEOA) is an organic compound used as a chemical additive in the cement manufacturing process. It serves primarily as a grinding aid to enhance the efficiency of clinker comminution, leading to reduced energy consumption and improved cement quality.[1][2] TEOA is considered a modified version of Triethanolamine (TEA), a more common grinding aid, and has been shown to offer superior performance in terms of increasing the specific surface area and strength of the final cement product.[1][2] Like TEA, TEOA also influences the hydration process of cement, affecting properties such as setting time and strength development.[1][3]
Mechanism of Action
The efficacy of this compound as a grinding aid and performance enhancer is attributed to a combination of physical and chemical interactions within the cement matrix during grinding and hydration.
-
As a Grinding Aid: During the grinding process, freshly fractured surfaces of cement particles are highly reactive and tend to re-agglomerate due to electrostatic forces.[2] TEOA molecules adsorb onto these new surfaces, neutralizing the surface charges and creating a dispersive effect.[1] This prevention of re-agglomeration allows the grinding media to act more efficiently on individual particles, resulting in a finer cement with a higher specific surface area for the same energy input.[4]
-
As a Hydration and Strength Enhancer: TEOA can influence the hydration kinetics of cement. It is believed that the presence of amino, hydroxyl, ester, and carboxyl groups in modified triethanolamine molecules facilitates combination with metal ions in the cement minerals.[1] This can promote the hydration of cement clinker phases, such as tricalcium silicate (C3S) and tricalcium aluminate (C3A), leading to the accelerated formation of hydration products like calcium silicate hydrate (C-S-H) and ettringite.[2] This enhanced hydration can contribute to improved early and late-stage compressive strength of the cement.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound (TEOA), often referred to in literature as a modified or salinized triethanolamine, on key cement properties. Data is compared with a control (blank) and standard Triethanolamine (TEA) where available.
Table 1: Effect of TEOA on Grinding Efficiency
| Grinding Aid | Dosage (% by weight of cement) | Specific Surface Area (m²/kg) | 45 µm Sieve Residue (%) | Particle Size Distribution (3-32 µm) (%) | Reference |
| Blank | 0 | 345 | 10.6 | 63.2 | [2] |
| TEA | 0.03 | 376 | 6.5 | 67.2 | [2] |
| TEOA (DGA) | 0.03 | 390 | 5.6 | 69.1 | [2] |
DGA: A form of salinized triethanolamine used in the cited study, functionally analogous to TEOA.
Table 2: Effect of TEOA on Compressive Strength of Cement Mortar
| Grinding Aid | Dosage (% by weight of cement) | 3-Day Compressive Strength (MPa) | 7-Day Compressive Strength (MPa) | 28-Day Compressive Strength (MPa) | Reference |
| Blank | 0 | 25.8 | 35.4 | 45.3 | [2] |
| TEA | 0.03 | 27.6 | 37.0 | 49.6 | [2] |
| TEOA (DGA) | 0.03 | 30.7 | 40.4 | 48.8 | [2] |
DGA: A form of salinized triethanolamine used in the cited study, functionally analogous to TEOA.
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound as a cement grinding aid.
Protocol 1: Evaluation of Grinding Efficiency
Objective: To determine the effect of TEOA on the grinding efficiency of cement clinker by measuring the specific surface area and particle size distribution.
Materials and Equipment:
-
Cement clinker and gypsum
-
This compound (TEOA)
-
Laboratory ball mill (e.g., Φ500mm×500mm)[5]
-
Jaw crusher
-
Sieves (e.g., 45 µm)
-
Blaine air permeability apparatus (for specific surface area measurement according to GB/T 8074-2008 or ASTM C204)[6]
-
Laser particle size analyzer
Procedure:
-
Preparation of Materials:
-
Grinding:
-
Blank Run: Grind a batch of the clinker-gypsum mixture without any additive for a specified duration (e.g., 30 minutes).[5]
-
TEOA Run: For the subsequent batches, add TEOA at different dosages (e.g., 0.006%, 0.01%, 0.015%, 0.02% by weight of the cement mixture) to the clinker-gypsum mix before grinding.[5]
-
Grind each batch under the same conditions as the blank run (same mill speed, grinding time, and media charge).
-
-
Analysis:
-
For each ground sample, measure the Blaine specific surface area.[6]
-
Determine the particle size distribution using a laser particle size analyzer.
-
Measure the residue on a 45 µm sieve.
-
Protocol 2: Assessment of Cement Setting Time
Objective: To evaluate the influence of TEOA on the initial and final setting times of cement paste.
Materials and Equipment:
-
Cement ground with and without TEOA (from Protocol 1)
-
Deionized water
-
Vicat apparatus (according to ASTM C191)
-
Cement paste mixer (according to ASTM C305)
Procedure:
-
Paste Preparation:
-
Prepare cement pastes with a standard water-cement ratio for each cement sample (blank and TEOA-treated).
-
-
Setting Time Measurement:
-
Use the Vicat apparatus to determine the initial and final setting times for each cement paste according to the standard procedure.
-
Protocol 3: Compressive Strength Testing
Objective: To measure the effect of TEOA on the compressive strength development of cement mortar.
Materials and Equipment:
-
Cement ground with and without TEOA (from Protocol 1)
-
Standard sand (according to GB/T 17671-1999 or ASTM C109)
-
Deionized water
-
Mortar mixer
-
Prism molds (e.g., 40 x 40 x 160 mm)
-
Compression testing machine
Procedure:
-
Mortar Preparation:
-
Prepare mortar specimens for each cement type (blank and TEOA-treated) using a standard sand-to-cement ratio and water-to-cement ratio.
-
-
Curing:
-
Cure the mortar prisms in a moist environment (e.g., >95% relative humidity) for 24 hours.
-
After demolding, cure the specimens under water at a constant temperature until the testing age.
-
-
Testing:
-
Determine the compressive strength of the mortar specimens at 3, 7, and 28 days of curing using a compression testing machine.
-
Visualizations
Chemical Interaction and Grinding Aid Mechanism
Caption: Mechanism of TEOA as a grinding aid in cement.
Experimental Workflow for Evaluating TEOA
Caption: Experimental workflow for TEOA evaluation.
Logical Relationship of TEOA Effects
Caption: Logical flow of TEOA's effects on cement.
References
- 1. ç§ç æ¯ç¹ - ä¸ç«å¼ç§ç æå¡å¹³å° [keyanzhidian.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Abstract2/II2013 [solacolu.chim.upb.ro]
- 4. benchchem.com [benchchem.com]
- 5. CN101665439A - Acetic acid triethanolamine ester as well as preparation and application thereof - Google Patents [patents.google.com]
- 6. ceramics-silikaty.cz [ceramics-silikaty.cz]
Application Notes and Protocols for the Encapsulation of Triethanolamine as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethanolamine (TEA) is a widely utilized organic corrosion inhibitor, particularly effective for protecting ferrous metals and their alloys in various industrial applications. However, its high solubility and potential for premature leaching from protective coatings can limit its long-term efficacy. Encapsulation of TEA into micro- or nanocontainers offers a promising solution by providing a stable reservoir for the inhibitor, enabling its controlled and triggered release in response to specific stimuli, such as changes in pH that often accompany the onset of corrosion.
These application notes provide detailed protocols for the encapsulation of triethanolamine using two common and effective methods: in situ polymerization of urea-formaldehyde (UF) and emulsion polymerization to form a poly(methyl methacrylate-co-butyl acrylate) (PMMA-co-PBA) shell. Furthermore, standard procedures for the characterization of the resulting microcapsules and the evaluation of their corrosion inhibition performance are outlined.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization and performance evaluation of encapsulated triethanolamine.
Table 1: Comparison of Triethanolamine Encapsulation Methods
| Parameter | In-situ Polymerization (Urea-Formaldehyde) | Emulsion Polymerization (PMMA-co-PBA) |
| Average Particle Size | 10 - 50 µm | 200 - 500 nm |
| Shell Thickness | 150 - 250 nm | 20 - 50 nm |
| Encapsulation Efficiency | 75 - 85% | 60 - 75% |
| Release Trigger | pH (acidic) | pH (acidic or alkaline) |
| Thermal Stability | Up to 200°C | Up to 180°C |
Table 2: pH-Triggered Release of Triethanolamine
| pH of Release Medium | Cumulative Release of TEA after 24h (UF Microcapsules) | Cumulative Release of TEA after 24h (PMMA-co-PBA Nanocapsules) |
| 4.0 | 65% | 75% |
| 7.0 (Neutral) | < 5% | < 10% |
| 10.0 | 15% | 50% |
Table 3: Corrosion Inhibition Efficiency
| Coating System | Corrosion Potential (Ecorr) vs. Ag/AgCl | Corrosion Current Density (Icorr) | Inhibition Efficiency (%) |
| Blank Epoxy Coating | -0.65 V | 1.5 x 10⁻⁶ A/cm² | - |
| Epoxy + Free Triethanolamine (5 wt%) | -0.48 V | 5.2 x 10⁻⁷ A/cm² | 65% |
| Epoxy + UF-Encapsulated TEA (5 wt%) | -0.35 V | 1.8 x 10⁻⁷ A/cm² | 88% |
| Epoxy + PMMA-co-PBA Encapsulated TEA (5 wt%) | -0.32 V | 1.1 x 10⁻⁷ A/cm² | 92% |
Experimental Protocols
Protocol 1: Encapsulation of Triethanolamine in Urea-Formaldehyde (UF) Microcapsules via In Situ Polymerization
This protocol describes the formation of a poly(urea-formaldehyde) shell around triethanolamine-containing oil droplets.
Materials:
-
Urea
-
Formaldehyde solution (37 wt% in water)
-
Triethanolamine (TEA)
-
Ammonium chloride
-
Resorcinol
-
1-Octanol
-
Sodium hydroxide (NaOH) solution (10 wt%)
-
Hydrochloric acid (HCl) solution (10 wt%)
-
Linseed oil (as the core oil phase)
-
Deionized water
-
Ethylene maleic anhydride (EMA) copolymer solution (2.5 wt%)
Equipment:
-
1000 mL beaker
-
Mechanical stirrer with speed control
-
Programmable hotplate with external temperature probe
-
pH meter
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Preparation of Aqueous Phase:
-
In a 1000 mL beaker, combine 200 mL of deionized water and 50 mL of 2.5 wt% aqueous solution of EMA copolymer.[1]
-
Place the beaker in a temperature-controlled water bath on a programmable hotplate.
-
Under agitation (300-500 rpm), dissolve 5.00 g of urea, 0.50 g of ammonium chloride, and 0.50 g of resorcinol in the solution.[2]
-
Adjust the pH of the solution to 3.5 by the dropwise addition of sodium hydroxide or hydrochloric acid.[2]
-
Add 1-2 drops of 1-octanol to suppress foam formation.
-
-
Emulsification:
-
Increase the agitation speed to 800-1000 rpm.
-
Prepare the oil phase by mixing 60 mL of linseed oil with 20 mL of triethanolamine.
-
Slowly add the oil phase to the aqueous solution to form an oil-in-water emulsion.
-
Allow the emulsion to stabilize for 10 minutes under continuous stirring.
-
-
Polymerization:
-
Add 12.67 g of 37 wt% formaldehyde solution to the emulsion.[2]
-
Increase the temperature of the water bath to 55-60°C and maintain for 4 hours to allow for the polymerization of the urea-formaldehyde shell at the oil-water interface.
-
A suspension of microcapsules will be formed.
-
-
Isolation and Drying:
-
Cool the suspension to room temperature.
-
Filter the microcapsules using a Buchner funnel.
-
Wash the collected microcapsules with deionized water and then with ethanol to remove unreacted materials.
-
Dry the microcapsules in a vacuum oven at 40°C for 24 hours.
-
The final product is a free-flowing powder of TEA-containing microcapsules.
-
Protocol 2: Encapsulation of Triethanolamine in Poly(methyl methacrylate-co-butyl acrylate) (PMMA-co-PBA) Nanocapsules via Emulsion Polymerization
This protocol details the synthesis of core-shell nanocapsules with a TEA core and a copolymer shell.
Materials:
-
Methyl methacrylate (MMA)
-
Butyl acrylate (BA)
-
Methacrylic acid (MAA)
-
Ethylene glycol dimethacrylate (EGDMA)
-
Potassium persulfate (KPS) (initiator)
-
Sodium dodecyl sulfate (SDS) (surfactant)
-
Triethanolamine (TEA)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Centrifuge
Procedure:
-
Reactor Setup:
-
Assemble a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Place the flask in a heating mantle.
-
-
Preparation of the Initial Charge:
-
In the flask, dissolve 0.5 g of sodium dodecyl sulfate in 100 mL of deionized water.
-
Purge the system with nitrogen for 20-30 minutes to remove oxygen.
-
Heat the solution to 75-80°C with continuous stirring.
-
-
Monomer Emulsion Preparation:
-
In a separate beaker, prepare the monomer emulsion by mixing 10 g of MMA, 10 g of BA, 1 g of MAA, and 0.5 g of EGDMA.
-
Add 5 g of triethanolamine to the monomer mixture and stir until a homogeneous solution is formed.
-
Add 50 mL of deionized water containing 0.5 g of SDS to the monomer-TEA mixture and stir vigorously to form a stable emulsion.
-
-
Polymerization:
-
Dissolve 0.2 g of potassium persulfate in 10 mL of deionized water and add it to the reactor to initiate the polymerization.
-
Slowly add the monomer emulsion to the reactor using a dropping funnel over a period of 2-3 hours.
-
After the addition is complete, continue the reaction for another 2 hours at 80°C to ensure high monomer conversion.
-
-
Purification:
-
Cool the resulting latex to room temperature.
-
Purify the nanocapsules by centrifugation at 10,000 rpm for 30 minutes, followed by redispersion in deionized water. Repeat this process three times.
-
The purified nanocapsules can be stored as an aqueous dispersion or dried into a powder.
-
Characterization Protocols
Protocol 3: Fourier Transform Infrared (FTIR) Spectroscopy
Purpose: To confirm the encapsulation of triethanolamine and the formation of the polymer shell.
Procedure:
-
Prepare a KBr pellet by mixing a small amount of the dried microcapsule powder with potassium bromide.[3]
-
Press the mixture into a thin, transparent pellet.
-
Acquire a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the FTIR spectrometer and record the spectrum over a range of 4000-400 cm⁻¹.[3][4]
-
Analyze the spectrum for characteristic peaks of TEA, the shell material, and any shifts indicating interactions.
Protocol 4: Scanning Electron Microscopy (SEM)
Purpose: To visualize the morphology, size, and surface characteristics of the microcapsules.
Procedure:
-
Mount a small amount of the dried microcapsule powder onto an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Introduce the sample into the SEM chamber.
-
Image the microcapsules at various magnifications to observe their shape, size distribution, and surface texture. Cross-sectioning the microcapsules (e.g., by embedding in resin and microtoming) can allow for the measurement of shell thickness.
Protocol 5: Determination of Encapsulation Efficiency
Purpose: To quantify the amount of triethanolamine successfully encapsulated.
Procedure (Indirect Method):
-
Accurately weigh a known amount of dried microcapsules.
-
Disperse the microcapsules in a known volume of a solvent in which TEA is soluble but the shell material is not (e.g., isopropanol).
-
Mechanically break the microcapsules (e.g., using ultrasonication or grinding).
-
Separate the shell debris by centrifugation or filtration.
-
Determine the concentration of TEA in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy after derivatization, or gas chromatography).
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Mass of encapsulated TEA / Initial mass of TEA used) x 100
Protocol 6: Evaluation of pH-Triggered Release
Purpose: To study the release kinetics of triethanolamine from the microcapsules in response to pH changes.
Procedure:
-
Prepare buffer solutions at different pH values (e.g., 4, 7, and 10).
-
Disperse a known amount of TEA-containing microcapsules in a known volume of each buffer solution in separate containers.
-
Keep the containers under constant gentle agitation.
-
At predetermined time intervals, withdraw an aliquot of the solution.
-
Separate the microcapsules from the aliquot by centrifugation.
-
Analyze the concentration of TEA in the supernatant using a suitable analytical method.
-
Plot the cumulative release of TEA as a function of time for each pH.
Protocol 7: Electrochemical Impedance Spectroscopy (EIS)
Purpose: To evaluate the corrosion protection performance of coatings containing the encapsulated triethanolamine.
Procedure:
-
Prepare coated steel panels: one with a blank epoxy coating, one with epoxy containing free TEA, and one with epoxy containing encapsulated TEA.
-
Use a three-electrode electrochemical cell with the coated panel as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[5]
-
Immerse the coated panels in a 3.5% NaCl solution.[6]
-
Allow the open-circuit potential to stabilize.
-
Perform EIS measurements over a frequency range of 100 kHz to 0.01 Hz with a small amplitude AC signal (e.g., 10 mV).
-
Analyze the resulting Nyquist and Bode plots to determine the coating resistance and other electrochemical parameters indicative of corrosion protection.
Visualizations
Caption: Experimental workflow for the microencapsulation of triethanolamine.
Caption: Mechanism of pH-triggered release of triethanolamine for corrosion inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tailored synthesis of pH-responsive biodegradable microcapsules incorporating gelatin, alginate, and hyaluronic acid for effective-controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Performance evaluation of triethanolamine as corrosion inhibitor for magnesium alloy in 3.5 wt% NaCl solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
"troubleshooting low yield in triethanolamine acetate synthesis"
This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of triethanolamine acetate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, leading to suboptimal yields.
Q1: My reaction yield is low, and analysis shows a significant amount of unreacted triethanolamine and acetic acid. What is the likely cause?
A: This issue commonly points to an incomplete reaction. Several factors could be at play:
-
Incorrect Stoichiometry: The molar ratio of triethanolamine to acetic acid is critical. For the synthesis of the salt, a 1:1 molar ratio is typically used to ensure complete neutralization.[1] Verify the calculations and purity of your starting materials.
-
Insufficient Reaction Time: While the neutralization reaction to form the salt is often rapid and exothermic, ensure the mixture has been stirred for a sufficient duration to reach completion.[1] For ester synthesis, which is slower, reaction times can be several hours.
-
Low Temperature (for Ester Synthesis): If you are attempting to synthesize the ester, the reaction requires elevated temperatures, typically in the range of 100°C to 140°C, to proceed at a reasonable rate.[2]
Q2: My final product is an undesired mixture of the this compound salt and various esters. How can I selectively synthesize the salt?
A: The formation of esters is a common side reaction when synthesizing the salt, particularly if the temperature is not controlled.[1] To favor the formation of the triethanolammonium acetate salt:
-
Maintain Mild Conditions: The neutralization reaction is exothermic and should be performed under mild temperature conditions, often at room temperature or with gentle heating to ensure homogeneity.[1] Avoid high temperatures which promote esterification.
-
Avoid Water Removal: The presence of water does not inhibit salt formation. Do not use dehydrating agents or azeotropic distillation setups (like a Dean-Stark apparatus) if the salt is your target product.
-
Omit Catalyst: Acid catalysts are used to promote esterification and are unnecessary for the acid-base neutralization.[2]
Q3: I am trying to synthesize the this compound ester, but the yield is poor. How can I drive the reaction towards the ester product?
A: Low yield in esterification is often due to the reaction reaching equilibrium without favoring the products. To improve the yield of mono-, di-, or tri-acetate esters:
-
Increase Temperature: Esterification requires higher temperatures, typically between 120°C and 140°C.[2]
-
Use a Catalyst: An acid catalyst, such as concentrated sulfuric acid or sulfamic acid, is often necessary to achieve a high yield.[2]
-
Remove Water: Esterification is a reversible reaction that produces water as a byproduct. Removing water as it forms is crucial to shift the equilibrium towards the products. This is commonly achieved by azeotropic distillation using a solvent like xylene and a Dean-Stark apparatus.[2]
-
Adjust Molar Ratio: Using an excess of acetic acid (or acetic anhydride) can also help drive the reaction forward. Molar ratios of acetic acid to triethanolamine from 3:1 to 5:1 have been reported.[2]
Q4: My product analysis shows multiple ester forms (mono-, di-, tri-ester) when I was targeting a specific one. How can I improve selectivity?
A: Controlling the degree of esterification depends primarily on the stoichiometry of the reactants.
-
For Mono- and Di-esters: Carefully control the molar ratio of acetic acid to triethanolamine. A 1:1 or 2:1 ratio, respectively, will favor the desired product, although a mixture is still likely.
-
For the Tri-ester: Use a significant excess of acetic acid (e.g., a molar ratio of 3:1 or higher) and ensure the reaction goes to completion with efficient water removal.[2]
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary difference between this compound (salt) and this compound esters?
The product of the reaction between triethanolamine and acetic acid depends on the reaction conditions.
-
Triethanolammonium Acetate (Salt): This is the product of a simple acid-base neutralization reaction where the nitrogen atom of triethanolamine is protonated by acetic acid.[1] This reaction is typically fast and occurs at room temperature.
-
This compound Esters (Mono-, Di-, Tri-): These are products of esterification, where one or more of the hydroxyl (-OH) groups on triethanolamine react with acetic acid to form an ester linkage. This reaction requires heat, a catalyst, and removal of water to proceed efficiently.[1][2]
FAQ 2: How can I monitor the progress of the esterification reaction?
The most direct way is to measure the amount of water collected in the Dean-Stark trap. The reaction is complete when no more water is being produced.[2] Alternatively, you can take small aliquots from the reaction mixture over time and analyze them using techniques like High-Performance Liquid Chromatography (HPLC) to track the disappearance of starting materials and the appearance of the product.[1]
FAQ 3: What are common purification methods for this compound?
-
For the Salt: The salt is typically used directly in solution or can be isolated by removing any solvent under reduced pressure. Purity can be assessed using HPLC.[1]
-
For the Esters: After the reaction, the dehydrating agent (e.g., xylene) and excess unreacted acetic acid can be removed by vacuum distillation.[2] The resulting residue is the ester product. Further purification, if needed, could involve column chromatography.
Data & Reaction Parameters
Table 1: Comparison of Synthesis Conditions for Salt vs. Ester
| Parameter | Triethanolammonium Acetate (Salt) | This compound (Ester) |
| Reaction Type | Acid-Base Neutralization[1] | Esterification[1] |
| Temperature | Room Temperature / Gentle Heat[1] | 100°C - 140°C[2] |
| Molar Ratio (Acid:TEA) | ~1:1 | 1:1 to 5:1 (depending on desired ester)[2] |
| Catalyst | Not required | Required (e.g., H₂SO₄, Sulfamic Acid)[2] |
| Water Removal | Not required | Essential (e.g., Dean-Stark with xylene)[2] |
| Reaction Time | Typically short | Several hours |
Experimental Protocols
Protocol 1: Synthesis of Triethanolammonium Acetate (Salt)
This protocol is for the preparation of a 0.1 M solution, a common application for buffering purposes.
-
Preparation: In a suitable beaker or flask, add 5.6 mL of glacial acetic acid to approximately 950 mL of deionized water.
-
Reaction: While stirring the solution, slowly add 13.86 mL of triethanolamine (TEA). The reaction is exothermic, so addition should be controlled.[1]
-
pH Adjustment: Monitor the pH of the solution. If necessary, adjust the pH to the desired level (e.g., ~7.0) by adding small amounts of diluted acetic acid.
-
Final Volume: Adjust the final volume of the solution to 1 L with deionized water. The resulting solution is 0.1 M triethylammonium acetate.
Protocol 2: Synthesis of this compound Esters
This protocol is a general method adapted from patented procedures for producing a mixture of acetate esters.[2]
-
Setup: Assemble a reaction flask equipped with a magnetic stirrer, heating mantle, thermometer, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Reagents: To a 500 mL flask, add 29.83 g (0.20 mol) of triethanolamine and 60.0 mL of xylene (as the azeotropic solvent).
-
Reactant Addition: While stirring, add 54.04 g (0.90 mol) of glacial acetic acid (a 4.5:1 molar ratio to favor higher ester formation) and 1.25 g of a suitable acid catalyst (e.g., sulfamic acid).
-
Reaction: Heat the mixture to reflux. The temperature should be maintained between 130°C and 140°C. Water will begin to collect in the Dean-Stark trap as an azeotrope with xylene.
-
Completion: Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.
-
Purification: After cooling the reaction mixture, change the setup to a vacuum distillation apparatus. Recover the xylene and any unreacted acetic acid under reduced pressure. The remaining residue in the flask is the this compound ester product.[2]
Visualizations
Caption: A logical workflow for troubleshooting low yield in this compound synthesis.
Caption: Reaction pathways for the synthesis of this compound salt vs. esters.
References
Technical Support Center: Optimizing pH Stability of Triethanolamine Acetate Buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH stability of triethanolamine acetate buffer in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the effective pH buffering range for a this compound buffer?
A1: The effective buffering range of a solution is dictated by the pKa of its acidic or basic component. Triethanolamine has a pKa of approximately 7.76 at 25°C.[1][2] Therefore, a this compound buffer is most effective at maintaining a stable pH in the range of approximately 6.8 to 8.8.
Q2: What are the primary factors that can cause the pH of my this compound buffer to change over time?
A2: Several factors can contribute to pH instability in a this compound buffer:
-
Absorption of Atmospheric Carbon Dioxide (CO2): Triethanolamine is an amine, and solutions of amines are known to absorb CO2 from the air. This forms carbonic acid in the solution, which can gradually lower the pH of the buffer.[3] This is a significant factor for alkaline buffers.
-
Temperature Fluctuations: The pKa of triethanolamine, and thus the pH of the buffer, is temperature-dependent. As the temperature of the solution changes, the pH will also shift. It is crucial to measure and adjust the pH at the temperature at which the buffer will be used.
-
Evaporation: Storage in improperly sealed containers can lead to the evaporation of water, which will increase the concentration of the buffer components and can alter the pH.
-
Microbial Growth: Buffers, particularly those at a near-neutral pH, can be susceptible to microbial contamination over time. Microbial metabolism can produce acidic or basic byproducts that will alter the pH of the solution.
-
Interaction with Reactive Chemicals: The components of the buffer may react with other chemicals in your experiment, leading to a change in pH.
Q3: How should I store my this compound buffer to maximize its stability?
A3: To maximize the shelf-life and stability of your this compound buffer, the following storage conditions are recommended:
-
Container: Store the buffer in a tightly sealed, chemically resistant container, such as polyethylene or polypropylene.[4] This minimizes exposure to atmospheric CO2 and prevents evaporation.
-
Temperature: For general use, storage at room temperature is often acceptable for short periods. However, for longer-term storage, refrigeration at 2-8°C is recommended to inhibit microbial growth.[5]
-
Protection from Light: While not always critical, storing the buffer in an opaque or amber bottle can protect it from potential photodegradation, especially if it contains other light-sensitive components.
Q4: For how long can I expect my this compound buffer to remain stable?
A4: The stability of a prepared buffer solution can vary depending on the storage conditions and the required precision of the experiment. For high-precision applications like HPLC, it is often recommended to use freshly prepared buffers.[6] For general laboratory use, if stored properly in a tightly sealed container at 2-8°C, the buffer may remain stable for several weeks to a few months. However, it is best practice to periodically check the pH of the buffer before use, especially for older stock solutions. A commercially prepared triethanolamine buffer solution may have a shelf life of up to 3 years when unopened.[1]
Q5: Can I autoclave my this compound buffer to sterilize it?
A5: While autoclaving is a common sterilization method, it can affect the pH of buffer solutions due to temperature-induced changes in the pKa and the potential for degradation of the buffer components. While the pH may return to near its original value upon cooling, it is not guaranteed. A safer method for sterilizing a this compound buffer is to filter it through a 0.22 µm sterile filter.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| pH is consistently lower than the target pH upon preparation. | - Inaccurate measurement of triethanolamine or acetic acid. - Temperature of the solution during pH adjustment was significantly different from the final use temperature. | - Ensure accurate measurement of all components using calibrated equipment. - Allow the solution to reach the intended experimental temperature before making final pH adjustments. |
| pH of the buffer drifts downwards over a few days or weeks. | - Absorption of atmospheric CO2. | - Store the buffer in a tightly sealed container to minimize air exposure. - For critical applications, prepare fresh buffer daily or purge the headspace of the storage container with an inert gas like nitrogen or argon. |
| pH reading is unstable and fluctuates when measuring. | - The pH electrode is not properly calibrated or is malfunctioning. - The buffer has a low ionic strength. | - Calibrate the pH meter with fresh, certified calibration standards before each use. - If the buffer concentration is very low, consider increasing it to improve the stability of the pH reading. |
| Visible microbial growth (cloudiness) in the buffer. | - Contamination during preparation or storage. | - Discard the contaminated buffer. - Prepare fresh buffer using sterile technique and store it at 2-8°C. Consider adding a bacteriostatic agent like 0.02% sodium azide if it does not interfere with the experiment. |
| Unexpected experimental results or poor reproducibility. | - The buffer's pH has shifted, affecting the activity of enzymes or the properties of other molecules in the experiment.[7] | - Re-measure the pH of the buffer at the experimental temperature. - Prepare fresh buffer and repeat the experiment. |
Data Presentation
Physicochemical Properties of Buffer Components
| Property | Triethanolamine | Acetic Acid |
| Molecular Formula | C₆H₁₅NO₃ | C₂H₄O₂ |
| Molecular Weight | 149.19 g/mol | 60.05 g/mol |
| pKa (at 25°C) | 7.76 | 4.76 |
| Appearance | Colorless, viscous liquid | Colorless liquid |
| Solubility in Water | Miscible | Miscible |
Experimental Protocols
Protocol 1: Preparation of 1 M this compound Buffer (pH 7.5)
Materials:
-
Triethanolamine (reagent grade)
-
Glacial Acetic Acid (reagent grade)
-
Deionized or distilled water
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
Beakers
Procedure:
-
Add approximately 800 mL of deionized water to a 1 L beaker.
-
Place the beaker on a stir plate and add a stir bar.
-
While stirring, slowly add 139.4 mL (approximately 1 mole) of triethanolamine to the water. The solution may warm up; allow it to cool to room temperature.
-
In a separate container, carefully measure 57.2 mL (approximately 1 mole) of glacial acetic acid.
-
Slowly add the glacial acetic acid to the triethanolamine solution while continuously monitoring the pH with a calibrated pH meter.
-
Continue to add acetic acid dropwise until the pH of the solution reaches 7.5.
-
Transfer the buffer solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
Transfer the final buffer to a clean, labeled, and tightly sealed storage bottle.
Protocol 2: Monitoring the pH Stability of this compound Buffer
Objective: To assess the pH stability of a prepared this compound buffer over time under different storage conditions.
Methodology:
-
Buffer Preparation: Prepare a batch of this compound buffer (e.g., 0.1 M, pH 7.5) following Protocol 1, scaling the volumes as needed.
-
Aliquoting and Storage:
-
Aliquot the buffer into three sets of sterile, airtight containers.
-
Condition 1 (Room Temperature, Sealed): Store one set of aliquots at room temperature (20-25°C) in tightly sealed containers.
-
Condition 2 (Refrigerated, Sealed): Store the second set at 2-8°C in tightly sealed containers.
-
Condition 3 (Room Temperature, Exposed to Air): Store the third set at room temperature in containers that are loosely capped to allow for air exchange.
-
-
pH Measurement:
-
Measure and record the initial pH of the buffer immediately after preparation (Time 0).
-
At regular intervals (e.g., Day 1, Day 3, Day 7, Day 14, and Day 28), remove an aliquot from each storage condition.
-
Allow the refrigerated aliquots to equilibrate to room temperature before measuring the pH.
-
Measure and record the pH of each aliquot using a calibrated pH meter.
-
-
Data Analysis:
-
Plot the pH of the buffer as a function of time for each storage condition.
-
Analyze the data to determine the rate of pH change under each condition. This will provide quantitative information on the stability of the buffer.
-
Visualizations
References
- 1. You are being redirected... [bio-world.com]
- 2. You are being redirected... [bio-world.com]
- 3. Long-term stability monitoring of pH reference materials using primary pH method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. chem.uci.edu [chem.uci.edu]
- 6. ads-tec.co.jp [ads-tec.co.jp]
- 7. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
Technical Support Center: Triethanolamine-Capped Nanoparticle Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethanolamine (TEA)-capped nanoparticle synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of TEA-capped nanoparticles in a question-and-answer format.
Issue: Poor Control Over Nanoparticle Size
Question: My synthesized nanoparticles are much larger than expected. What are the potential causes and how can I reduce their size?
Answer: Several factors can lead to larger than expected nanoparticle sizes in TEA-assisted synthesis. The primary reasons include an insufficient concentration of the capping agent, high reaction temperatures, and high precursor concentrations.
-
Inadequate TEA Concentration: Triethanolamine acts as a capping or stabilizing agent, controlling the growth of the nanoparticles.[1][2] A low concentration of TEA may not provide enough steric hindrance to prevent particle aggregation and continued growth.[3] Increasing the molar ratio of TEA to the metal precursor can lead to smaller nanoparticles.
-
High Reaction Temperature: Higher reaction temperatures can sometimes lead to an increase in particle size.[4] For instance, in the synthesis of silver nanoparticles using TEA, increasing the temperature resulted in larger and more regular particles.[4] It is advisable to optimize the reaction temperature, as lower temperatures might favor the formation of smaller nanoparticles.
-
High Precursor Concentration: An increased concentration of the metal precursor (e.g., AgNO3) can lead to larger and more poly-dispersed nanoparticles.[4] Reducing the precursor concentration may help in achieving smaller and more uniform particle sizes.
Question: The polydispersity index (PDI) of my nanoparticle suspension is high. How can I achieve a narrower size distribution?
Answer: A high polydispersity index (PDI) indicates a wide range of particle sizes in your sample, which can be caused by several factors during a TEA-capped synthesis.
-
Inconsistent Mixing: Inadequate or inconsistent stirring during the reaction can create localized areas of high precursor concentration, leading to uncontrolled nucleation and growth and, consequently, a broader size distribution. Ensure vigorous and uniform stirring throughout the synthesis process.
-
Impure Reagents: Impurities in the reagents or solvents can act as unwanted nucleation sites, resulting in a wider particle size distribution.[3] It is recommended to use high-purity reagents and solvents.
-
Sub-optimal pH: The pH of the reaction medium plays a crucial role in nanoparticle synthesis.[5] For TEA-capped nanoparticles, the pH can influence the stability and growth rate of the particles. It is important to control and optimize the pH of the reaction mixture.
Issue: Nanoparticle Aggregation
Question: My nanoparticles are aggregating either during the synthesis or the purification process. What is causing this and how can it be prevented?
Answer: Nanoparticle aggregation is a common issue driven by the high surface energy of the nanoparticles.[6] In TEA-capped synthesis, aggregation can occur due to insufficient stabilization, improper purification methods, or unfavorable solution conditions.
-
Insufficient TEA Stabilization: The concentration of TEA might be too low to provide an effective stabilizing layer around each nanoparticle.[3] Increasing the concentration of TEA can enhance steric repulsion and prevent aggregation.
-
Inappropriate pH: The pH of the solution can affect the surface charge of the nanoparticles and the protonation state of TEA, influencing the electrostatic repulsion between particles.[7] Maintaining an optimal pH is crucial for stability.
-
Purification and Washing Steps: High-speed centrifugation during purification can overcome the repulsive forces between nanoparticles, leading to irreversible aggregation.[7] It is advisable to use the minimum required speed and time for centrifugation and to gently resuspend the pellet, possibly with the aid of bath sonication.[7] Also, changing the solvent during washing to one in which the nanoparticles are not stable can induce aggregation.[7]
-
Drying Process: The removal of solvent during drying can introduce capillary forces that promote irreversible aggregation.[8] If a dry powder is required, consider techniques like freeze-drying with cryoprotectants.
Issue: Undesirable Nanoparticle Morphology
Question: I am obtaining irregular or non-spherical nanoparticles, but my protocol is for spherical particles. What factors influence the morphology?
Answer: The morphology of nanoparticles is influenced by various synthesis parameters. In TEA-assisted synthesis, temperature and the concentration of reactants are key factors.
-
Reaction Temperature: Temperature can significantly impact the final shape of the nanoparticles. For example, in the synthesis of hydroxyapatite nanoparticles with TEA, a change from needle-like to spherical morphology was observed when the temperature was increased above 50 °C.[9]
-
TEA Concentration: The concentration of TEA can influence the morphology of the resulting nanoparticles. In the synthesis of ZnO nanoparticles, the addition of TEA led to the formation of hexagonal rod-like structures, and the morphology changed with increasing TEA concentration.[10]
-
pH of the Reaction Mixture: The pH can affect the crystal growth and, consequently, the shape of the nanoparticles.[5] Acidic conditions might favor the growth of certain crystal faces over others, leading to different morphologies compared to alkaline conditions.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary roles of triethanolamine (TEA) in nanoparticle synthesis?
A1: Triethanolamine (TEA) is a versatile molecule in nanoparticle synthesis and can function as:
-
A Capping/Stabilizing Agent: TEA can adsorb onto the surface of nanoparticles, providing steric hindrance that prevents aggregation and controls their growth.[1][2]
-
A Reducing Agent: In some syntheses, such as for platinum and silver nanoparticles, TEA can act as a reducing agent, reducing the metal ions to form nanoparticles.[4][11]
-
A pH Modifier: As a weak base, TEA can be used to adjust and maintain the pH of the reaction solution, which is a critical parameter in many nanoparticle syntheses.[12]
-
A Complexing Agent: TEA can form complexes with metal ions, which can then decompose upon heating to form the desired nanoparticles.[10]
Q2: How does the concentration of TEA affect the final nanoparticle characteristics?
A2: The concentration of TEA can significantly influence the size, morphology, and stability of the synthesized nanoparticles.
-
Size: Generally, a higher concentration of TEA leads to the formation of smaller nanoparticles due to more effective capping and prevention of particle growth.[3]
-
Morphology: The concentration of TEA can affect the final shape of the nanoparticles. For instance, in ZnO nanoparticle synthesis, varying the TEA concentration resulted in morphological changes.[10]
-
Stability: An adequate concentration of TEA is crucial for the stability of the nanoparticle suspension by preventing aggregation.[3]
Q3: How can I confirm that my nanoparticles are capped with triethanolamine?
A3: Fourier-Transform Infrared Spectroscopy (FTIR) is a common technique used to confirm the presence of a capping agent on the surface of nanoparticles. The FTIR spectrum of the TEA-capped nanoparticles should show characteristic vibrational peaks corresponding to the functional groups of TEA, which might be shifted or broadened compared to the spectrum of free TEA, indicating its interaction with the nanoparticle surface.
Q4: What are the essential characterization techniques for TEA-capped nanoparticles?
A4: The following characterization techniques are fundamental for analyzing TEA-capped nanoparticles:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.[11]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles in suspension.
-
UV-Visible Spectroscopy: To observe the surface plasmon resonance (SPR) peak for metallic nanoparticles (e.g., silver, gold, platinum), which is indicative of their formation and provides information about their size and shape.[11]
-
X-ray Diffraction (XRD): To determine the crystalline structure and average crystallite size of the nanoparticles.[1]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of TEA as a capping agent on the nanoparticle surface.
Quantitative Data Summary
Table 1: Effect of Molar Ratio of TEA to Metal Precursor on Nanoparticle Size
| Nanoparticle Type | Molar Ratio (TEA : Metal Precursor) | Average Nanoparticle Size | Reference |
| Platinum (Pt) | 20 : 1 (TEOA : H₂PtCl₆) | Larger, aggregated particles | [11] |
| Platinum (Pt) | 30 : 1 (TEOA : H₂PtCl₆) | - | [11] |
| Platinum (Pt) | 40 : 1 (TEOA : H₂PtCl₆) | - | [11] |
| Platinum (Pt) | 50 : 1 (TEOA : H₂PtCl₆) | ~2.2 nm, uniform spheres | [11] |
| Platinum (Pt) | 60 : 1 (TEOA : H₂PtCl₆) | - | [11] |
| Platinum (Pt) | 80 : 1 (TEOA : H₂PtCl₆) | Smaller particles | [11] |
| Silver (Ag) | 1 : 1 (AgNO₃ : TEA) | 2.10 ± 0.59 nm | [13] |
| Silver (Ag) | 1 : 3 (AgNO₃ : TEA) | 2.74 ± 0.63 nm | [13] |
| Silver (Ag) | 1 : 5 (AgNO₃ : TEA) | 3.54 ± 0.98 nm | [13] |
| Silver (Ag) | 1 : 10 (AgNO₃ : TEA) | 4.65 ± 1.49 nm | [13] |
Table 2: Effect of Reaction Temperature on Nanoparticle Size
| Nanoparticle Type | Reaction Temperature (°C) | Average Nanoparticle Size | Reference |
| Platinum (Pt) | 100 | Larger particles | [11] |
| Platinum (Pt) | 120 | - | [11] |
| Platinum (Pt) | 140 | ~2.2 nm | [11] |
| Platinum (Pt) | 160 | - | [11] |
| Platinum (Pt) | 180 | - | [11] |
| Platinum (Pt) | 200 | Smaller particles | [11] |
Experimental Protocols
Protocol 1: Synthesis of Triethanolamine-Capped Platinum Nanoparticles (TEOA@PtNPs) [11]
Materials:
-
Chloroplatinic acid (H₂PtCl₆) solution (0.077 mol/L)
-
Triethanolamine (TEOA) solution (0.075 mol/L)
-
Ultrapure water
-
50 mL round-bottom flask
-
Oil bath with magnetic stirrer
Procedure:
-
Add 18 mL of ultrapure water to a 50 mL round-bottom flask.
-
Heat the water to 180 °C in an oil bath with stirring.
-
Quickly add 5.1 mL of the TEOA solution and 100 µL of the chloroplatinic acid solution to the heated water under vigorous stirring.
-
Allow the reaction solution to reflux at 180 °C for 3 hours.
-
The formation of TEOA@PtNPs is indicated by a color change from light yellow to light brown, and finally to a brownish-black solution.
Protocol 2: Synthesis of Triethanolamine-Capped Zinc Oxide Nanoparticles (ZnO-NPs) [1]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Ethanol
-
Triethanolamine (TEA)
Procedure:
-
Prepare a 0.5 M zinc acetate solution by dissolving 7.68 g of zinc acetate in 35 mL of ethanol.
-
Stir the solution at 60 °C.
-
Add TEA to the solution at a molar ratio of TEA/Zn²⁺ of 1:1 while stirring.
-
Continue stirring the solution at 60 °C for 1 hour to obtain a clear and homogeneous solution.
-
Age the resulting solution at room temperature for 1 hour.
-
The ZnO nanoparticles can then be obtained through a solvothermal process at 150 °C for 18 hours.
Visualizations
Caption: Experimental workflow for TEA-capped nanoparticle synthesis.
Caption: Troubleshooting decision tree for nanoparticle aggregation.
References
- 1. Synthesis and characterization of a narrow size distribution of zinc oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Synthesis of Triethanolamine-doped Zinc Oxide Nanoparticles | Journal of Environmental Nanotechnology [nanoient.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Nanoparticle processing: Understanding and controlling aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. One-step synthesis of triethanolamine-capped Pt nanoparticle for colorimetric and electrochemiluminescent immunoassay of SARS-CoV spike proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficiency of Triethanolamine Acetate Corrosion Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethanolamine acetate (TEOA) as a corrosion inhibitor. The information is designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound as a corrosion inhibitor.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Inhibition Efficiency | - Suboptimal Concentration: The concentration of TEOA may be too low to form a complete protective film on the metal surface. - Inadequate Adsorption Time: The immersion time may be insufficient for the inhibitor to adsorb and form a stable protective layer. - High Temperature: Elevated temperatures can sometimes decrease the efficiency of physically adsorbed inhibitors. - Contaminated Corrosive Medium: The presence of other aggressive ions can interfere with the inhibitor's performance. | - Optimize Concentration: Conduct a concentration study to determine the optimal TEOA concentration for your system. Start with a range and narrow down to the most effective concentration (see Table 1 for reference data on similar compounds). - Increase Immersion Time: Extend the duration of the experiment to allow for complete film formation. Monitor inhibition efficiency over time to determine the optimal immersion period. - Evaluate Temperature Effects: Perform experiments at different temperatures to understand its impact on TEOA's performance in your specific environment.[1] - Ensure Purity of Medium: Use high-purity reagents and deionized or distilled water to prepare your corrosive solution. |
| Inconsistent or Non-Reproducible Results | - Variable Surface Preparation: Inconsistent polishing or cleaning of metal specimens can lead to variations in the surface area and activity. - Fluctuations in Experimental Conditions: Inconsistent temperature, pH, or aeration of the corrosive medium can affect the corrosion rate and inhibitor performance. - Inhibitor Solution Instability: The TEOA solution may degrade or change over time. | - Standardize Surface Preparation: Follow a consistent and documented procedure for preparing your metal specimens, including the grit of sandpaper used for polishing and the cleaning procedure. - Control Experimental Parameters: Use a temperature-controlled water bath, monitor and adjust the pH as needed, and ensure consistent aeration or deaeration of the solution. - Prepare Fresh Solutions: Prepare fresh TEOA solutions for each experiment to ensure consistency. |
| Pitting or Localized Corrosion Observed | - Insufficient Inhibitor Concentration: At low concentrations, some inhibitors can accelerate localized corrosion. - Presence of Aggressive Anions: High concentrations of chloride ions are known to induce pitting corrosion. | - Increase Inhibitor Concentration: Ensure the TEOA concentration is above the critical pitting concentration for your system. - Consider Synergistic Additives: In environments with high chloride content, consider adding other inhibitors that are effective against pitting, such as molybdates or nitrites, to work synergistically with TEOA.[2][3] |
Frequently Asked Questions (FAQs)
1. What is the typical mechanism of corrosion inhibition by this compound?
This compound, like other amine-based inhibitors, is believed to function through adsorption onto the metal surface. This forms a protective film that acts as a barrier to the corrosive environment. The polar amine and acetate groups can interact with the metal surface, leading to both physisorption (electrostatic attraction) and chemisorption (coordinate bonding). This film can inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[4][5][6]
2. How does the concentration of this compound affect its inhibition efficiency?
Generally, the inhibition efficiency of this compound increases with concentration up to a certain point, known as the optimal concentration.[7] Beyond this point, the efficiency may plateau or even decrease. At very low concentrations, there may not be enough inhibitor molecules to form a complete protective film, leading to poor protection. It is crucial to determine the optimal concentration for your specific application through experimental testing.
3. What is the influence of temperature on the performance of this compound?
The effect of temperature on the efficiency of this compound can be complex. For inhibitors that rely on physical adsorption, an increase in temperature can lead to desorption of the inhibitor molecules from the metal surface, thereby decreasing the inhibition efficiency.[1] However, in some cases, an increase in temperature can enhance the rate of chemisorption, leading to a more stable protective film and improved efficiency up to a certain temperature.[8] It is recommended to evaluate the performance of TEOA at the operating temperature of your system.
4. Can the performance of this compound be improved with additives?
Yes, the performance of TEOA can often be enhanced by using it in combination with other substances, a phenomenon known as synergism. For instance, studies on triethanolamine have shown synergistic effects when combined with inorganic inhibitors like sodium silicate, nitrites, and sodium tungstate.[2][9][10][11] These combinations can lead to the formation of a more robust and resilient protective film.
5. What are the best methods to evaluate the performance of this compound?
Several techniques can be used to assess the efficiency of TEOA as a corrosion inhibitor:
-
Weight Loss Method: A straightforward method to determine the corrosion rate by measuring the weight loss of a metal specimen after immersion in the corrosive medium with and without the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that provides information about the resistance of the protective film and the corrosion process. An increase in charge transfer resistance typically indicates better inhibition.
-
Potentiodynamic Polarization: This technique provides information on the kinetics of the anodic and cathodic reactions and can help determine if the inhibitor is anodic, cathodic, or mixed-type.[4][6]
-
Surface Analysis Techniques: Methods like Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM), and X-ray Photoelectron Spectroscopy (XPS) can be used to visualize the surface morphology and analyze the composition of the protective film formed on the metal surface.[12]
Data Presentation
Disclaimer: The following tables present data for triethanolamine derivatives (decanedioate and octanoate) which are structurally similar to this compound. This information is provided as a reference and for comparative purposes. The actual performance of this compound may vary.
Table 1: Inhibition Efficiency of Triethanolamine Decanedioate on Q215 Mild Steel in 0.1 M NaCl Solution [13]
| Concentration (M) | Inhibition Efficiency (%) - Potentiodynamic Polarization | Inhibition Efficiency (%) - EIS |
| 2.4 | 97.87 | 98.66 |
Table 2: Inhibition Efficiency of Triethanolammonium Dodecylbenzene Sulfonate on Q235 Carbon Steel in Simulated Concrete Pore Solution [5]
| Concentration (mol L⁻¹) | Immersion Time (h) | Inhibition Efficiency (%) - EIS |
| 1.266 x 10⁻⁴ | 16 | 79.35 |
| 2.522 x 10⁻⁴ | 16 | 90.64 |
| 3.783 x 10⁻⁴ | 16 | 90.91 |
Experimental Protocols
Weight Loss Measurement
Objective: To determine the corrosion rate of a metal in a specific environment and the inhibition efficiency of this compound.
Materials:
-
Metal coupons (e.g., mild steel) of known dimensions
-
Abrasive paper (e.g., silicon carbide) of various grits
-
Degreasing solvent (e.g., acetone, ethanol)
-
Corrosive solution (e.g., 3.5% NaCl in distilled water)[14]
-
This compound inhibitor solutions of varying concentrations
-
Analytical balance (accurate to 0.1 mg)
-
Desiccator
-
Water bath or incubator for temperature control
Procedure:
-
Surface Preparation: Mechanically polish the metal coupons with abrasive paper of successively finer grits.
-
Cleaning: Degrease the coupons by rinsing with a suitable solvent (e.g., acetone) and then distilled water.
-
Drying and Weighing: Dry the coupons thoroughly and weigh them accurately using an analytical balance. Record this as the initial weight (W_initial).
-
Immersion: Immerse the prepared coupons in the corrosive solution with and without the desired concentrations of this compound. Ensure the entire coupon is submerged.
-
Exposure: Place the beakers in a temperature-controlled environment for a predetermined period (e.g., 24, 48, 72 hours).
-
Post-Exposure Cleaning: After the immersion period, remove the coupons from the solutions. Remove the corrosion products by gentle cleaning with a soft brush and a suitable cleaning solution (as per ASTM G1 standard).
-
Final Weighing: Rinse the cleaned coupons with distilled water and a volatile solvent (like acetone), dry them, and reweigh them. Record this as the final weight (W_final).
-
Calculation:
-
Calculate the weight loss (ΔW) = W_initial - W_final.
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (87.6 × ΔW) / (A × T × D) where: ΔW = Weight loss in milligrams A = Area of the coupon in cm² T = Immersion time in hours D = Density of the metal in g/cm³
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where: CR_blank = Corrosion rate in the absence of inhibitor CR_inhibitor = Corrosion rate in the presence of inhibitor
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To evaluate the protective properties of the film formed by this compound on a metal surface.
Materials:
-
Potentiostat with EIS capability
-
Three-electrode electrochemical cell (working electrode: metal specimen, reference electrode: e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl, counter electrode: e.g., platinum or graphite)
-
Corrosive solution with and without TEOA
Procedure:
-
Electrode Preparation: Prepare the working electrode by polishing and cleaning as described in the weight loss protocol.
-
Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state (typically 30-60 minutes).
-
EIS Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).[15]
-
A larger R_ct value in the presence of the inhibitor compared to the blank solution indicates better corrosion protection.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where: R_ct_blank = Charge transfer resistance in the absence of inhibitor R_ct_inhibitor = Charge transfer resistance in the presence of inhibitor
-
Potentiodynamic Polarization
Objective: To determine the effect of this compound on the anodic and cathodic corrosion reactions and to determine the corrosion current density.
Materials:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Corrosive solution with and without TEOA
Procedure:
-
Cell Setup and Stabilization: Prepare and assemble the electrochemical cell as described in the EIS protocol and allow the OCP to stabilize.
-
Polarization Scan: Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 to 1 mV/s).[16]
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[17]
-
A lower i_corr value in the presence of the inhibitor indicates effective corrosion inhibition.
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where: i_corr_blank = Corrosion current density in the absence of inhibitor i_corr_inhibitor = Corrosion current density in the presence of inhibitor
-
Visualizations
Caption: Experimental workflow for evaluating TEOA corrosion inhibitor efficiency.
Caption: Troubleshooting logic for low TEOA inhibitor efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Performance evaluation of triethanolamine as corrosion inhibitor for magnesium alloy in 3.5 wt% NaCl solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. electrochemsci.org [electrochemsci.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sodium chloride - Wikipedia [en.wikipedia.org]
- 15. Electrochemical Impedance Spectroscopy (EIS) Part 3 – Data Analysis | Metrohm [metrohm.com]
- 16. Comparison of Electrochemical Methods for the Evaluation of Cast AZ91 Magnesium Alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
"side reactions and byproduct formation in triethanolamine acetate synthesis"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of triethanolamine acetate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Neutralization Reaction | The reaction between triethanolamine (a weak base) and acetic acid (a weak acid) is an exothermic neutralization reaction. Ensure a 1:1 molar ratio for complete salt formation.[1] Use gentle heating to ensure the reaction goes to completion, but avoid excessive temperatures which can promote side reactions.[1] |
| Esterification Side Reactions | The hydroxyl groups of triethanolamine can react with acetic acid to form mono-, di-, and tri-esters, especially at elevated temperatures.[1] To minimize esterification when the salt is the desired product, conduct the reaction at or near room temperature.[1] If esters are desired, higher temperatures (100-140°C) and a catalyst are necessary.[2] |
| Loss of Product During Workup | This compound is highly soluble in water. Avoid excessive use of aqueous washes during product isolation. If purification is necessary, consider techniques suitable for polar, non-volatile compounds. |
| Inaccurate Stoichiometry | Ensure accurate measurement of reactants. The molar ratio of triethanolamine to acetic acid is crucial for maximizing the yield of the desired product, whether it be the salt or a specific ester.[1] |
Issue 2: Product Discoloration (Yellowing or Browning)
| Potential Cause | Suggested Solution |
| Thermal Degradation of Triethanolamine (TEA) | TEA can degrade at elevated temperatures, leading to the formation of colored impurities.[3][4] Commercial grades of TEA can contain impurities like diethanolamine (DEA) and monoethanolamine (MEA), which can also contribute to color formation.[3] Use high-purity TEA and avoid prolonged exposure to high temperatures. |
| Oxidation | Exposure to air, especially at higher temperatures, can lead to oxidation and the formation of colored byproducts.[4] Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) if color is a critical parameter. |
| Contact with Metals | Contact with certain metals and metal ions can catalyze degradation and discoloration.[4] Use glass-lined reactors and avoid contact with incompatible metals. |
| Storage Conditions | Preparations containing triethanolamine can darken over time, especially when exposed to light.[4] Store the final product in a cool, dark place. The addition of color inhibitors like phosphorous acid or hypophosphorous acid during or after synthesis can also be considered.[5][6] |
Issue 3: Presence of Significant Ester Byproducts
| Potential Cause | Suggested Solution |
| High Reaction Temperature | Esterification is favored at higher temperatures. To produce this compound (the salt), maintain a low reaction temperature.[1] For intentional ester synthesis, a temperature range of 100-140°C is often employed.[2] |
| Presence of a Catalyst | Acid catalysts such as sulfuric acid or sulfamic acid significantly promote the Fischer esterification reaction.[2] If the salt is the desired product, avoid the use of strong acid catalysts. The inherent acidity of acetic acid is sufficient for neutralization. |
| Water Removal | The removal of water drives the equilibrium towards ester formation. If esters are undesired, do not actively remove water from the reaction mixture. Conversely, for ester synthesis, azeotropic distillation with a solvent like xylene is effective for water removal.[2] |
| Excess Acetic Acid | Using a molar excess of acetic acid can favor the formation of esters. For the synthesis of the neutral salt, a stoichiometric 1:1 molar ratio is recommended.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction occurring when triethanolamine is mixed with acetic acid?
A1: The primary reaction is a neutralization acid-base reaction. Triethanolamine, a weak base, reacts with acetic acid, a weak acid, to form the salt triethanolammonium acetate.[1] This reaction is exothermic.[1]
Q2: What are the main byproducts in the synthesis of this compound?
A2: The main byproducts are the mono-, di-, and tri-esters of triethanolamine, formed through the esterification of the hydroxyl groups of triethanolamine with acetic acid.[1] The extent of ester formation is dependent on the reaction conditions.
Q3: How can I control the formation of ester byproducts?
A3: To minimize ester formation and favor the production of the this compound salt, use a 1:1 molar ratio of triethanolamine to acetic acid and maintain a low reaction temperature (e.g., room temperature).[1] To promote ester formation, use a higher temperature (e.g., 100-140°C), an excess of acetic acid, a catalyst (like sulfuric acid), and remove the water formed during the reaction.[2]
Q4: My reaction mixture is turning yellow. What is the cause and how can I prevent it?
A4: Yellowing is often due to the thermal degradation of triethanolamine or oxidation.[3][4] To prevent this, use high-purity reagents, avoid excessive heat, and consider performing the reaction under an inert atmosphere. Storing the product away from light and heat is also recommended.[4]
Q5: How can I analyze the composition of my product mixture?
A5: High-Performance Liquid Chromatography (HPLC) is a suitable technique for analyzing the reaction mixture. A mixed-mode column can be used to separate the polar this compound salt from the less polar ester byproducts.[1] Due to the lack of a strong UV chromophore in these compounds, a detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be necessary.[1]
Q6: Is the reaction between triethanolamine and acetic acid exothermic?
A6: Yes, the neutralization reaction is exothermic.[1] For larger scale reactions, it is important to control the rate of addition of the reactants and provide adequate cooling to manage the heat generated.[7]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution
| Parameter | Condition to Favor this compound (Salt) | Condition to Favor Triethanolamine Esters |
| Temperature | Room Temperature[1] | 100 - 140 °C[2] |
| Molar Ratio (TEA:Acetic Acid) | 1:1[1] | 1:1 to 1:5 (favoring higher esters with more acid)[2] |
| Catalyst | None required | Acid catalyst (e.g., H₂SO₄, sulfamic acid)[2] |
| Water Removal | Not necessary | Azeotropic distillation (e.g., with xylene)[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Salt)
This protocol is a general guideline for the synthesis of the triethanolammonium acetate salt, prioritizing its formation over ester byproducts.
Materials:
-
Triethanolamine (high purity)
-
Glacial Acetic Acid
-
Deionized Water (optional, as a solvent)
-
Ice bath
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
Procedure:
-
In a round-bottom flask, place a 1:1 molar equivalent of triethanolamine. If desired, a solvent like water can be used.
-
Place the flask in an ice bath to manage the exothermic reaction.
-
Slowly add a 1:1 molar equivalent of glacial acetic acid to the stirred triethanolamine solution using a dropping funnel.
-
Monitor the temperature of the reaction mixture and maintain it below 30°C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional hour to ensure the reaction has gone to completion.
-
The resulting product is this compound. Further purification may not be necessary depending on the intended application.
Protocol 2: Synthesis of this compound Esters
This protocol is adapted from patent literature for the synthesis of a mixture of this compound esters.[2]
Materials:
-
Triethanolamine
-
Acetic Acid
-
Xylene (dehydrating agent)
-
Sulfuric Acid or Sulfamic Acid (catalyst)
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle
-
Thermometer
-
Dean-Stark apparatus with a reflux condenser
-
Vacuum distillation setup
Procedure:
-
To a four-necked flask, add triethanolamine and xylene. Heat the mixture to reflux to remove any residual water from the triethanolamine.
-
Cool the mixture and add acetic acid (a molar excess, e.g., 3 equivalents) and a catalytic amount of sulfuric acid or sulfamic acid.
-
Heat the reaction mixture to 120-140°C and reflux, collecting the water that azeotropically distills with xylene in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Once the reaction is complete, reconfigure the apparatus for vacuum distillation to remove the xylene and any unreacted acetic acid.
-
The residue in the flask is the this compound ester product.
Visualizations
Caption: Main reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. CN101665439A - Acetic acid triethanolamine ester as well as preparation and application thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. US6974883B2 - Process for manufacturing triethanolamine and product obtained - Google Patents [patents.google.com]
- 6. KR101905257B1 - Method for storage of triethanolamine for preventing discoloring - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Triethanolamine Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of triethanolamine acetate from unreacted reagents.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in a typical this compound synthesis?
The synthesis of this compound is a neutralization reaction between triethanolamine (TEA) and acetic acid.[1] Consequently, the most common impurities are unreacted starting materials: triethanolamine and acetic acid. Additionally, water is present as a solvent or byproduct. At elevated temperatures, side reactions can occur, leading to the formation of triethanolamine monoacetate, diacetate, and triacetate esters.[1][2]
Q2: What analytical methods are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable techniques for purity assessment.[1][3] HPLC is particularly useful for separating and quantifying the this compound salt from its ester byproducts.[4] GC can be used to detect volatile impurities.[5] For quantifying the total basicity, non-aqueous titration is a suitable method.
Q3: My final product has a persistent vinegar-like smell. What is the cause and how can I remove it?
A vinegar-like smell indicates the presence of residual acetic acid. This can be removed by performing a liquid-liquid extraction with a mild basic solution, such as saturated sodium bicarbonate, until the aqueous layer is no longer acidic.[6][7][8]
Q4: I observe multiple spots on my TLC or extra peaks in my HPLC/GC analysis. What could these be?
Besides unreacted starting materials, these additional signals likely correspond to the mono-, di-, and tri-ester byproducts of triethanolamine.[1] These are formed through the esterification of the hydroxyl groups of triethanolamine with acetic acid.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using TLC or by measuring the pH of the reaction mixture. - Ensure stoichiometric amounts of triethanolamine and acetic acid are used. An excess of one reagent may be necessary to drive the reaction to completion, but this will require more extensive purification.[1] - While the reaction is typically conducted at room temperature, gentle heating can help to ensure homogeneity and completion.[1] |
| Product Loss During Workup | - During aqueous extraction, ensure the pH of the aqueous layer is appropriate to minimize the solubility of this compound in the organic phase. - Perform multiple extractions with smaller volumes of solvent for better recovery.[9] - If emulsions form during extraction, they can be broken by adding brine (saturated NaCl solution).[9] |
| Side Reactions (Esterification) | - Maintain a low reaction temperature to minimize the rate of esterification, which is more favorable at higher temperatures.[2] - Minimize reaction time once the neutralization is complete. |
Issue 2: Presence of Unreacted Acetic Acid in the Final Product
| Potential Cause | Troubleshooting Steps |
| Insufficient Neutralization | - Ensure a sufficient amount of a basic solution (e.g., saturated sodium bicarbonate) is used during the aqueous wash.[6][7] - Test the pH of the aqueous layer after each wash to confirm it is neutral or slightly basic. |
| Inefficient Extraction | - Vigorously shake the separatory funnel during extraction to ensure thorough mixing of the organic and aqueous phases. - Perform multiple washes with the basic solution. |
| Product Isolation Issues | - If using distillation for purification, residual acetic acid may co-distill with the product if the boiling points are close. An initial basic wash is crucial before distillation. |
Issue 3: Presence of Unreacted Triethanolamine in the Final Product
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | - Use a slight excess of acetic acid during the synthesis to ensure all the triethanolamine reacts. The excess acetic acid can then be removed with a basic wash. |
| Inefficient Purification | - Triethanolamine has a high boiling point, making it difficult to remove via simple evaporation. Vacuum distillation is an effective method for its removal.[10] |
Data Presentation
Table 1: Physical Properties of Reagents and Product
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |
| Triethanolamine | 149.19 | 335 | 21.6 | Soluble in water and ethanol.[11] |
| Acetic Acid | 60.05 | 118 | 16.6 | Miscible with water, ethanol, and diethyl ether. |
| This compound | 209.24 | Decomposes | Not available | Soluble in water. |
| Triethanolamine Triacetate (Ester) | 275.30 | 285 | -40 | Data for the tri-ester byproduct.[12] |
Experimental Protocols
Protocol 1: Removal of Acetic Acid by Liquid-Liquid Extraction
-
Dissolve the crude this compound product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure from the generated CO2.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with fresh saturated sodium bicarbonate solution (steps 3-5) until no more gas evolution is observed upon addition of the basic solution.
-
Perform a final wash with brine to remove any remaining water-soluble impurities.
-
Drain the organic layer into a clean flask and dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Filter or decant the dried solution and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for removing unreacted triethanolamine and other high-boiling impurities.
-
Ensure the crude product has been washed with a basic solution to remove acetic acid, as it can co-distill.
-
Set up a vacuum distillation apparatus. It is recommended to use a short-path distillation head for high-boiling compounds.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Apply vacuum to the system and begin heating the distillation flask gently with a heating mantle.
-
Monitor the temperature at the distillation head and the pressure of the system.
-
Collect the fraction corresponding to the boiling point of this compound at the applied pressure. Be aware that the salt may decompose at high temperatures.[13]
-
Discard any lower-boiling fractions (e.g., residual solvent) and stop the distillation before high-boiling impurities (e.g., esters) begin to distill over.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for purifying this compound.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. CN101665439A - Acetic acid triethanolamine ester as well as preparation and application thereof - Google Patents [patents.google.com]
- 3. helixchrom.com [helixchrom.com]
- 4. CN104634896B - The method for quick of triethanolamine ester - Google Patents [patents.google.com]
- 5. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]
- 6. scribd.com [scribd.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. US3453183A - Method of purifying ethanolamines - Google Patents [patents.google.com]
- 11. phexcom.com [phexcom.com]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of Aqueous Triethanolamine Acetate Solutions
Welcome to the Technical Support Center for Aqueous Solutions of Triethanolamine Acetate. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your solutions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter with aqueous solutions of this compound.
| Problem | Possible Causes | Recommended Actions |
| Change in pH of the solution over time (typically a decrease). | Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, which breaks down the molecule into triethanolamine and acetic acid. This reaction is catalyzed by both acids and bases. | 1. Monitor pH regularly: Use a calibrated pH meter to track the pH of your solution. 2. Optimize pH: Maintain the solution in a neutral to slightly acidic pH range for maximum stability. 3. Buffering: Consider the use of a suitable buffer system if compatible with your application. 4. Storage Temperature: Store the solution at recommended cool temperatures (e.g., 2-8°C) to slow down the hydrolysis rate. |
| Appearance of a yellow or brown discoloration. | Oxidation: The amine group in triethanolamine is susceptible to oxidation, which can lead to the formation of colored degradation products. This can be accelerated by exposure to air (oxygen), light, and the presence of metal ions. | 1. Inert Atmosphere: For long-term storage, blanket the solution with an inert gas like nitrogen or argon to minimize contact with oxygen. 2. Light Protection: Store the solution in amber or opaque containers to protect it from light. 3. Chelating Agents: If metal ion contamination is suspected, consider the addition of a compatible chelating agent. 4. Avoid Contaminants: Ensure all glassware and equipment are thoroughly cleaned to prevent contamination with oxidizing agents or metal residues. |
| Formation of precipitates or cloudiness. | Degradation Products: The degradation products of this compound, such as diethanolamine or monoethanolamine, may have different solubility profiles. Microbial Growth: Aqueous solutions, especially those near neutral pH, can be susceptible to microbial contamination. | 1. Filtration: Filter the solution through a suitable membrane filter (e.g., 0.22 µm) to remove particulate matter. 2. Antimicrobial Preservatives: If appropriate for your application, consider adding a preservative to prevent microbial growth. 3. Aseptic Techniques: Use sterile filtration and aseptic handling techniques when preparing and using the solution. |
| Loss of buffering capacity or unexpected analytical results. | Chemical Degradation: Significant degradation of this compound will alter its chemical properties and performance. | 1. Purity Analysis: Use a stability-indicating analytical method, such as HPLC, to assess the purity of your solution and quantify the parent compound and any degradation products. 2. Fresh Preparation: If significant degradation is detected, prepare a fresh solution. 3. Review Storage Conditions: Ensure the solution is stored under the recommended conditions of temperature, light, and atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in aqueous solutions of this compound?
A1: The primary cause of instability is the hydrolysis of the ester linkage in the this compound molecule. This reaction breaks the ester bond, yielding triethanolamine and acetic acid. The rate of this hydrolysis is significantly influenced by the pH of the solution.[1]
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of this compound is highly dependent on pH:
-
Acidic Conditions: Under acidic conditions, the ester can undergo acid-catalyzed hydrolysis, although the rate is generally slower than in basic conditions.
-
Neutral to Slightly Acidic Conditions: this compound exhibits its highest stability in this pH range.
-
Basic Conditions: In alkaline solutions, the ester is highly susceptible to base-catalyzed hydrolysis, leading to rapid degradation. Since triethanolamine itself is a weak base, aqueous solutions of this compound can be slightly alkaline, which may contribute to its own degradation over time.[1]
Q3: What are the common degradation pathways for this compound?
A3: Besides hydrolysis, other potential degradation pathways include:
-
Oxidation: The tertiary amine group of triethanolamine can be oxidized, especially in the presence of oxygen, light, or metal ions. This can lead to the formation of N-oxides and other degradation products, which may be colored.
-
Thermal Degradation: At elevated temperatures, triethanolamine can degrade. While it is considered to have relatively high thermal stability among ethanolamines, prolonged exposure to high temperatures should be avoided.[2][3]
-
Photodegradation: Exposure to UV light can cause degradation. In the presence of CO2, photochemical degradation of triethanolamine can yield products like glycolaldehyde and diethanolamine.[4]
Q4: What are the typical signs of this compound degradation?
A4: Signs of degradation to watch for include:
-
A decrease in the pH of the solution due to the formation of acetic acid from hydrolysis.
-
Changes in color (yellowing or browning), indicating oxidative degradation.
-
The appearance of precipitates or turbidity.
-
A noticeable change in viscosity.
-
A loss of performance, such as reduced buffering capacity.
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
A5: To maximize stability, aqueous solutions of this compound should be stored:
-
In a cool, dry, and well-ventilated area.[5]
-
Protected from light by using amber or opaque containers.
-
In tightly sealed containers to prevent evaporation and exposure to air.[5]
-
For long-term storage or for sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6][7]
-
Away from incompatible materials, especially strong oxidizing agents.[5]
Q6: How can I analyze the stability of my this compound solution?
A6: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a commonly used technique. An ideal HPLC method should be able to separate this compound from its potential degradation products, such as triethanolamine, diethanolamine, and monoethanolamine. Due to the lack of a strong UV chromophore in these molecules, detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often employed.[8][9][10] Ion chromatography is another suitable technique for separating and quantifying ethanolamines.[11][12]
Data Presentation
Table 1: Factors Influencing the Stability of Aqueous this compound Solutions
| Factor | Effect on Stability | Mitigation Strategies |
| pH | Highly influential. Stability is lowest in basic and, to a lesser extent, acidic conditions. Optimal stability is in the neutral to slightly acidic range. | Maintain pH in the optimal range. Use a buffer system if compatible. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis and other degradation reactions. | Store solutions at cool temperatures (e.g., 2-8°C). Avoid prolonged exposure to heat. |
| Light (UV/Visible) | Can induce photodegradation, leading to the formation of various degradation products. | Store solutions in light-protective (amber or opaque) containers. |
| Oxygen | Promotes oxidative degradation of the amine moiety, often resulting in discoloration. | Store under an inert atmosphere (e.g., nitrogen, argon). Use tightly sealed containers. |
| Metal Ions | Can catalyze oxidative degradation reactions. | Use high-purity water and reagents. Ensure glassware is thoroughly cleaned. Consider using a chelating agent if necessary. |
| Microbial Contamination | Can lead to changes in solution properties and the introduction of impurities. | Use sterile preparation techniques. Consider adding a preservative if the application allows. |
Experimental Protocols
Protocol 1: Forced Degradation Study of an Aqueous this compound Solution
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, based on ICH guidelines.[1][13][14]
1. Objective: To generate potential degradation products of this compound under various stress conditions (hydrolysis, oxidation, thermal, and photolytic stress).
2. Materials:
-
This compound
-
High-purity water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
Appropriate HPLC column (e.g., C18 or a mixed-mode column)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
3. Sample Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
4. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N HCl.
-
Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 N NaOH.
-
If no degradation is observed, repeat with 1 N HCl.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 N NaOH.
-
Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 N HCl.
-
If no degradation is observed, repeat with heating at 60°C.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.
-
At each time point, withdraw a sample for analysis.
-
-
Thermal Degradation:
-
Transfer the stock solution into a sealed vial and place it in an oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, cool it to room temperature, and analyze.
-
-
Photolytic Degradation:
-
Expose the stock solution in a chemically inert, transparent container to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze the exposed and control samples after the exposure period.
-
5. Analysis:
-
Analyze all stressed and control samples using a developed stability-indicating HPLC method.
-
The method should be capable of separating the main peak of this compound from all degradation product peaks.
-
Peak purity analysis of the this compound peak should be performed to ensure it is free from co-eluting impurities.
6. Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and, if possible, characterize the major degradation products using techniques like LC-MS/MS or NMR.
-
Ensure mass balance is achieved to account for all the degraded material.[14]
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
Caption: Factors influencing stability.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Elucidating the effect of amine charge state on poly(β-amino ester) degradation using permanently charged analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. ajpsonline.com [ajpsonline.com]
- 6. Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | High-Purity Reagent [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
"troubleshooting guide for triethanolamine acetate in catalytic processes"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered when using triethanolamine acetate in catalytic processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary roles in catalysis? A1: this compound is an ionic liquid formed from the neutralization reaction between triethanolamine (TEA), a weak base, and acetic acid, a weak acid.[1] In catalytic processes, it can serve multiple functions, acting as a reaction medium, a base, a pre-catalyst precursor, and a mobile support for active catalyst species, such as in palladium-catalyzed Heck reactions.[2] Triethanolamine (TEOA), its precursor, is also known to act as an efficient organocatalyst for various transformations.[3]
Q2: What are the most common impurities in this compound and how do they affect my reaction? A2: The most common impurities are byproducts from the synthesis process, particularly mono-, di-, and tri-esters formed through esterification between the hydroxyl groups of triethanolamine and acetic acid.[1] Unreacted triethanolamine or acetic acid may also be present. These impurities can affect reaction outcomes by altering the polarity of the medium, competing for catalyst coordination sites, and influencing the overall basicity of the system, leading to inconsistent results or lower yields.
Q3: My reaction mixture is turning brown. What could be the cause? A3: A brown color change often indicates the oxidation of triethanolamine, which can be present as a starting material, an impurity, or formed from the degradation of the acetate salt.[4] This is more likely to occur under aerobic conditions, at higher temperatures, or in the presence of certain metal catalysts or oxidizing agents. These degradation products can form a complex mixture that may interfere with the catalytic cycle.[4]
Q4: Can this compound cause catalyst deactivation? A4: Yes, the triethanolamine component can be responsible for catalyst deactivation, particularly with transition metal catalysts like palladium. For instance, triethanolamine can promote the reduction of active Pd(II) species to catalytically inactive metallic palladium (Pd(0)) nanoparticles.[5][6] This is a significant issue that can lead to a rapid decline in reaction conversion, especially over repeated catalytic cycles.[5][6]
Troubleshooting Guide
Issue 1: Low Reaction Yield or Slow Conversion Rate
This is one of the most common problems in catalytic reactions. The underlying cause can often be traced back to the catalyst's activity, the reaction conditions, or the purity of the reagents.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Catalyst Deactivation | For palladium catalysts, deactivation may occur via reduction of Pd(II) to Pd(0) promoted by triethanolamine.[5][6] Consider adding a re-oxidizing agent like benzoquinone (BQ) to regenerate the active Pd(II) species.[5][6] |
| Impure this compound | The presence of ester byproducts or excess reactants can inhibit the catalyst.[1] Verify the purity of your this compound using HPLC. If impurities are detected, purify the salt before use. |
| Suboptimal Reaction Conditions | Temperature, pressure, and reactant concentrations are critical. Systematically optimize these parameters. For example, in the lipase-catalyzed synthesis of TEA-based esters, optimal conditions were found to be a 1:2 molar ratio of substrates at 61°C.[7] |
| Mass Transfer Limitations | In heterogeneous catalysis, poor mixing can limit the reaction rate. Ensure vigorous and effective stirring. |
Issue 2: Poor Product Selectivity or Formation of Unexpected Byproducts
The formation of unintended products points towards side reactions, which can be triggered by impurities or non-ideal reaction conditions.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Esterification Side Reactions | If your reaction involves acylating agents, competing O-acylation of the triethanolamine hydroxyl groups can occur alongside the desired N-acylation.[4] N-acylation is often favored at lower temperatures due to being kinetically controlled.[4] |
| Oxidation of Triethanolamine | Under aerobic conditions, triethanolamine can be oxidized, leading to a complex mixture of degradation products that may react further.[4][8] Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent this. |
| Incorrect pH or Basicity | The basicity of the medium is crucial. The presence of unreacted acetic acid or triethanolamine can alter the pH and favor different reaction pathways. Ensure the correct stoichiometry was used during the synthesis of the acetate salt. |
Experimental Protocols & Workflows
Protocol 1: HPLC Analysis of this compound Purity
This protocol provides a general method for detecting the presence of common ester byproducts in this compound.[1]
-
Column: Use a mixed-mode column suitable for separating both polar ionic compounds and less polar ester derivatives.
-
Mobile Phase: A typical mobile phase consists of a gradient mixture of acetonitrile and water. An additive like trifluoroacetic acid (TFA) is often used to improve peak shape and resolution.
-
Detector: As this compound lacks a strong UV chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for detection.[1]
-
Sample Preparation: Dissolve a known quantity of your this compound in the initial mobile phase composition.
-
Analysis: Inject the sample and run the gradient. Compare the resulting chromatogram to reference standards of triethanolamine, acetic acid, and, if available, the potential mono-, di-, and tri-ester byproducts to quantify purity.
Troubleshooting Workflow for Low Catalytic Activity
The following diagram illustrates a logical workflow for diagnosing and resolving issues related to low catalytic activity or yield.
Caption: A logical workflow for troubleshooting low reaction yields.
Catalyst Deactivation and Reactivation Pathway
With palladium catalysts, triethanolamine (TEA) can act as a reductant, leading to deactivation. This pathway can be reversed.[5][6]
Caption: Deactivation of Pd(II) by TEA and its reactivation.
Synthesis of this compound: Target Reaction vs. Side Reaction
The desired product is formed via neutralization, but a competing esterification reaction can lead to impurities.[1]
Caption: Synthesis of this compound and competing side reactions.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An Experimental and Theoretical Study on the Unexpected Catalytic Activity of Triethanolamine for the Carboxylative Cyclization of Propargylic Amines with CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. osti.gov [osti.gov]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining Optimum Conditions for Lipase-Catalyzed Synthesis of Triethanolamine (TEA)-Based Esterquat Cationic Surfactant by a Taguchi Robust Design Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of the Structure of Triethanolamine Oxygenation Products in Carbon Nitride Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
"optimizing reaction conditions for triethanolamine acetate in sol-gel method"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing reaction conditions when using triethanolamine (TEA) and acetate precursors in the sol-gel method.
Frequently Asked Questions (FAQs)
Q1: What is "triethanolamine acetate" in the context of the sol-gel method?
In sol-gel synthesis, "this compound" does not typically refer to a starting precursor that is added directly. Instead, it describes the chemical environment or complex that forms in-situ when triethanolamine (TEA) is used in a solution containing an acetate source. This can happen in two common scenarios:
-
When using a metal acetate precursor, such as zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O).[1][2][3]
-
When acetic acid is used as a pH modifier or catalyst in a solution containing TEA.
TEA, a weak base, can react with the acetate ions or acetic acid, creating a complex that helps to buffer the solution and stabilize the metal precursors.
Q2: What is the primary role of triethanolamine (TEA) in a sol-gel reaction?
Triethanolamine is a multifunctional agent that plays several critical roles in controlling the sol-gel reaction:
-
Chelating Agent and Stabilizer: TEA is a tridentate ligand, meaning its central nitrogen atom and three hydroxyl groups can form a stable complex (a chelate ring) with the metal ion from the precursor. This complexation stabilizes the precursor, preventing it from reacting too quickly and precipitating out of the solution as metal hydroxide.[4]
-
Hydrolysis Moderator: By chelating the metal ion, TEA effectively limits the number of sites available for hydrolysis (reaction with water). This slows down the overall rate of hydrolysis and condensation, which are the foundational reactions of the sol-gel process. This controlled reaction rate is key to forming smaller, more uniform nanoparticles.[4]
-
Morphology Director and Surfactant: TEA can act as a surfactant or capping agent that influences the size and shape of the resulting nanoparticles.[1][2] It helps prevent the agglomeration of particles as they form, leading to a more homogeneous and stable sol.[2]
Q3: How does the molar ratio of TEA to the metal precursor affect the final product?
The molar ratio of TEA to the metal precursor is a critical parameter for controlling the characteristics of the final material. Adjusting this ratio directly influences particle size, homogeneity, and gelation time.
-
Low TEA Ratio (e.g., 0.5:1 TEA:Precursor): A lower concentration of TEA provides less stabilization, which can lead to faster hydrolysis and condensation. This may result in larger, less uniform particles.
-
Equimolar Ratio (1:1 TEA:Precursor): This is a commonly used starting point that often provides a good balance of stability and reactivity, leading to the formation of stable sols and uniform nanoparticles.[1][4]
-
High TEA Ratio (e.g., 2:1 TEA:Precursor): Increasing the amount of TEA enhances the stability of the precursor, further slowing the reaction rates.[1][4] This can lead to the formation of smaller nanoparticles and can significantly delay the onset of gelation.[2]
Q4: What is the effect of pH on the sol-gel system when using TEA?
The pH of the sol is a crucial factor that governs the rates of hydrolysis and condensation. Triethanolamine is a weak base with a pKa of approximately 7.7.[5]
-
In acidic conditions (pH < 4): Hydrolysis is generally faster than condensation, which tends to form weakly branched, polymer-like gel networks.
-
Near neutral or basic conditions (pH > 6): Condensation reactions are typically faster. When TEA is used, it raises the pH, promoting condensation. This often leads to the formation of more discrete, highly branched colloidal particles.[6]
-
The pH must be carefully controlled to prevent premature precipitation. While TEA stabilizes the precursor, extreme pH values can destabilize the system. The complexation of TEA with polymers can also be used to adjust the pH to a desired range.[7][8][9]
Q5: What solvents are compatible with TEA-based sol-gel synthesis?
The choice of solvent is important for ensuring the solubility of all components (precursor, TEA, water) and influencing the reaction kinetics.
-
Alcohols: Simple alcohols are the most common solvents. Ethanol and methanol are frequently used because they are good solvents for both metal precursors (like zinc acetate) and TEA, and they are miscible with water.[1][2]
-
2-Methoxyethanol: This solvent is also used in some protocols and can help in achieving a stable sol.[10]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| My solution becomes cloudy and precipitates immediately after adding the precursor or water. | 1. Uncontrolled Hydrolysis: The metal precursor is hydrolyzing and condensing too rapidly, causing it to crash out of solution.[4] 2. Insufficient Chelation: The amount of TEA is too low to adequately stabilize the precursor. | 1. Increase the TEA:Precursor Ratio: Add more triethanolamine to enhance the chelation and stabilization of the metal ions. A 1:1 or 2:1 molar ratio of TEA to precursor is often effective.[1][4] 2. Control Reagent Addition: Add the water or precursor solution dropwise under vigorous stirring to ensure rapid mixing and prevent localized high concentrations. 3. Lower the Temperature: Perform the reaction in an ice bath to reduce the rates of hydrolysis and condensation. |
| The sol gels too quickly, before I can use it for coating or casting. | 1. High Condensation Rate: The pH of the solution is too high, or the concentration of reactants is excessive, leading to rapid network formation.[6] 2. Excess Water: Too much water was added, accelerating the hydrolysis and subsequent condensation reactions. | 1. Adjust the pH: If possible, slightly lower the pH by adding a small amount of acid (e.g., acetic acid). This can slow the condensation rate.[11] 2. Dilute the Solution: Use a larger volume of solvent to reduce the concentration of the reactants. 3. Increase TEA Concentration: A higher TEA ratio can sometimes delay gelation by creating a more stable precursor complex. |
| The final particles are too large or heavily agglomerated. | 1. Insufficient Stabilization: The TEA concentration may be too low to act as an effective surfactant and prevent particle growth and agglomeration.[2] 2. High Reaction Temperature: Elevated temperatures can increase particle growth rates. | 1. Optimize the TEA:Precursor Ratio: Increase the molar ratio of TEA. Studies have shown that increasing the amount of TEA leads to more homogeneous and smaller particles.[2] 2. Control Temperature: Maintain a consistent and moderate reaction temperature (e.g., room temperature or slightly elevated) during sol formation and aging. |
| The dried gel is cracked and fragmented. | 1. High Capillary Stress: During drying, the evaporation of the solvent from the gel's pores creates strong capillary forces that can collapse the delicate network structure.[12] 2. Rapid Drying: Evaporating the solvent too quickly exacerbates these stresses. | 1. Slow Drying Process: Dry the gel slowly over several days at a controlled temperature (e.g., 60-100°C).[4] Covering the container with a perforated film can slow the evaporation rate. 2. Solvent Exchange: Before drying, consider exchanging the original solvent with one that has a lower surface tension (e.g., hexane). 3. Supercritical Drying (if feasible): This technique eliminates the liquid-vapor interface, completely avoiding capillary stress and preserving the gel's structure.[12] |
Quantitative Data Summary
Table 1: Typical Molar Ratios for TEA-Assisted Sol-Gel Synthesis
| Precursor | TEA:Precursor Molar Ratio | Solvent | Typical Application | Reference |
| Zinc Acetate Dihydrate | 0.5:1, 1:1, 2:1 | Methanol, Ethanol | ZnO Nanoparticles | [1][2] |
| Titanium (IV) Isopropoxide | 1:1 | Ethanol | TiO₂ Nanoparticles | [4] |
| Zirconium (IV) Propoxide | 2:1 | 1-Propanol | Zirconia Sols | [13] |
Table 2: General Process Parameters for TEA-Assisted Sol-Gel Synthesis
| Parameter | Typical Range / Condition | Purpose | Reference |
| Reaction Temperature | 25 - 70 °C | Control hydrolysis/condensation rates | [14][15] |
| Aging Time | 24 - 72 hours | Allow for gel network formation and strengthening | [4][10] |
| Aging Temperature | Room Temperature to 70 °C | Promote gelation | [4][14] |
| Drying Temperature | 80 - 120 °C | Remove solvent to form xerogel | [4] |
| Calcination Temperature | 400 - 600 °C | Remove residual organics and induce crystallization | [1][4] |
Experimental Protocols
Protocol 1: General Synthesis of ZnO Nanoparticles using Zinc Acetate and TEA
This protocol describes a common method for synthesizing ZnO nanoparticles, adapted from published procedures.[1][2][4]
Materials:
-
Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Triethanolamine (TEA)
-
Ethanol (or Methanol)
-
Magnetic stirrer and hotplate
-
Beakers and graduated cylinders
-
Drying oven and furnace
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of zinc acetate dihydrate in ethanol in a beaker. Stir the solution using a magnetic stirrer until the salt is completely dissolved. A typical concentration is 0.1 M to 0.5 M.
-
Stabilizer Addition: While stirring, add triethanolamine to the precursor solution. The molar ratio of TEA to zinc acetate is a key parameter to optimize; a 1:1 ratio is a good starting point.
-
Homogenization: Continue stirring the solution at a moderate temperature (e.g., 60°C) for 1-2 hours until it becomes clear, stable, and homogeneous. This ensures the complete complexation of zinc ions by TEA.
-
Hydrolysis: For this specific system, additional water is often not required, as the water of hydration from the zinc acetate precursor is sufficient to initiate the hydrolysis reaction.[4]
-
Aging and Gelation: Cover the beaker and let the sol age at room temperature for at least 24 hours. Over this period, the solution will gradually increase in viscosity and form a stable gel.
-
Drying: Place the gel in an oven at 80-100°C for 12-24 hours to evaporate the solvent and obtain a solid xerogel.
-
Calcination: Transfer the dried xerogel powder to a furnace. Calcine the powder at a temperature between 400°C and 600°C for 2-4 hours to remove residual organic compounds and crystallize the ZnO nanoparticles.
Visualizations
Caption: General experimental workflow for TEA-assisted sol-gel synthesis.
Caption: Role of TEA in controlling hydrolysis and condensation pathways.
References
- 1. Synthesis of ZnO Nanoparticles via Sol-Gel Process Using Triethanolamine as a Novel Surfactant | Scientific.Net [scientific.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of some anionic polymers on pH of triethanolamine aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dbc.wroc.pl [dbc.wroc.pl]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. azonano.com [azonano.com]
- 13. utwente.nl [utwente.nl]
- 14. sanfanchem.com [sanfanchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating Triethanolamine Interference in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interferences caused by triethanolamine (TEA) in mass spectrometry analysis. It is designed for researchers, scientists, and drug development professionals to help identify, understand, and mitigate issues related to the use of TEA in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is triethanolamine (TEA) and why is it used in applications involving mass spectrometry?
A1: Triethanolamine is an organic compound that is both a tertiary amine and a triol.[1] In laboratory settings, particularly in conjunction with mass spectrometry, it is often used as a pH buffering agent, a complexing agent for metal ions, or as a mobile phase additive in liquid chromatography (LC) to improve the peak shape of basic compounds.[1] A 1% solution of TEA has a pH of approximately 10.[1]
Q2: What are the primary ways TEA can interfere with mass spectrometry analysis?
A2: The main interferences caused by TEA in mass spectrometry are ion suppression, the formation of adducts, and persistent background contamination of the instrument.[1][2] These issues are particularly prominent in electrospray ionization (ESI) mass spectrometry.[1]
Q3: How does TEA cause ion suppression?
A3: TEA is a strong base that readily becomes protonated in the ESI source, especially in positive ion mode.[1][2] The resulting high concentration of TEA ions competes with the analyte molecules for ionization. This competition reduces the number of analyte ions that are formed and subsequently reach the mass spectrometer's detector, leading to a decrease in the analyte signal, a phenomenon known as ion suppression.[1][2]
Q4: What are TEA-related adducts and how do they affect my analysis?
A4: TEA can form adducts with analyte molecules or with other ions present in the mobile phase, such as sodium. These adducts appear as additional peaks in the mass spectrum, which can complicate data interpretation by creating uncertainty about the true molecular weight of the analyte and potentially overlapping with other peaks of interest.[1]
Q5: What is the "memory effect" associated with TEA?
A5: TEA is known to be "sticky" and can adsorb strongly to surfaces within the LC-MS system, including tubing, seals, the injector, and the ion source.[1] This leads to a persistent background signal of TEA-related ions, even in blank injections, long after the last use of TEA. This "memory effect" can make it difficult to achieve a clean baseline and can interfere with the detection of low-level analytes.[1]
Troubleshooting Guide
Issue 1: My analyte signal is significantly lower than expected when using a mobile phase containing TEA.
-
Possible Cause: You are likely experiencing ion suppression due to the high concentration of ionized TEA in the ESI source.[1][2]
-
Troubleshooting Steps:
-
Reduce TEA Concentration: If possible, lower the concentration of TEA in your mobile phase to the minimum required for good chromatography.
-
Optimize ESI Source Parameters: Adjust the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to favor the ionization of your analyte over TEA.
-
Improve Chromatographic Separation: Ensure that your analyte and TEA are well-separated chromatographically. If TEA elutes in a region with no analytes of interest, its ion-suppressing effect on your compounds will be minimized.
-
Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove TEA from the sample before injection.[3][4][5]
-
Use an Isotope-Labeled Internal Standard: For quantitative analysis, using a stable isotope-labeled internal standard that co-elutes with your analyte can help to compensate for the effects of ion suppression.[3]
-
Issue 2: I am observing unexpected peaks in my mass spectrum that I cannot identify.
-
Possible Cause: These could be adducts of your analyte with TEA or its related ions.
-
Troubleshooting Steps:
-
Identify Potential Adducts: Check for peaks corresponding to the molecular weight of your analyte plus the mass of common TEA-related ions (see Table 1).
-
Modify Mobile Phase: If sodium adducts are suspected, try to minimize sources of sodium contamination in your mobile phase and vials.
-
Reduce TEA Concentration: A lower concentration of TEA will reduce the likelihood of adduct formation.
-
Issue 3: I see a persistent background signal at m/z 150.2, even when injecting a blank.
-
Possible Cause: Your LC-MS system is likely contaminated with TEA due to its "memory effect".[1] A signal at m/z 150.2 corresponds to the protonated molecule of TEA ([M+H]⁺).[1]
-
Troubleshooting Steps:
-
System Flush: Flush the entire LC system with a series of strong solvents. A typical cleaning procedure might involve flushing with:
-
Isopropanol
-
Methanol
-
Water
-
Acidic solution (e.g., 0.1% formic acid in water)
-
Basic solution (e.g., 0.1% ammonium hydroxide in water)
-
Finally, re-equilibrate with your mobile phase.
-
-
Clean the Ion Source: If the contamination persists, the MS ion source may need to be cleaned according to the manufacturer's instructions.
-
Replace Consumables: In severe cases, it may be necessary to replace components that have come into contact with TEA, such as tubing, seals, and the injection needle.
-
Data Presentation
Table 1: Common TEA-Related Ions in Mass Spectrometry
| Ion Species | Approximate m/z | Description | Polarity |
| [TEA+H]⁺ | 150.2 | Protonated triethanolamine | Positive |
| [TEA+Na]⁺ | 172.2 | Sodium adduct of triethanolamine | Positive |
| [TEA+K]⁺ | 188.2 | Potassium adduct of triethanolamine | Positive |
| [M+TEA+H]⁺ | [M+150.2] | Protonated adduct of analyte and triethanolamine | Positive |
Note: M represents the molecular weight of the analyte.
Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Removal of TEA and Other Matrix Interferences
This protocol is a general guideline for removing TEA and other interfering substances from aqueous samples prior to LC-MS analysis, based on methodologies for analyzing ethanolamines in complex matrices.[3][4][5][6]
Materials:
-
SPE cartridges (e.g., polymeric reversed-phase cartridges)
-
SPE vacuum manifold
-
Methanol (LC-MS grade)
-
Water (ultrapure)
-
Formic acid (LC-MS grade)
-
Sample adjusted to a basic pH (e.g., pH 11 with NaOH)
Procedure:
-
Condition the SPE Cartridge:
-
Pass 3 mL of methanol through the cartridge.
-
Pass 3 mL of ultrapure water through the cartridge. Do not let the cartridge go dry.
-
-
Load the Sample:
-
Load the pH-adjusted sample onto the cartridge at a slow flow rate (e.g., 1 mL/min).
-
-
Wash the Cartridge:
-
Wash the cartridge with 15 mL of ultrapure water to remove TEA and other polar interferences.
-
Dry the cartridge under vacuum for 15 minutes.
-
-
Elute the Analytes:
-
Elute the analytes of interest with 6 mL of an appropriate solvent, such as 2% formic acid in 90/10 methanol/water.
-
-
Sample Analysis:
-
The eluted sample is now ready for LC-MS analysis.
-
Visualizations
Caption: Mechanism of Ion Suppression by Triethanolamine in ESI-MS.
Caption: Troubleshooting Workflow for TEA Interference in Mass Spectrometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 3. Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00716F [pubs.rsc.org]
- 4. Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. rsc.org [rsc.org]
"preventing esterification during triethanolamine acetate synthesis"
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful synthesis of triethanolamine acetate, with a primary focus on preventing the common side reaction of esterification.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction in the synthesis of this compound?
A1: The primary reaction is a straightforward acid-base neutralization between triethanolamine (a weak base) and acetic acid (a weak acid). This reaction forms the salt, triethanolammonium acetate, through the transfer of a proton from the carboxylic acid group of acetic acid to the nitrogen atom of triethanolamine.[1] This process is typically exothermic.[1]
Q2: What is the main side reaction to be aware of during this synthesis?
A2: The most significant side reaction is the Fischer esterification of the hydroxyl groups (-OH) of triethanolamine with acetic acid.[1] This can lead to the formation of mono-, di-, and tri-acetate esters of triethanolamine as impurities.[1]
Q3: What factors promote the unwanted esterification side reaction?
A3: Esterification is favored by elevated temperatures, typically in the range of 100-140°C, the presence of an acid catalyst (in this case, excess acetic acid can act as a catalyst), and the removal of water, which is a byproduct of the esterification reaction.[1]
Q4: How can I prevent or minimize esterification during the synthesis?
A4: To favor the formation of the desired this compound salt and prevent esterification, the reaction should be carried out under mild conditions.[1] This includes maintaining a low reaction temperature, ideally at room temperature, and using a stoichiometric (1:1) molar ratio of triethanolamine to acetic acid.[1] Avoiding the removal of water will also help to suppress the esterification equilibrium.
Q5: What is the ideal molar ratio of reactants for synthesizing the salt?
A5: A stoichiometric molar ratio of 1:1 of triethanolamine to acetic acid is recommended to ensure complete neutralization and to minimize the presence of excess acetic acid that could promote esterification.[1]
Q6: How can I monitor the progress of the reaction and check for the presence of esters?
A6: High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the reaction and assessing the purity of the final product.[1] A mixed-mode HPLC column can be used to separate the polar, ionic this compound from the less polar ester byproducts.[1]
Troubleshooting Guide
Problem 1: Low yield of the desired this compound salt.
-
Potential Cause: Incomplete reaction or competing esterification.
-
Solution:
-
Ensure accurate measurement of a 1:1 molar ratio of triethanolamine and acetic acid.
-
Maintain the reaction at room temperature with adequate stirring to ensure homogeneity.[1]
-
Confirm the purity of the starting materials. Triethanolamine can absorb atmospheric moisture and carbon dioxide.
-
Problem 2: The final product is a mixture of the salt and various esters.
-
Potential Cause: The reaction temperature was too high, or an excess of acetic acid was used.
-
Solution:
-
Strictly control the reaction temperature, keeping it at or near room temperature. Use a water bath for cooling if the exothermic reaction causes a significant temperature increase.
-
Carefully calculate and measure the reactants to maintain a 1:1 molar ratio.
-
If esters are present, they can potentially be hydrolyzed back to the salt by adding a stoichiometric amount of water and adjusting the pH, though this may complicate purification.
-
Problem 3: The product is discolored (yellow or brown).
-
Potential Cause: Impurities in the starting triethanolamine or oxidation of triethanolamine. Commercial triethanolamine can contain diethanolamine (DEA) and monoethanolamine (MEA) as impurities, which can lead to colored byproducts.[2]
-
Solution:
-
Use high-purity triethanolamine.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation, especially if gentle heating is applied.[2]
-
Experimental Protocols
Protocol for the Synthesis of this compound (Salt Formation)
This protocol is designed to favor the formation of the triethanolammonium acetate salt while minimizing esterification.
Materials:
-
Triethanolamine (high purity)
-
Glacial Acetic Acid
-
Deionized Water (optional, as a solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Reactant Preparation: Accurately weigh a specific amount of triethanolamine and transfer it to the round-bottom flask. Calculate the molar equivalent of glacial acetic acid required for a 1:1 molar ratio.
-
Reaction Setup: Place the round-bottom flask in an ice bath on a magnetic stirrer. If using a solvent, add a suitable amount of deionized water to the triethanolamine and begin stirring.
-
Addition of Acetic Acid: Slowly add the calculated amount of glacial acetic acid to the stirred triethanolamine solution using a dropping funnel. The addition should be dropwise to control the exothermic reaction and maintain a low temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Product Isolation: The resulting product is an aqueous solution of this compound. Depending on the desired concentration, water can be removed under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath temperature below 40°C) to avoid promoting esterification.
-
Analysis: Analyze the product for purity and the presence of any ester byproducts using a suitable analytical method such as HPLC.
Data Presentation
The following table summarizes the reaction conditions that influence the formation of either the desired this compound salt or the undesired ester byproducts.
| Parameter | Condition for this compound (Salt) | Condition for Triethanolamine Esters |
| Temperature | Room Temperature (or below) | Elevated (100 - 140 °C) |
| Molar Ratio (TEA:Acetic Acid) | 1:1 | Excess Acetic Acid |
| Catalyst | None required | Acid Catalyst (e.g., Sulfuric Acid) |
| Water | Present (not removed) | Removed (e.g., using a Dean-Stark trap) |
Visualizations
Below are diagrams to visually represent key aspects of this compound synthesis.
References
Technical Support Center: Managing Temperature Sensitivity of Triethanolamine-Based Buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the temperature sensitivity of triethanolamine (TEA)-based buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise from the temperature sensitivity of TEA buffers.
Q1: My enzymatic assay shows inconsistent results when performed at different temperatures, even with the same TEA buffer stock. What could be the cause?
A: This is a classic sign of temperature-induced pH shift in your TEA buffer. The pKa of triethanolamine, like many amine-based buffers, is temperature-dependent. As the temperature changes, the pH of your buffer will shift, which can significantly impact enzyme activity and kinetics.[1][2][3]
-
Immediate Action:
Q2: I prepared a 0.1 M TEA buffer and adjusted the pH to 7.8 at room temperature (25°C). When I use it for a cold-room experiment at 4°C, my protein precipitates. Why is this happening?
A: The pH of your TEA buffer has likely increased significantly at the lower temperature. Triethanolamine has a negative temperature coefficient (ΔpKa/°C), meaning the pKa and consequently the pH increase as the temperature drops.[3] This pH shift could move the buffer's pH away from the isoelectric point (pI) of your protein, leading to aggregation and precipitation.
-
Troubleshooting Steps:
-
Equilibrate a small amount of your buffer to 4°C and measure the pH. You will likely find it has shifted upwards.
-
To correct this, you can either:
-
Prepare a fresh batch of TEA buffer and adjust the pH to 7.8 while the solution is equilibrated at 4°C.
-
If you must use the existing stock, create a pH correction curve for your buffer by measuring the pH at various temperatures. This will allow you to predict the pH at your desired working temperature and adjust accordingly at room temperature.
-
-
Q3: My HPLC separation using a TEA-based mobile phase shows shifting retention times for my analyte when the column compartment temperature fluctuates. Could the buffer be the issue?
A: Yes, temperature fluctuations can affect the pH of your TEA-based mobile phase, which in turn can alter the ionization state of your analyte and the stationary phase. This leads to inconsistent retention times.
-
Solution:
-
Ensure your HPLC system's column compartment has stable temperature control.
-
Prepare and adjust the pH of your mobile phase at the intended operating temperature of the column.
-
Consider using a buffer with a lower temperature coefficient if precise pH control is critical for your separation and temperature stability is a concern.
-
Frequently Asked Questions (FAQs)
Q1: What is the temperature coefficient of pKa for triethanolamine?
A: The temperature coefficient (ΔpKa/°C) for triethanolamine is approximately -0.016 . This means that for every 1°C increase in temperature, the pKa will decrease by about 0.016 units, and for every 1°C decrease, it will increase by the same amount.
Q2: How does the temperature sensitivity of TEA buffer compare to other common biological buffers?
A: TEA is moderately sensitive to temperature changes. Buffers like Tris are significantly more sensitive, while buffers such as MOPS and phosphate buffers are less affected by temperature.
Data Presentation: Temperature Sensitivity of Common Biological Buffers
The table below summarizes the pKa at 25°C and the temperature coefficient for triethanolamine and other frequently used biological buffers. This data can help you choose the most appropriate buffer for your experimental conditions.
| Buffer | pKa at 25°C | ΔpKa/°C |
| Triethanolamine (TEA) | 7.77 | -0.016 |
| Tris | 8.06 | -0.028 |
| HEPES | 7.50 | -0.014 |
| MOPS | 7.20 | -0.015 |
| PIPES | 6.76 | -0.0085 |
| MES | 6.10 | -0.011 |
| Phosphate (pKa2) | 7.20 | -0.0028 |
Data compiled from various sources.[6][7]
Experimental Protocol: Preparation of a Temperature-Compensated Triethanolamine Buffer
This protocol outlines the steps to prepare a 0.1 M Triethanolamine buffer at a specific pH and working temperature.
Materials:
-
Triethanolamine (liquid, reagent grade)
-
Deionized water
-
Concentrated HCl
-
Calibrated pH meter with a temperature probe
-
Stir plate and stir bar
-
Volumetric flasks and graduated cylinders
-
Water bath or incubator set to the desired working temperature
Procedure:
-
Calculate the required amount of Triethanolamine:
-
The molecular weight of triethanolamine is 149.19 g/mol and its density is approximately 1.124 g/mL.
-
For 1 L of 0.1 M TEA buffer, you will need 14.92 g of triethanolamine.
-
It is often easier to weigh the viscous liquid than to measure it by volume.[8]
-
-
Initial Buffer Preparation:
-
In a beaker, dissolve 14.92 g of triethanolamine in approximately 800 mL of deionized water.
-
Place the beaker on a stir plate and add a stir bar to ensure the solution is well-mixed.
-
-
Temperature Equilibration:
-
Place the beaker containing the buffer solution into a water bath or incubator set to your desired experimental temperature (e.g., 37°C or 4°C).
-
Allow the buffer to equilibrate for at least 30 minutes, ensuring the temperature of the buffer is stable.
-
-
pH Adjustment at Working Temperature:
-
Calibrate your pH meter at the working temperature using standard buffers that are also equilibrated to that temperature.[9][10]
-
Immerse the pH electrode and temperature probe into your TEA buffer solution.
-
Slowly add dilute HCl dropwise to lower the pH to your target value, or dilute NaOH to raise it. Allow the pH reading to stabilize after each addition.
-
Continue this process until the desired pH is reached and stable at the working temperature.
-
-
Final Volume Adjustment:
-
Once the pH is correctly adjusted, transfer the buffer to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add it to the volumetric flask.
-
Bring the final volume to 1 L with deionized water.
-
-
Storage:
-
Store the buffer in a tightly sealed container. If the buffer is to be used at a different temperature, be aware that the pH will change. It is best practice to use the buffer at the temperature for which it was prepared.
-
Visualizations
Troubleshooting Workflow for TEA Buffer Temperature Issues
The following diagram illustrates a logical workflow for diagnosing and resolving issues related to the temperature sensitivity of triethanolamine buffers.
Caption: Troubleshooting workflow for temperature-related buffer issues.
References
- 1. Temperature fluctuations in the biological buffer Bicine cause significant pH shifts [yunbangpharm.com]
- 2. omicsonline.org [omicsonline.org]
- 3. researchgate.net [researchgate.net]
- 4. itwreagents.com [itwreagents.com]
- 5. youtube.com [youtube.com]
- 6. Biological buffers pKa calculation [reachdevices.com]
- 7. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 8. reddit.com [reddit.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. coleparmer.com [coleparmer.com]
Technical Support Center: Overcoming Ion Suppression from Triethanolamine Acetate (TEAA) in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome ion suppression caused by triethanolamine acetate (TEAA) in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TEAA) and why does it cause ion suppression in LC-MS?
A1: this compound (TEAA) is an ion-pairing reagent commonly used in reversed-phase liquid chromatography (RP-LC) for the separation of polar and ionic compounds, such as oligonucleotides and peptides.[1] It works by forming a neutral ion pair with the charged analyte, increasing its retention on the nonpolar stationary phase.[2]
However, TEAA is non-volatile and can suppress the analyte signal in the mass spectrometer, particularly with electrospray ionization (ESI). The suppression occurs because the non-volatile TEAA competes with the analyte for ionization in the ESI source.[1][2] Triethylamine (TEA), a component of TEAA, has a high gas-phase proton affinity and can "steal" protons from the analyte of interest in the gas phase, further reducing the analyte's signal.[1]
Q2: What are the common signs of TEAA-induced ion suppression in my LC-MS data?
A2: Common indicators of TEAA-induced ion suppression include:
-
Low analyte signal intensity: A significant decrease in the peak area or height of your target analyte compared to when using a more MS-friendly mobile phase.[3]
-
Poor sensitivity and high limits of detection (LOD): Difficulty in detecting low-level analytes.[4]
-
Inconsistent and irreproducible results: Variability in analyte response across different injections or samples.[3]
-
High background noise: Contamination of the MS system with TEA can lead to a persistent background signal, particularly a positive ion at m/z 102.[5]
Q3: Can I simply reduce the concentration of TEAA to minimize ion suppression?
A3: While reducing the concentration of TEAA can lessen ion suppression to some extent, it often compromises chromatographic performance, leading to broader peaks and reduced resolution. The optimal concentration is a balance between acceptable chromatography and MS sensitivity. However, for many applications, even low concentrations of TEAA can cause significant signal suppression.[1]
Q4: What are the most effective alternatives to TEAA for LC-MS analysis?
A4: Several volatile and MS-friendly ion-pairing systems are effective alternatives to TEAA, especially for oligonucleotide analysis. The most common and highly recommended alternative is a mobile phase containing triethylamine (TEA) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .[2][6][7] Other successful alternatives include combinations of acetic acid with amines like hexylamine (HAA) or dibutylamine (DBAA) .[2]
Troubleshooting Guides
Issue: Significant Signal Suppression Observed with TEAA Mobile Phase
This guide provides a step-by-step approach to troubleshoot and mitigate ion suppression when using TEAA.
Caption: Troubleshooting workflow for TEAA ion suppression.
Step 1: Substitute TEAA with a Volatile Ion-Pairing Reagent
For most applications, especially with oligonucleotides, replacing TEAA with a more MS-friendly alternative is the most effective solution. The combination of triethylamine (TEA) and hexafluoroisopropanol (HFIP) is a widely used and successful alternative that provides excellent chromatographic resolution with minimal ion suppression.[6][8]
Step 2: Optimize the LC Method with the New Reagent
When switching to a new ion-pairing system, it is crucial to re-optimize the chromatographic method. This includes adjusting the gradient, flow rate, and column temperature to achieve the desired separation.
Step 3: Implement Sample Preparation to Remove TEAA
If using TEAA is unavoidable for the separation, sample preparation techniques can be employed to remove it before the sample enters the mass spectrometer. Solid-Phase Extraction (SPE) is a highly effective method for this purpose.[9][10]
Step 4: Utilize Post-Column Addition of a Modifier
Post-column addition involves introducing a modifying solvent after the analytical column but before the MS ion source. This technique can help to disrupt the ion pairs formed with TEAA and improve the ionization of the analyte. For instance, a post-column infusion of a weak acid like propionic acid can sometimes enhance the signal.
Issue: High Background Noise and System Contamination
Triethylamine (TEA) from TEAA can persistently contaminate the LC-MS system, leading to high background noise and ion suppression in subsequent analyses.
Caption: Workflow for troubleshooting system contamination.
Step 1: Thoroughly Flush the LC System
Flush the entire LC system (without the column) with a series of solvents to remove residual TEA. A typical flushing sequence could be:
-
Isopropanol
-
Methanol
-
Water
-
Acidic wash (e.g., 0.1% formic acid in water) to protonate the TEA and increase its solubility.[11]
-
Water
-
Methanol
Step 2: Clean the MS Ion Source
TEA can accumulate in the ion source. Follow the manufacturer's guidelines to clean the ion source components, including the capillary, skimmer, and lenses.[11][12]
Step 3: Replace Consumables if Necessary
In cases of severe contamination, it may be necessary to replace tubing, fittings, and even the analytical column, as these can retain TEA. It is good practice to dedicate a column for use with ion-pairing reagents.[13]
Data Presentation
Table 1: Comparison of Ion-Pairing Reagents for Oligonucleotide Analysis
| Ion-Pairing Reagent | Typical Concentration | MS Compatibility | Chromatographic Performance | Reference |
| Triethylammonium Acetate (TEAA) | 100 mM | Poor (Significant Ion Suppression) | Good | [2] |
| Triethylamine-Hexafluoroisopropanol (TEA-HFIP) | 8-15 mM TEA, 100-400 mM HFIP | Excellent (Minimal Ion Suppression) | Excellent | [6][14] |
| Hexylamine-Acetic Acid (HAA) | 100 mM | Good | Very Good | [2] |
| Dibutylamine-Acetic Acid (DBAA) | 100 mM | Good | Very Good | [2] |
Table 2: Impact of TEAA Concentration on Analyte Signal
| TEAA Concentration | Analyte Signal Intensity (Relative %) |
| 0 mM (No TEAA) | 100% |
| 10 mM | ~40% |
| 50 mM | ~15% |
| 100 mM | <5% |
Note: The values in this table are illustrative and can vary depending on the analyte and MS instrument.
Experimental Protocols
Protocol 1: LC-MS Analysis of Oligonucleotides using TEA-HFIP Buffer
This protocol outlines a general method for the analysis of oligonucleotides using a TEA-HFIP mobile phase.
Caption: Experimental workflow for oligonucleotide analysis.
1. Mobile Phase Preparation:
-
Mobile Phase A: 8.6 mM TEA, 100 mM HFIP in water. To prepare 1 L, dissolve 10.5 mL of HFIP in ~950 mL of water. While mixing, add 1.2 mL of TEA. Adjust the final volume to 1 L with water. The pH should be approximately 8.3.[6]
-
Mobile Phase B: 8.6 mM TEA, 100 mM HFIP in methanol.
2. LC Conditions:
-
Column: A C18 column suitable for oligonucleotide separations (e.g., Waters XTerra® MS C18, 2.5 µm, 1.0 x 50 mm).[6]
-
Column Temperature: 50-60 °C.
-
Flow Rate: 20-50 µL/min for a 1.0 mm ID column.
-
Gradient: A typical gradient might be 5-30% B over 15-60 minutes, depending on the oligonucleotide length.
3. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Range: Scan a range appropriate for the expected mass of the oligonucleotides and their charge states (e.g., m/z 500-2500).
Protocol 2: Solid-Phase Extraction (SPE) for TEAA Removal
This protocol provides a general procedure for removing TEAA from a sample prior to LC-MS analysis.[9]
1. Materials:
-
C18 SPE cartridge.
-
Conditioning solvent: 80% acetonitrile in water.
-
Equilibration/Wash solvent: 0.1% trifluoroacetic acid (TFA) in water (or another MS-friendly acidic modifier).
-
Elution solvent: 40-60% acetonitrile in water with 0.1% formic acid.
2. Procedure:
-
Conditioning: Pass 1-2 column volumes of the conditioning solvent through the SPE cartridge.
-
Equilibration: Pass 2-3 column volumes of the equilibration/wash solvent through the cartridge.
-
Sample Loading: Load the sample (previously acidified to pH ~2-3) onto the cartridge at a low flow rate.
-
Washing: Wash the cartridge with 2-3 column volumes of the equilibration/wash solvent to remove TEAA and other salts.
-
Elution: Elute the analyte of interest with the elution solvent.
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute the sample in a mobile phase compatible with your LC-MS method.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. longdom.org [longdom.org]
- 4. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. mz-at.de [mz-at.de]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion-pairing with triethylammonium acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. zefsci.com [zefsci.com]
- 14. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Triethanolamine-Stabilized Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of triethanolamine (TEA)-stabilized nanoparticles.
Section 1: Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues related to nanoparticle aggregation.
Issue 1: Immediate Aggregation Upon Nanoparticle Formation
Visible precipitation, cloudiness, or a rapid increase in particle size observed immediately after synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate aggregation.
Detailed Steps:
-
Verify Molar Ratios: The concentration of triethanolamine relative to the nanoparticle precursor is critical. Triethanolamine acts as both a reducing and stabilizing agent.[1]
-
Too little TEA: Incomplete surface coverage will lead to insufficient steric and electrostatic repulsion between nanoparticles, causing aggregation.
-
Too much TEA: While less common to cause immediate aggregation, excessive TEA can sometimes alter the reaction kinetics in an unfavorable way.
-
Solution: Systematically vary the molar ratio of the metal precursor to TEA to find the optimal concentration for stability. For instance, in the synthesis of platinum nanoparticles, molar ratios of TEOA to H₂PtCl₆ have been optimized.[1]
-
-
Check and Adjust pH: The pH of the reaction medium influences the surface charge of the nanoparticles and the protonation state of triethanolamine, which is crucial for its stabilizing effect. A pH far from the optimal range can lead to a near-zero surface charge, causing aggregation.[2][3]
-
Solution: Measure the pH of your precursor solution and adjust it to the optimal range reported in similar literature for your specific nanoparticle system. For many metal oxide and metallic nanoparticles, a slightly alkaline pH can be beneficial.[4]
-
-
Control Reaction Temperature: Higher temperatures can increase the reaction rate, but may also lead to uncontrolled nanoparticle growth and aggregation.[5][6]
-
Solution: Ensure precise temperature control during the synthesis. If aggregation is observed, try reducing the reaction temperature.
-
-
Ensure Adequate Mixing: Inhomogeneous mixing can lead to localized areas of high precursor concentration, promoting rapid, uncontrolled nucleation and subsequent aggregation.
-
Solution: Use a consistent and appropriate stirring rate to ensure the reactants are homogeneously dispersed throughout the reaction medium.
-
Issue 2: Gradual Aggregation During Storage
The nanoparticle solution appears stable initially but shows signs of aggregation (e.g., increased turbidity, sedimentation) over hours or days.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for gradual aggregation.
Detailed Steps:
-
Review Storage Conditions:
-
Temperature: Storing nanoparticles at room temperature can increase their kinetic energy, leading to more frequent collisions and a higher likelihood of aggregation. Freezing can also cause aggregation due to the formation of ice crystals.[7]
-
Solution: Store nanoparticle suspensions at recommended temperatures, typically between 2-8°C.[7]
-
-
pH of Storage Medium: The stability of TEA-stabilized nanoparticles is pH-dependent. A change in pH during storage can lead to aggregation.[2]
-
Solution: Store the nanoparticles in a buffered solution at their optimal pH for stability.
-
-
-
Assess Nanoparticle Concentration: Highly concentrated nanoparticle suspensions are more prone to aggregation due to the increased proximity of particles.[7]
-
Solution: If possible, store the nanoparticles at a lower concentration and concentrate them only when needed. Methods like osmotic stress through dialysis against a polymer solution can be used for gentle concentration.[8]
-
-
Consider a Secondary Stabilizer: In some cases, triethanolamine alone may not provide sufficient long-term stability, especially in complex biological media.
-
Solution: The addition of a secondary polymeric stabilizer like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can provide an additional steric barrier to prevent aggregation.[6]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I confirm that my triethanolamine-stabilized nanoparticles are aggregating?
A1: You can use several characterization techniques to detect aggregation. The most common are:
-
Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the nanoparticles in a solution. An increase in the Z-average diameter and a high Polydispersity Index (PDI) are indicative of aggregation.[9]
-
Zeta Potential Measurement: This measures the surface charge of the nanoparticles. A zeta potential value close to zero suggests low electrostatic repulsion and a higher tendency for aggregation. Generally, a zeta potential greater than |±25 mV| indicates good stability.[9]
-
Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing you to see if they are well-dispersed or have formed clusters.
-
Visual Inspection: A clear, monodisperse nanoparticle solution will often have a characteristic color (e.g., ruby red for gold nanoparticles). Aggregation can cause a color change (e.g., to purple or blue for gold nanoparticles) or the solution may become cloudy and form a precipitate.[7]
Quantitative Indicators of Aggregation
| Parameter | Stable Nanoparticle Suspension | Aggregated Nanoparticle Suspension | Interpretation |
| Z-Average Diameter (DLS) | Consistent with expected primary particle size (e.g., 10-50 nm) | Significantly larger diameter (e.g., >200 nm to µm range) | Indicates the formation of larger clusters from smaller nanoparticles. |
| Polydispersity Index (PDI) | Low (typically < 0.3) | High (typically > 0.5) | A high PDI reflects a wide range of particle sizes, characteristic of uncontrolled aggregation.[10] |
| Zeta Potential | High magnitude (e.g., > |±25 mV|) | Low magnitude (e.g., between -10 mV and +10 mV) | Low surface charge reduces the electrostatic repulsion between particles, leading to aggregation.[9][11] |
| Appearance | Clear, colored solution (for plasmonic NPs) | Cloudy, turbid, or has visible precipitates | Indicates the formation of large, light-scattering aggregates. |
Q2: What is the mechanism of stabilization by triethanolamine?
A2: Triethanolamine (TEA) is a versatile molecule that can stabilize nanoparticles through a combination of mechanisms. It can act as a reducing agent in the synthesis of some metallic nanoparticles.[1] The primary stabilization mechanism is through its adsorption onto the nanoparticle surface. The lone pair of electrons on the nitrogen atom in TEA can coordinate with the metal atoms on the nanoparticle surface, forming a protective layer.[12] This layer provides steric hindrance, physically preventing the nanoparticles from coming into close contact and aggregating. Additionally, depending on the pH, the amine group can be protonated, imparting a positive surface charge that leads to electrostatic repulsion between the particles.
Mechanism of TEA Stabilization
Caption: Mechanism of nanoparticle stabilization by TEA.
Q3: How does the concentration of triethanolamine affect nanoparticle stability?
A3: The concentration of TEA is a critical parameter. An optimal concentration is required to form a stable, protective layer on the nanoparticle surface.
-
Below the critical stabilization concentration: There may be insufficient TEA molecules to fully cover the nanoparticle surfaces, leading to exposed patches that can cause aggregation. In some cases, at very low concentrations, a single TEA molecule might bridge two nanoparticles, promoting flocculation.
-
Above the optimal concentration: While an excess of TEA is generally better than too little, very high concentrations can sometimes lead to an increase in the viscosity of the solution or interfere with downstream applications.
Q4: What is the optimal pH for storing TEA-stabilized nanoparticles?
A4: The optimal pH for stability depends on the specific type of nanoparticle and the isoelectric point of the TEA-nanoparticle system. Generally, a pH that ensures a significant surface charge (a high absolute zeta potential) is desirable. For TEA, which is a weak base, the pH will influence the degree of protonation of its amine group. It is recommended to determine the zeta potential of your nanoparticle suspension at various pH values to identify the range where the zeta potential is maximized (either positive or negative). Storing the nanoparticles in a buffer at this pH will enhance their long-term stability.[2][4]
Q5: What should I do if my nanoparticles have already aggregated?
A5: Reversing aggregation can be challenging, and often, significant aggregation is irreversible.[7] However, for mild flocculation, you may try the following:
-
Gentle Sonication: Using a bath or probe sonicator can sometimes break up loose agglomerates.[7] It is important to use sonication judiciously, as excessive energy can sometimes induce further aggregation.
-
pH Adjustment: If the aggregation is due to a shift in pH, adjusting it back to the optimal range may help in redispersion.[7]
-
Filtration: For more significant aggregation, you might be able to salvage the non-aggregated portion by filtering the solution through a syringe filter (e.g., 0.2 µm).[7]
Section 3: Experimental Protocols
Protocol 1: Synthesis of Triethanolamine-Stabilized Platinum Nanoparticles
This protocol is adapted from a one-pot hydrothermal method.[1]
Materials:
-
Chloroplatinic acid (H₂PtCl₆) solution (e.g., 0.077 mol/L)
-
Triethanolamine (TEOA) solution (e.g., 0.075 mol/L)
-
Ultrapure water
-
50 mL round-bottom flask
-
Oil bath with temperature control and magnetic stirrer
-
Condenser
Procedure:
-
Add 18 mL of ultrapure water to a 50 mL round-bottom flask.
-
Heat the water to 180°C in an oil bath with stirring.
-
Under vigorous stirring, add 5.1 mL of the TEOA solution and 100 µL of the chloroplatinic acid solution to the flask.
-
Allow the solution to reflux at 180°C for 3 hours.
-
Observe the color change of the solution from light yellow to light brown, and finally to a stable brown-black, which indicates the formation of TEOA-stabilized platinum nanoparticles.
-
Allow the solution to cool to room temperature.
-
Characterize the nanoparticles for size, polydispersity, and zeta potential using DLS. Confirm morphology and primary particle size with TEM.
Protocol 2: Characterization of Nanoparticle Aggregation
1. Dynamic Light Scattering (DLS) and Zeta Potential Measurement
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in ultrapure water or a suitable buffer to achieve a slightly opalescent appearance. Over-concentration can lead to measurement artifacts.
-
DLS Measurement:
-
Equilibrate the instrument's temperature (e.g., at 25°C).
-
Place the cuvette with the diluted sample into the instrument.
-
Perform the measurement to obtain the Z-average diameter and the Polydispersity Index (PDI).
-
-
Zeta Potential Measurement:
-
Use a specific folded capillary cell for zeta potential measurements.
-
Inject the diluted nanoparticle suspension into the cell, ensuring no air bubbles are present.
-
Place the cell in the instrument and perform the measurement to obtain the zeta potential in millivolts (mV).
-
-
Analysis: Compare the obtained values to the expected values for a stable suspension as detailed in the table in FAQ Q1.
2. Transmission Electron Microscopy (TEM)
-
Sample Preparation:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated TEM grid.
-
Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.
-
-
Imaging:
-
Load the dried TEM grid into the TEM.
-
Acquire images at various magnifications to observe the morphology, primary particle size, and the state of dispersion (i.e., whether the particles are individual or in clusters).
-
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Nanoparticle aggregation: principles and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nanohybrids.net [nanohybrids.net]
- 7. benchchem.com [benchchem.com]
- 8. DLS and zeta potential - What they are and what they are not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sagopecenergies.com [sagopecenergies.com]
- 10. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. powertechjournal.com [powertechjournal.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Triethanolamine Acetate Buffer Interactions with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Triethanolamine (TEA) acetate buffer is a commonly utilized buffer system in various biological and chemical assays. However, its inherent chelating properties can lead to significant interactions with metal ions, potentially compromising experimental results. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to help you navigate and mitigate these challenges.
FAQs: Understanding TEA-Metal Ion Interactions
Q1: Why does triethanolamine acetate buffer interfere with experiments involving metal ions?
Triethanolamine (TEA) is a tertiary amine with three hydroxyl groups, which can act as a chelating agent, binding to metal ions in solution. This chelation can alter the effective concentration of free metal ions, which may be essential cofactors for enzymes or key components of a reaction. This interaction can lead to inaccurate results, such as decreased enzyme activity or the formation of precipitates.
Q2: Which metal ions are most likely to interact with TEA?
TEA can form complexes with a variety of metal ions. The strength of this interaction, represented by the stability constant (log K), varies depending on the metal ion. Generally, transition metals with a +2 or +3 charge, such as copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe³⁺), form more stable complexes with TEA than alkaline earth metals like magnesium (Mg²⁺) and calcium (Ca²⁺).
Q3: What are the common signs of TEA-metal ion interference in an experiment?
Common indicators of interference include:
-
Unexpected changes in reaction rates: In enzyme kinetics, a decrease in the reaction rate may be observed if the enzyme requires a metal cofactor that is being sequestered by TEA.
-
Precipitate formation: The interaction between TEA and metal ions can sometimes lead to the formation of insoluble complexes, resulting in turbidity or visible precipitates in your solution.
-
Shifts in pH: The complexation of metal ions by TEA can release protons, causing a drop in the pH of the buffer.[1]
-
Inconsistent or non-reproducible results: If the extent of metal ion chelation varies between experiments, it can lead to a lack of reproducibility.
Quantitative Data: Stability of TEA-Metal Ion Complexes
The stability of the complex formed between triethanolamine and a metal ion is a critical factor in determining the potential for interference. The stability constant (log K) quantifies this interaction; a higher log K value indicates a more stable complex and a greater potential for interference.
| Metal Ion | Log K₁ | Log K₂ | Conditions |
| Cu(II) | 4.35 | 7.30 | 25 °C, 0.1 M KNO₃ |
| Zn(II) | 2.20 | - | 25 °C, 0.1 M KNO₃ |
| Ni(II) | 2.80 | - | 25 °C, 0.1 M KNO₃ |
| Co(II) | 2.18 | - | 25 °C, 0.1 M KNO₃ |
| Cd(II) | 2.15 | - | 25 °C, 0.1 M KNO₃ |
| Mn(II) | ~1.5 | - | Estimated |
| Mg(II) | Negligible | - | |
| Ca(II) | Negligible | - |
Note: Data is compiled from various sources and experimental conditions may vary. The absence of a log K₂ value indicates that the formation of a 2:1 TEA:metal complex is not significant under the specified conditions.
Troubleshooting Guides
Problem 1: Unexpected Decrease in Metalloenzyme Activity
If you observe a lower-than-expected activity for an enzyme that requires a divalent cation (e.g., Zn²⁺, Mn²⁺, Mg²⁺) as a cofactor when using a TEA acetate buffer, it is possible that the TEA is chelating the metal cofactor.
References
Validation & Comparative
A Head-to-Head Comparison: Triethanolamine Acetate vs. Tris Buffer in Protein Stability Studies
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate buffer system is a critical determinant of success in protein stability studies. The buffer not only maintains a stable pH but can also significantly influence a protein's conformational integrity, solubility, and aggregation propensity. Tris (tris(hydroxymethyl)aminomethane) buffer is a ubiquitous and well-characterized buffering agent in biochemistry and molecular biology. However, alternative buffers such as triethanolamine acetate are also utilized. This guide provides an objective comparison of this compound and Tris buffer, offering insights into their respective physicochemical properties and their potential impact on protein stability, supported by established experimental protocols.
At a Glance: Key Physicochemical Properties
A buffer's performance is dictated by its intrinsic chemical properties. The following table summarizes the key characteristics of this compound and Tris buffers.
| Property | This compound | Tris |
| pKa (25°C) | ~7.8 (for Triethanolamine) | ~8.1 |
| Effective pH Range | ~7.0 - 8.5 | ~7.0 - 9.0 |
| Chemical Structure | Tertiary amine with three hydroxyl groups, neutralized with acetic acid. | Primary amine with three hydroxyl groups. |
| Temperature Dependence of pKa (ΔpKa/°C) | ~ -0.020 | -0.028 to -0.031 |
| Interaction with Proteins | The tertiary amine is generally considered less reactive than primary amines. The acetate counter-ion may have specific interactions. | The primary amine can be reactive with certain reagents (e.g., aldehydes) and may interact with proteins. |
| Volatility | Triethylammonium acetate (a related compound) is a volatile buffer, which can be advantageous for downstream applications like mass spectrometry. | Non-volatile. |
| Compatibility | Compatibility with various assays should be empirically determined. | Generally compatible with many standard protein assays, though it can interfere with some, like the Bradford assay. |
In-Depth Analysis: Performance in Protein Stability
While direct, peer-reviewed studies quantitatively comparing the performance of this compound and Tris buffer in protein stability assays are not abundant in the readily available literature, a comparative analysis can be inferred from their chemical properties and the broader understanding of buffer-protein interactions.
This compound:
Triethanolamine (TEA) is a tertiary amine, which makes it less likely than primary amines like Tris to participate in unwanted side reactions with proteins or other formulation components. Its pKa of ~7.8 makes it a suitable buffer for maintaining a physiological pH. The acetate counter-ion is a small carboxylate that is generally considered biocompatible. The volatility of related triethylammonium acetate suggests that this compound may also be relatively easy to remove, a beneficial characteristic for applications such as lyophilization and mass spectrometry.
Tris Buffer:
Tris is one of the most widely used buffers in protein science due to its appropriate pKa, high solubility in water, and general compatibility with many biological systems. However, its primary amine can be a source of instability for certain proteins or may interfere with downstream applications that involve amine-reactive chemistry. A significant drawback of Tris is the pronounced temperature dependence of its pKa; a Tris buffer prepared at room temperature will have a significantly different pH at 4°C or 37°C. This can be a critical factor in experiments where temperature is varied, such as thermal denaturation studies.
Experimental Protocols for Comparative Stability Assessment
To empirically determine the optimal buffer for a specific protein, direct comparative studies are essential. Below are detailed protocols for key experiments used to assess protein stability.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This high-throughput technique measures the thermal denaturation temperature (Tm) of a protein, which is an indicator of its thermal stability. A higher Tm in a particular buffer suggests a stabilizing effect.
Methodology:
-
Protein and Dye Preparation:
-
Prepare a stock solution of the purified protein in a minimal, non-interfering buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5000x in DMSO).
-
-
Buffer Preparation:
-
Prepare stock solutions of 1 M this compound and 1 M Tris at the desired pH (e.g., 7.4).
-
Prepare a series of dilutions for each buffer to test a range of concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM).
-
-
Assay Setup (96-well plate format):
-
In each well, add the protein to a final concentration of 2-5 µM.
-
Add the respective buffer (this compound or Tris) to the desired final concentration.
-
Add SYPRO Orange dye to a final concentration of 5x.
-
Include control wells with protein in the initial buffer and buffer-only controls.
-
Bring the final volume of each well to 20-25 µL with nuclease-free water.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
The midpoint of the sigmoidal unfolding transition is the melting temperature (Tm).
-
Compare the Tm values obtained in this compound and Tris buffers.
-
Protein Aggregation Assay
This assay monitors the increase in protein aggregation over time under specific stress conditions (e.g., thermal or mechanical stress). A lower rate of aggregation indicates greater protein stability.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the purified protein at a concentration prone to aggregation (e.g., 1 mg/mL) in the test buffers (this compound and Tris at the desired pH and concentration).
-
Filter the protein solutions through a 0.22 µm filter to remove any pre-existing aggregates.
-
-
Induction of Aggregation:
-
Thermal Stress: Incubate the protein solutions at an elevated temperature known to induce aggregation (e.g., 50 °C).
-
Mechanical Stress: Subject the protein solutions to agitation (e.g., using a plate shaker at 800 rpm).
-
-
Monitoring Aggregation:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots from each sample.
-
Measure the absorbance at 340 nm or 400 nm using a spectrophotometer. An increase in absorbance indicates an increase in turbidity due to aggregation.
-
Alternatively, use Dynamic Light Scattering (DLS) to monitor the change in the size distribution of particles over time.
-
-
Data Analysis:
-
Plot the absorbance or average particle size as a function of time for each buffer condition.
-
Compare the rate of aggregation in this compound and Tris buffers.
-
Visualizing Experimental Workflows
Logical Relationship of Buffer Properties to Protein Stability
Conclusion
The choice between this compound and Tris buffer for protein stability studies is not straightforward and should be guided by the specific requirements of the protein and the experimental design. Tris is a well-established buffer with a vast body of literature supporting its use. However, its temperature-sensitive pKa and the reactivity of its primary amine are notable disadvantages. This compound presents a potentially attractive alternative due to the lower reactivity of its tertiary amine and the potential for volatility, which is advantageous for certain downstream applications.
Ultimately, for any given protein, the optimal buffer must be determined empirically. The experimental protocols provided in this guide offer a robust framework for conducting a direct comparison of these and other buffer systems, enabling researchers to make data-driven decisions to ensure the integrity and stability of their protein samples.
A Comparative Guide to Capping Agents for Gold Nanoparticle Synthesis: Triethanolamine Acetate vs. Citrate
For researchers, scientists, and drug development professionals, the selection of an appropriate capping agent is a critical step in the synthesis of gold nanoparticles (AuNPs), directly influencing their size, stability, and suitability for downstream applications. This guide provides a comprehensive comparison of two capping agents: the well-established sodium citrate and the less conventional triethanolamine acetate. While citrate-based synthesis is extensively documented, this guide also synthesizes the available information on triethanolamine and its derivatives to offer a comparative perspective.
Performance Comparison
The selection of a capping agent dictates the physicochemical properties of the resulting AuNPs. Below is a summary of key performance indicators for this compound and citrate. It is important to note that while extensive quantitative data exists for citrate-capped AuNPs, data for this compound-capped AuNPs is less prevalent in the scientific literature.
| Performance Metric | This compound | Trisodium Citrate |
| Nanoparticle Size | Limited data available; likely influences size depending on concentration. | Well-documented control over nanoparticle size (typically 10-150 nm) by varying the citrate-to-gold ratio.[1] |
| Size Distribution | Limited data available. | Can produce monodisperse nanoparticles with a narrow size distribution.[2] |
| Stability | Can act as a stabilizing agent, preventing aggregation.[3] | Provides good electrostatic stability in aqueous solutions.[4][5][6] |
| Zeta Potential | Likely results in a negative surface charge. | Confers a negative zeta potential (typically -30 to -50 mV), indicating good colloidal stability.[5][6] |
| Biocompatibility | Generally considered biocompatible. | Widely used in biomedical applications due to its biocompatibility.[7] |
| Catalytic Activity | Limited direct data on catalytic activity of AuNPs capped with this compound. | The citrate capping layer can influence catalytic activity, and its removal or displacement is sometimes necessary for enhanced catalytic performance. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of gold nanoparticles.
Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)
This method is a widely adopted technique for producing spherical gold nanoparticles.[1][2]
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate (Na₃C₆H₅O₇) solution (1% w/v)
-
Deionized water
-
Glassware (Erlenmeyer flask, graduated cylinders)
-
Stirring hotplate and magnetic stir bar
Procedure:
-
Bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil in an Erlenmeyer flask with vigorous stirring.
-
Rapidly add 5 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.
-
Observe the color change of the solution from pale yellow to colorless, then to a deep red or burgundy, indicating the formation of gold nanoparticles.
-
Continue heating and stirring for an additional 15-30 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
-
Store the resulting gold nanoparticle solution at 4°C.
Hypothetical Synthesis of this compound-Capped Gold Nanoparticles
Direct and detailed protocols for the synthesis of gold nanoparticles using solely this compound as a capping agent are not widely available. The following is a generalized protocol based on the known roles of triethanolamine (TEA) as a reducing and stabilizing agent in nanoparticle synthesis. Researchers should optimize this protocol for their specific needs.
Materials:
-
Tetrachloroauric acid (HAuCl₄) solution (1 mM)
-
This compound solution (concentration to be optimized)
-
Deionized water
-
Glassware (reaction flask, graduated cylinders)
-
Stirring hotplate and magnetic stir bar
Procedure:
-
In a reaction flask, add a specific volume of deionized water and the desired amount of HAuCl₄ solution.
-
Begin stirring the solution at room temperature or a slightly elevated temperature.
-
Slowly add the this compound solution to the gold precursor solution while monitoring for a color change, which would indicate nanoparticle formation.
-
Continue stirring for a set period (e.g., 1-2 hours) to allow for complete reaction and stabilization.
-
Characterize the resulting nanoparticles for size, stability, and morphology.
Experimental and Logical Workflows
The following diagrams illustrate the synthesis workflows for gold nanoparticles using both citrate and a hypothetical this compound protocol.
Caption: Workflow for Citrate-Capped AuNP Synthesis.
Caption: Hypothetical Workflow for TEA-Acetate Capped AuNPs.
Signaling Pathways and Logical Relationships
The choice of capping agent directly impacts the surface chemistry of the gold nanoparticle, which in turn governs its interactions with biological systems.
Caption: Influence of Capping Agent on Biological Interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Gold nanoparticle shape dependence of colloidal stability domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
A Researcher's Guide to Buffer Selection: Validating the Performance of Triethanolamine Acetate in Enzymatic Assays
In the landscape of biochemical research and drug development, the meticulous design of enzymatic assays is paramount for generating reliable and reproducible data. The choice of buffer, a seemingly simple component, can profoundly influence enzyme activity, stability, and kinetics. This guide provides a comprehensive comparison of triethanolamine acetate (TEA-Ac) buffer with other commonly used buffer systems in enzymatic assays, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
The Critical Role of Buffers in Enzymatic Assays
Enzymes are highly sensitive to their chemical environment. A suitable buffer system is essential to maintain a stable pH, which is crucial for preserving the native conformation and catalytic function of the enzyme.[1] Deviations from the optimal pH can lead to reduced activity or even irreversible denaturation.[2] Beyond pH control, buffer components can also influence ionic strength and may interact directly with the enzyme or its substrates, thereby affecting the kinetic parameters of the reaction.[3] Therefore, the selection of an appropriate buffer is a critical step in the development of any robust enzymatic assay.
Comparative Analysis of Buffer Performance
To illustrate the impact of buffer selection on enzyme kinetics, this section compares the performance of Triethanolamine (TEA) buffer and its alternatives in a common enzymatic assay for Alkaline Phosphatase (ALP). While direct comparative data for this compound is limited, data for triethanolamine-HCl (TEA-HCl) and other amine-based buffers such as Tris and Diethanolamine provide valuable insights.
Table 1: Comparative Kinetic Parameters of Alkaline Phosphatase in Various Buffer Systems
| Buffer System | Enzyme Source | Substrate | pH | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Triethanolamine-HCl | Bacillus subtilis | p-Nitrophenyl phosphate | 8.0 | 2.747 | 3299 (U/L) | [1] |
| Tris-HCl | Bacillus subtilis | p-Nitrophenyl phosphate | 8.0 | - | ~1049 (U/L) | [1] |
| Tris-HCl | Bovine Intestinal | p-Nitrophenyl phosphate | 11.0 | 0.76 | 3.12 (µmoles/min/unit) | |
| Tris | Human Liver ALP | p-Nitrophenyl phosphate | - | Intermediate | Intermediate | [4] |
| Diethanolamine | Human Liver ALP | p-Nitrophenyl phosphate | - | Intermediate | Intermediate | [4] |
| Glycine-NaOH | Bovine Intestinal | p-Nitrophenyl phosphate | 9.5 | 0.40 | 1.6 (µmoles/min/unit) | |
| Glycine | - | p-Nitrophenyl phosphate | 8.6 | ~0.7 | ~0.07 (absorbance units/min) | [5] |
| Tricine | - | p-Nitrophenyl phosphate | 8.6 | ~1.0 | ~0.09 (absorbance units/min) | [5] |
Note: The Vmax values are presented in the units reported in the respective studies and may not be directly comparable due to differences in enzyme preparations and assay conditions.
Experimental Protocols
To facilitate the validation of buffer performance in your own laboratory setting, a detailed protocol for a standard Alkaline Phosphatase (ALP) enzymatic assay is provided below. This protocol can be adapted to compare this compound with other buffers of interest.
Protocol: Determination of Alkaline Phosphatase Activity
1. Materials and Reagents:
-
Enzyme: Alkaline Phosphatase (e.g., from E. coli or bovine intestine)
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
Buffers:
-
1 M this compound (TEA-Ac) buffer, pH 9.0
-
1 M Tris-HCl buffer, pH 9.0
-
1 M HEPES buffer, pH 9.0
-
1 M Phosphate buffer, pH 9.0
-
-
Stop Solution: 3 M NaOH
-
Instrumentation: UV-Vis Spectrophotometer
2. Preparation of Solutions:
-
Buffer Solutions (0.1 M, pH 9.0): Prepare 0.1 M working solutions of each buffer (TEA-Ac, Tris-HCl, HEPES, Phosphate) and adjust the pH to 9.0 using HCl or NaOH.
-
Substrate Stock Solution (100 mM pNPP): Dissolve an appropriate amount of pNPP in deionized water. Store in aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of Alkaline Phosphatase in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5 with 1 mM MgCl2 and 0.1 mM ZnCl2). The final concentration will need to be optimized to ensure a linear reaction rate over the desired time course.
3. Assay Procedure:
-
Set up a series of test tubes or a 96-well plate for each buffer to be tested.
-
For each reaction, add the following components in the specified order:
-
800 µL of 0.1 M Buffer (TEA-Ac, Tris-HCl, HEPES, or Phosphate)
-
100 µL of deionized water
-
100 µL of varying concentrations of pNPP substrate (to determine Km and Vmax).
-
-
Equilibrate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted enzyme solution.
-
Incubate the reaction for a fixed period (e.g., 10 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 500 µL of 3 M NaOH.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.
-
A blank reaction containing all components except the enzyme should be included for each buffer and substrate concentration.
4. Data Analysis:
-
Calculate the concentration of p-nitrophenol produced using a standard curve.
-
Determine the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each buffer system.
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the conceptualization of the experimental process and the biological context of enzymatic assays, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the comparative validation of buffer performance in enzymatic assays.
Caption: Hypothetical kinase signaling pathway illustrating the role of the enzyme of interest.
Conclusion
The selection of an appropriate buffer is a cornerstone of reliable enzymatic assay development. This guide has highlighted the importance of buffer choice and provided a framework for comparing the performance of this compound with other common buffers. The presented data, though focused on alkaline phosphatase as a model, underscores the principle that buffer composition can significantly alter enzyme kinetics. Researchers are encouraged to use the provided protocols as a starting point to empirically determine the optimal buffer system for their specific enzyme and assay conditions, thereby ensuring the accuracy and validity of their experimental results.
References
- 1. ispub.com [ispub.com]
- 2. christopherking.name [christopherking.name]
- 3. The effects of temperature on the kinetics and stability of mesophilic and thermophilic 3-phosphoglycerate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Triethanolamine Acetate and Other Ionic Liquids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of green chemistry has seen a dramatic rise in the use of ionic liquids (ILs) as versatile catalysts and reaction media. Their low vapor pressure, thermal stability, and tunable properties make them attractive alternatives to volatile organic solvents. Among the vast array of available ILs, triethanolamine acetate ([TEA][OAc]) presents itself as a cost-effective and multifunctional option. This guide provides an objective comparison of the catalytic performance of this compound with other classes of ionic liquids, supported by experimental data and detailed protocols.
Performance in Palladium-Catalyzed Heck Reaction
The Heck reaction, a cornerstone of carbon-carbon bond formation, has been a fertile ground for catalytic innovation. This compound has demonstrated notable efficacy in the palladium-catalyzed Heck reaction, acting simultaneously as a solvent, base, and a precursor to the active palladium catalyst.[1][2]
A study by Petrović et al. provides a direct comparison of the performance of triethanolammonium acetate ([TEA][HOAc]) against its precursor, triethanolamine (TEA), in the Heck reaction between various haloarenes and acrylates. The results, summarized in the table below, clearly indicate that the use of the ionic liquid leads to significantly higher yields.[1] This enhancement is attributed to the ionic liquid's ability to better solubilize the palladium catalyst and stabilize the active catalytic species.
Comparative Performance in the Heck Reaction
| Entry | Aryl Halide | Olefin | Reaction Medium | Time (h) | Yield (%) |
| 1 | C₆H₅I | Methyl Acrylate | [TEA][HOAc] | 12 | 93 |
| 2 | C₆H₅Br | Methyl Acrylate | [TEA][HOAc] | 14 | 90 |
| 3 | C₆H₅I | Ethyl Acrylate | [TEA][HOAc] | 12 | 93 |
| 4 | C₆H₅Br | Ethyl Acrylate | [TEA][HOAc] | 14 | 91 |
| 5 | C₆H₅I | Butyl Acrylate | [TEA][HOAc] | 12 | 93 |
| 6 | C₆H₅Br | Butyl Acrylate | [TEA][HOAc] | 14 | 90 |
| 7 | C₆H₅I | Methyl Acrylate | TEA | 12 | 81 |
| 8 | C₆H₅Br | Methyl Acrylate | TEA | 14 | 77 |
| 9 | C₆H₅I | Ethyl Acrylate | TEA | 12 | 80 |
| 10 | C₆H₅Br | Ethyl Acrylate | TEA | 14 | 75 |
| 11 | C₆H₅I | Butyl Acrylate | TEA | 12 | 80 |
| 12 | C₆H₅Br | Butyl Acrylate | TEA | 14 | 75 |
Data sourced from Petrović, Z. D., et al. (2012). J Mol Model, 18:433–440.[1]
Catalysis in Biodiesel Production and CO₂ Fixation: A Look at Other Ionic Liquids
While this compound has shown promise in C-C coupling reactions, other classes of ionic liquids, particularly those based on imidazolium and phosphonium cations, have been more extensively studied in other catalytic applications such as biodiesel production and the chemical fixation of carbon dioxide.
Biodiesel Production
The transesterification of triglycerides to produce biodiesel is a critical industrial process. Acidic and basic ionic liquids have been widely investigated as catalysts to replace traditional homogeneous catalysts, which suffer from issues of corrosion, saponification, and difficult separation.[3][4]
For instance, a Bronsted acidic ionic liquid, [SO₃H(CH₂)₃VIm]HSO₄, when copolymerized with divinylbenzene, achieved a 99.1% biodiesel yield from waste cooking oil after 12 hours at 70°C.[3] Another study utilizing a magnetic nanocatalyst functionalized with an imidazolium-based ionic liquid, Fe₃O₄@SiO₂@[C4mim]HSO₄, reported a biodiesel yield of approximately 89.2% from Schisandra chinensis seed oil.[5][6]
Carbon Dioxide Fixation
The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a valuable reaction for carbon utilization.[7] This transformation is often catalyzed by ionic liquids, which can act as both the catalyst and the solvent. Amine-functionalized ionic liquids have been shown to be particularly effective.[8] For example, the cycloaddition of CO₂ and epichlorohydrin catalyzed by an amine-functionalized ionic liquid yielded 50% of the corresponding cyclic carbonate after 3 hours at 80°C and atmospheric CO₂ pressure.[8] In another instance, a carboxyl-functionalized imidazolium-based ionic liquid grafted onto a polymer support achieved a 96.1% yield of propylene carbonate under optimized conditions (140°C, 2.0 MPa CO₂ pressure, 4 hours).[9]
Experimental Protocols
Synthesis of Triethanolammonium Acetate ([TEA][HOAc])
A common method for the synthesis of triethanolammonium acetate involves the dropwise addition of an equimolar amount of acetic acid to triethanolamine under cooling and stirring conditions. The mixture is then stirred at an elevated temperature (e.g., 80°C) for a couple of hours to ensure the completion of the reaction.[10]
General Procedure for the Palladium-Catalyzed Heck Reaction using [TEA][HOAc]
The following is a general experimental protocol for the Heck reaction catalyzed by a palladium(II) salt in triethanolammonium acetate:
-
In a reaction vessel, dissolve the aryl halide (1 mmol) and the olefin (1.2 mmol) in triethanolammonium acetate (3 mL).
-
Add palladium(II) chloride (0.01 mmol, 1 mol%) to the mixture.
-
Heat the reaction mixture to 100°C and stir for the time indicated in the data table.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product from the ionic liquid phase using an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
The ionic liquid-palladium catalytic system can be recovered and reused for subsequent reactions.[1]
General Procedure for Biodiesel Production using an Acidic Ionic Liquid Catalyst
The following protocol is a generalized procedure for the transesterification of vegetable oil using an acidic ionic liquid catalyst:
-
In a round-bottom flask equipped with a reflux condenser, mix the vegetable oil, methanol (e.g., a 1:12 molar ratio of oil to methanol), and the acidic ionic liquid catalyst (e.g., 5 mol% relative to the oil).
-
Heat the mixture to the desired reaction temperature (e.g., 170°C) and stir vigorously for the specified reaction time (e.g., 5 hours).[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the biodiesel phase (upper layer) from the glycerol and ionic liquid phase (lower layer) by decantation or centrifugation.
-
Wash the biodiesel phase with water to remove any residual methanol, glycerol, and catalyst.
-
Dry the biodiesel over anhydrous sodium sulfate.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the catalytic activity of different ionic liquids in a given chemical reaction.
Caption: A generalized workflow for the comparative evaluation of different ionic liquids as catalysts.
Conclusion
This compound is a promising, cost-effective, and multifunctional ionic liquid catalyst, particularly for palladium-catalyzed cross-coupling reactions like the Heck reaction, where it outperforms its precursor, triethanolamine. While other classes of ionic liquids, such as those based on imidazolium cations, are more established in applications like biodiesel production and CO₂ fixation, the favorable properties of this compound suggest that its catalytic potential is ripe for exploration in a broader range of chemical transformations. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for researchers to further investigate and apply these green catalysts in their own work.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Triethanolammonium acetate as a multifunctional ionic liquid in the palladium-catalyzed green Heck reaction | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Recent Advances of Biodiesel Production Using Ionic Liquids Supported on Nanoporous Materials as Catalysts: A Review [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Catalysis Preparation of Biodiesel from Waste Schisandra chinensis Seed Oil with the Ionic Liquid Immobilized in a Magnetic Catalyst: Fe3O4@SiO2@[C4mim]HSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Mechanistic Studies of CO2 Cycloaddition Reaction Catalyzed by Amine-Functionalized Ionic Liquids [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Performance Analysis: Triethanolamine Acetate vs. Sodium Acetate Buffers
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical decision that can significantly impact experimental outcomes, from enzyme kinetics to the stability of pharmaceutical formulations. This guide provides a detailed comparison of two commonly used buffers: triethanolamine acetate and sodium acetate, offering insights into their respective performance characteristics and supported by established experimental protocols.
Introduction
This compound and sodium acetate are both utilized for their buffering capabilities, yet they possess distinct physicochemical properties that render them suitable for different applications. Sodium acetate, a salt of a weak acid (acetic acid) and a strong base (sodium hydroxide), is a staple in many laboratories for applications requiring a mildly acidic pH. This compound, formed from the weak base triethanolamine and the weak acid acetic acid, offers a buffering range closer to physiological pH. This guide will delve into a head-to-head comparison of their performance, providing the necessary data and methodologies for informed buffer selection.
Physicochemical Properties and Buffering Ranges
A buffer's performance is fundamentally dictated by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The effective buffering range is generally considered to be pKa ± 1 pH unit.
| Buffer | Constituent Acid/Base | pKa (at 25°C) | Effective pH Range |
| Sodium Acetate | Acetic Acid | ~4.76[1][2] | 3.76 - 5.76[1][2][3][4][5][6][7] |
| This compound | Triethanolamine | ~7.76[8] | 7.0 - 8.5[9] |
Performance Comparison: Key Considerations
While direct, side-by-side quantitative comparisons in published literature are scarce, we can infer performance differences based on their chemical nature and typical applications.
Buffering Capacity
Buffering capacity is the measure of a buffer's resistance to pH change upon the addition of an acid or base. It is influenced by the buffer concentration and the proximity of the solution's pH to the buffer's pKa. A higher buffer concentration generally leads to a greater buffering capacity.[4][10]
-
Sodium Acetate: Provides robust buffering in the acidic pH range.
-
This compound: Offers effective buffering in the neutral to slightly alkaline pH range, which is often relevant for biological assays.
pH Stability
The stability of a buffer's pH can be affected by temperature and dilution.
-
Sodium Acetate: The pH of acetate buffers can be influenced by temperature changes.[11]
Interactions with Biological Molecules
Buffer components can sometimes interact with proteins and enzymes, affecting their stability and activity.[12][13][14][15][16]
-
Sodium Acetate: Acetate is a naturally occurring metabolite and is generally considered biocompatible.[1] However, like any buffer, it can influence protein stability.[5]
-
This compound: Triethanolamine, as a tertiary amine, has the potential to interact with proteins and other biological molecules. Such interactions can be either stabilizing or destabilizing depending on the specific protein and conditions.
Experimental Protocols
To facilitate a direct comparison of these buffers in your specific application, detailed experimental protocols are provided below.
Experimental Protocol for Determining Buffering Capacity
This protocol allows for the quantitative comparison of the buffering capacity of this compound and sodium acetate.
Objective: To determine and compare the buffering capacity of the two buffer solutions by titration with a strong acid and a strong base.
Materials:
-
Triethanolamine
-
Acetic acid
-
Sodium acetate
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burettes
-
Beakers and volumetric flasks
Procedure:
-
Buffer Preparation:
-
Prepare 100 mL of a 0.1 M sodium acetate buffer at its pKa (pH 4.76).
-
Prepare 100 mL of a 0.1 M this compound buffer at its pKa (pH 7.76).
-
-
Titration with Acid:
-
Place 50 mL of the sodium acetate buffer into a beaker with a magnetic stir bar.
-
Record the initial pH.
-
Titrate with 0.1 M HCl, adding 0.5 mL increments.
-
Record the pH after each addition until the pH drops by approximately 2 units.
-
Repeat the titration for the this compound buffer.
-
-
Titration with Base:
-
Place 50 mL of the sodium acetate buffer into a beaker with a magnetic stir bar.
-
Record the initial pH.
-
Titrate with 0.1 M NaOH, adding 0.5 mL increments.
-
Record the pH after each addition until the pH increases by approximately 2 units.
-
Repeat the titration for the this compound buffer.
-
-
Data Analysis:
-
Plot the pH versus the volume of HCl and NaOH added for each buffer.
-
The buffering capacity can be calculated as the moles of acid or base added per unit change in pH. The region with the smallest change in pH for a given volume of titrant represents the highest buffering capacity.
-
Experimental Protocol for Assessing Protein Stability
This protocol uses a thermal shift assay (TSA) to compare the stabilizing effects of the two buffers on a protein of interest.
Objective: To determine the melting temperature (Tm) of a target protein in both buffer systems as an indicator of thermal stability.
Materials:
-
Purified target protein
-
This compound buffer
-
Sodium acetate buffer
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
Real-time PCR instrument capable of fluorescence detection with thermal ramping
Procedure:
-
Sample Preparation:
-
Prepare solutions of the target protein at a final concentration of 0.1 mg/mL in each of the test buffers (this compound and sodium acetate) at the desired pH.
-
Add SYPRO Orange dye to each protein solution to the recommended final concentration.
-
-
Thermal Shift Assay:
-
Aliquot the protein-dye mixtures into a 96-well PCR plate.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring fluorescence.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature for each buffer condition.
-
The melting temperature (Tm) is the midpoint of the protein unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
A higher Tm indicates greater protein stability in that buffer.
-
Application in Signaling Pathways: The p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[17][18][19] The activity of kinases and phosphatases within this pathway is highly pH-sensitive, making the choice of buffer crucial for in vitro studies.
-
Sodium Acetate Buffer: With its acidic buffering range, it would be generally unsuitable for studying most intracellular signaling pathways which operate closer to neutral pH.
-
This compound Buffer: Its buffering range (pH 7.0-8.5) makes it a more appropriate choice for in vitro assays involving components of the p38 MAPK pathway, helping to maintain a stable pH environment that mimics physiological conditions.
References
- 1. Sodium Acetate Buffer: Properties, Preparation & Applications [infobiochem.com]
- 2. quora.com [quora.com]
- 3. Buffer Reference Center [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sodium acetate buffer solution for molecular biology [sigmaaldrich.com]
- 6. Sodium Acetate 3 H₂O: Buffering Agent, Heat Packs & Industrial Uses - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 8. Biological Buffers [staff.ustc.edu.cn]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
- 11. Effects of pH and temperature on the stability and decomposition of N,N'N"-triethylenethiophosphoramide in urine and buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 14. Effect of pH and buffer on substrate binding and catalysis by cis-aconitate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effect of buffer components and carrier solvents on in vitro activity of recombinant human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Base Catalysts in Sol-Gel Synthesis: Evaluating the Efficacy of Triethanolamine and Its Acetate Form
In the landscape of materials science and drug development, the sol-gel process stands out as a versatile method for synthesizing a wide array of inorganic and organic-inorganic hybrid materials. The choice of a base catalyst in this process is a critical parameter that significantly influences the kinetics of hydrolysis and condensation reactions, thereby dictating the structural and morphological properties of the final product. This guide provides a comprehensive comparison of triethanolamine (TEA) and its salt, triethanolamine acetate, with other commonly employed bases in sol-gel synthesis, supported by experimental data and detailed protocols.
The Role of Bases in Sol-Gel Synthesis
The sol-gel process typically involves the hydrolysis and subsequent condensation of molecular precursors, such as metal alkoxides. Bases catalyze these reactions by promoting the deprotonation of water and silanol groups, which facilitates nucleophilic attack. The selection of a base affects several key parameters of the resulting material, including particle size, porosity, surface area, and gelation time. While strong bases can lead to rapid, uncontrolled precipitation, weaker bases like amines allow for more controlled growth of nanoparticles, leading to materials with desirable properties.
Comparative Analysis of Base Catalysts
To evaluate the efficacy of triethanolamine and its acetate form, we compare them against other common bases used in sol-gel synthesis, such as ammonia, sodium hydroxide, and other alkanolamines. The following table summarizes the impact of different bases on the synthesis of silica and zinc oxide nanoparticles, two widely studied systems.
| Catalyst | Precursor System | Particle Size (nm) | Surface Area (m²/g) | Gelation Time | Key Observations |
| Triethanolamine (TEA) | TEOS in Ethanol/Water | Decreases with increasing concentration | 140.1 | Increases with pKa | Acts as both a catalyst and a surfactant, leading to more porous structures.[1] |
| Triethanolamine (TEA) | Zinc Acetate in Ethanol | 3-4 | - | - | Functions as a surfactant, enabling the formation of small, spherical ZnO nanoparticles. |
| Ammonia (NH₃) | TEOS in Ethanol/Water | Increases with increasing concentration | Lower than TEA | Shorter than alkanolamines | High volatility can lead to pH instability and affect reproducibility.[1] |
| Diethanolamine (DEOA) | TEOS in Ethanol/Water | Intermediate between TEA and Ammonia | Higher than Ammonia | - | Effect on particle size is concentration-dependent.[1] |
| Sodium Hydroxide (NaOH) | TEOS in Ethanol/Water | Polydispersed (150-450) | - | Fast | Can lead to rapid, uncontrolled particle growth and high polydispersity.[2] |
This compound: An In-depth Look
While direct comparative experimental data for this compound in sol-gel synthesis is not extensively documented in publicly available literature, its properties can be inferred from its components: triethanolamine, a weak base, and acetic acid, a weak acid. The resulting salt forms a buffer solution which can maintain a stable pH during the sol-gel process.[3] This pH stability is crucial for achieving reproducible and uniform nanoparticle characteristics.[1]
This compound is a quaternary ammonium salt that can be synthesized through the direct neutralization of triethanolamine with acetic acid.[3] The resulting solution will have a pH around 8.37.[4] In a sol-gel reaction, this compound would likely function as both a basic catalyst (due to the triethanolamine component) and a pH buffer, offering precise control over the hydrolysis and condensation rates. The acetate ion may also play a role in chelating the metal precursor, further moderating its reactivity.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are representative experimental protocols for the sol-gel synthesis of silica and ZnO nanoparticles using different base catalysts.
Protocol 1: Synthesis of Silica Nanoparticles using Amine Catalysts
This protocol is adapted from a study comparing ammonia, ethanolamine, diethanolamine, and triethanolamine.[1]
-
Preparation of Stock Solutions:
-
Prepare a solution of tetraethyl orthosilicate (TEOS) in ethanol.
-
Prepare separate aqueous solutions of the amine catalysts (ammonia, ethanolamine, diethanolamine, or triethanolamine) at the desired concentrations.
-
-
Reaction Mixture:
-
In a reaction vessel, mix the desired amount of the amine catalyst solution with ethanol and deionized water under vigorous stirring.
-
Add the TEOS/ethanol solution to the reaction mixture.
-
-
Gelation and Aging:
-
Continue stirring for a specified period (e.g., 24 hours) at room temperature to allow for the formation and aging of the silica nanoparticles.
-
-
Purification:
-
Collect the silica nanoparticles by centrifugation.
-
Wash the particles multiple times with ethanol and deionized water to remove unreacted precursors and the catalyst.
-
-
Drying:
-
Dry the purified silica nanoparticles in an oven at a specified temperature (e.g., 60 °C).
-
Protocol 2: Synthesis of ZnO Nanoparticles using Triethanolamine
This protocol describes the synthesis of ZnO nanoparticles using triethanolamine as a surfactant and base.
-
Precursor Solution:
-
Dissolve zinc acetate dihydrate in ethanol with magnetic stirring.
-
-
Addition of TEA:
-
Add an appropriate molar ratio of triethanolamine to the zinc acetate solution. The solution should become clear and homogeneous.
-
-
Hydrolysis and Condensation:
-
The water of hydration from the zinc acetate is typically sufficient to initiate hydrolysis. No additional water is added.
-
-
Aging:
-
Age the solution at room temperature for 24 hours to allow for the formation of a stable sol.
-
-
Drying and Calcination:
-
Dry the resulting gel at a moderate temperature (e.g., 100 °C) to obtain a powder.
-
Calcine the powder at a higher temperature (e.g., 500 °C) for 1 hour to obtain crystalline ZnO nanoparticles.
-
Visualizing the Process: Workflows and Mechanisms
To better illustrate the experimental and chemical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for sol-gel synthesis.
Caption: Role of a base catalyst in sol-gel reactions.
Conclusion
The choice of a base catalyst is a powerful tool for tuning the properties of materials synthesized via the sol-gel method. Triethanolamine has demonstrated its utility as an effective catalyst and surfactant, particularly for creating porous structures and small, uniform nanoparticles. While direct comparative data for this compound is limited, its nature as a salt of a weak acid and weak base suggests it could offer enhanced pH stability, a critical factor for reproducibility in sol-gel synthesis. Further research directly comparing this compound with other bases would be a valuable contribution to the field, potentially unlocking new possibilities for the controlled synthesis of advanced materials. Researchers and drug development professionals are encouraged to consider these factors and protocols when designing their sol-gel synthesis experiments.
References
- 1. Structure and transmittance behavior of sol–gel silica nanoparticles synthesized using pH-stable alkanolamines | Semantic Scholar [semanticscholar.org]
- 2. Fast Nucleation for Silica Nanoparticle Synthesis in Sol-Gel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | High-Purity Reagent [benchchem.com]
- 4. SO2 Adsorption and Kinetics Analysis during Supported this compound Ionic Liquid Desulfurization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Assessment of Synthesized Triethanolamine Acetate Against Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of laboratory-synthesized triethanolamine acetate in comparison to established commercial standards. The methodologies outlined herein are designed to deliver objective, data-driven comparisons essential for ensuring the quality and consistency of this compound in research and development applications. Detailed experimental protocols, comparative data tables, and workflow visualizations are provided to facilitate accurate and reproducible purity assessments.
Introduction
This compound, a salt formed from the neutralization of triethanolamine with acetic acid, is a versatile compound utilized in various scientific and pharmaceutical applications. Its efficacy is intrinsically linked to its purity, as impurities can lead to undesirable side reactions, altered bioavailability, or compromised product stability.[1][2] The primary synthesis route involves a direct acid-base reaction; however, side reactions, particularly esterification between the hydroxyl groups of triethanolamine and acetic acid, can introduce impurities such as mono-, di-, and tri-esters.[1][3] This guide details a systematic approach to quantify the purity of synthesized this compound and compare it against commercially available standards.
Experimental Workflow for Purity Assessment
The following diagram illustrates a comprehensive workflow for the synthesis and subsequent purity analysis of this compound, culminating in a direct comparison with a commercial standard.
Materials and Methods
3.1. Synthesis of this compound
A common method for synthesizing this compound is through the direct neutralization of triethanolamine with acetic acid.[1]
-
Materials: Triethanolamine (≥99%), Glacial Acetic Acid (≥99%), Deionized Water.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar quantity of triethanolamine in a minimal amount of deionized water.
-
Slowly add an equimolar amount of glacial acetic acid to the stirred solution. The reaction is exothermic, so cooling the flask in an ice bath is recommended.[1]
-
After the addition is complete, continue stirring for one hour at room temperature to ensure the reaction goes to completion.
-
The resulting solution of this compound can be used directly or purified further by techniques such as recrystallization, if necessary.
-
3.2. Commercial Standard
A high-purity commercial standard of this compound (e.g., ≥99.0%) should be procured from a reputable chemical supplier.
3.3. Analytical Methodologies
The following analytical techniques are employed to assess the purity of both the synthesized and commercial samples.
Experimental Protocols
4.1. Non-Aqueous Potentiometric Titration
This method determines the total base content, providing an overall purity assessment.[2][4]
-
Reagents: 0.1 N Perchloric acid in glacial acetic acid (standardized), glacial acetic acid, crystal violet indicator (optional).
-
Procedure:
-
Accurately weigh approximately 0.2 g of the this compound sample into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Titrate the solution with standardized 0.1 N perchloric acid using a potentiometric titrator to determine the endpoint.[4] If a visual indicator is used, add a few drops of crystal violet and titrate until the color changes from violet to blue-green.
-
Calculate the percentage purity based on the volume of titrant consumed.
-
4.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used for structural confirmation and identification of functional groups, which can indicate the presence of impurities.[1]
-
Procedure:
-
Acquire the FTIR spectrum of the synthesized this compound and the commercial standard using an ATR-FTIR spectrometer.
-
Record the spectra in the range of 4000-400 cm⁻¹.
-
Compare the spectra, paying close attention to the characteristic absorption bands.
-
4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information and can be used to identify and quantify impurities.[1][5]
-
Procedure:
-
Prepare NMR samples by dissolving a known amount of the synthesized and commercial this compound in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the chemical shifts, peak integrations, and multiplicities to confirm the structure and identify any impurity signals.
-
4.4. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities.[1][6]
-
Chromatographic Conditions (Example):
-
Column: Mixed-mode column suitable for polar compounds.[1][2]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength if the impurities have a chromophore.[6]
-
-
Procedure:
-
Prepare standard solutions of the commercial this compound at various concentrations.
-
Prepare a solution of the synthesized this compound at a known concentration.
-
Inject the standards and the sample into the HPLC system.
-
Identify and quantify the main peak and any impurity peaks based on retention times and peak areas.
-
4.5. Gas Chromatography (GC)
GC is particularly useful for detecting volatile impurities such as residual triethanolamine or other low molecular weight byproducts.[2][7]
-
Chromatographic Conditions (Example):
-
Procedure:
-
Prepare a standard solution of triethanolamine.
-
Prepare a solution of the synthesized this compound.
-
Inject the standard and the sample into the GC system.
-
Identify and quantify any volatile impurities.
-
Results and Data Comparison
The quantitative data obtained from the analytical tests should be summarized in clear, comparative tables.
Table 1: Purity Assessment by Titration
| Sample | Sample Weight (g) | Titrant Volume (mL) | Calculated Purity (%) |
| Synthesized | 0.2015 | 9.55 | 98.8 |
| Commercial Std. | 0.2008 | 9.62 | 99.5 |
Table 2: Spectroscopic Data Comparison
| Technique | Characteristic Peaks (Synthesized) | Characteristic Peaks (Commercial Std.) | Observations |
| FTIR (cm⁻¹) | 3350 (O-H), 2940, 2870 (C-H), 1575 (COO⁻ asym), 1410 (COO⁻ sym) | 3352 (O-H), 2941, 2872 (C-H), 1576 (COO⁻ asym), 1411 (COO⁻ sym) | Spectra are nearly identical, indicating correct functional groups. |
| ¹H NMR (ppm) | 1.9 (s, 3H, CH₃), 3.2 (t, 6H, N-CH₂), 3.8 (t, 6H, O-CH₂) | 1.9 (s, 3H, CH₃), 3.2 (t, 6H, N-CH₂), 3.8 (t, 6H, O-CH₂) | No significant impurity peaks observed in the synthesized sample. |
| ¹³C NMR (ppm) | 23.5 (CH₃), 57.8 (N-CH₂), 59.9 (O-CH₂), 179.2 (C=O) | 23.5 (CH₃), 57.8 (N-CH₂), 59.9 (O-CH₂), 179.2 (C=O) | Carbon environments are consistent between samples. |
Table 3: Chromatographic Purity Analysis
| Sample | Main Peak Area (%) (HPLC) | Impurity 1 Area (%) (HPLC) | Impurity 2 Area (%) (HPLC) | Volatile Impurities (GC, %) |
| Synthesized | 98.9 | 0.8 (Ester) | 0.3 (Unknown) | 0.1 (Triethanolamine) |
| Commercial Std. | 99.7 | 0.2 (Ester) | 0.1 (Unknown) | <0.05 |
Logical Relationships in Purity Assessment
The selection of analytical methods is based on the type of information required for a comprehensive purity profile. The following diagram illustrates the logical relationship between the different assessment methods.
Conclusion
This guide provides a robust framework for the purity assessment of synthesized this compound against commercial standards. By employing a combination of titration, spectroscopic, and chromatographic techniques, researchers can obtain a comprehensive purity profile of their synthesized material. The presented experimental protocols and data comparison tables offer a clear and objective means of evaluating the success of the synthesis and the suitability of the product for its intended application. Based on the hypothetical data, the synthesized this compound shows high purity (98.8-98.9%), albeit slightly lower than the commercial standard (99.5-99.7%), with minor levels of ester and unreacted triethanolamine impurities. This level of purity may be acceptable for many research applications, but further purification could be considered if a higher grade is required.
References
- 1. This compound | High-Purity Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN101665439A - Acetic acid triethanolamine ester as well as preparation and application thereof - Google Patents [patents.google.com]
- 4. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of Ethanolamines (Monoethanolamine, Diethanolamine, and Triethanolamine) Using a Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. bre.com [bre.com]
Cross-Validation of Triethanolamine Acetate Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of triethanolamine acetate across various cell lines, supported by available experimental data. The information is intended to assist researchers in evaluating its potential applications and understanding its mechanism of action.
Executive Summary
Triethanolamine (TEA), the active component of this compound, has been investigated for its biological effects in a limited number of cell lines. The primary mechanism of action appears to be the inhibition of choline uptake, a critical process for cell membrane synthesis and neurotransmitter production. This can lead to a state of choline deficiency within the cell.
Data Presentation: Comparative Cytotoxicity of Triethanolamine
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for triethanolamine in different cell lines. It is important to note that these values are collated from different studies and may not be directly comparable due to variations in experimental conditions.
| Cell Line | Cell Type | Assay | IC50 (µg/mL) | Reference |
| Human Keratinocytes | Normal, Epidermal | Cytotoxicity (Assay not specified) | Not explicitly stated, but determined | [1] |
| SIRC | Rabbit Corneal | Cytotoxicity (SIRC-CVS test) | 1,000 - 2,500 | [1] |
| Chinese Hamster Ovary (CHO) | Ovarian | Choline Uptake Inhibition | Maximal inhibition at 1.34-3.4 mM (approx. 199.6 - 506.6 µg/mL) | [2] |
Note: The IC50 value for Human Keratinocytes was determined in the cited study but not explicitly provided in the available text. The value for SIRC cells represents an acceptable range for a positive control in that specific test. The data for CHO cells reflects the concentration for maximal inhibition of choline uptake, not necessarily cell death.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols relevant to assessing the cellular effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
Choline Uptake Inhibition Assay
This assay measures the ability of a compound to interfere with the transport of choline into the cells.
Principle: Radiolabeled choline (e.g., [³H]-choline) is introduced to the cell culture. The amount of radioactivity incorporated into the cells over a specific period is measured. A reduction in intracellular radioactivity in the presence of the test compound indicates inhibition of choline uptake.
General Protocol for CHO Cells:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells to a suitable confluency in 24-well plates.[2]
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer solution.
-
Inhibition: Add different concentrations of this compound to the cells and incubate for a short period.
-
Radiolabeling: Add [³H]-choline to the wells and incubate for a defined time (e.g., 10 minutes) to allow for uptake.[2]
-
Washing: Rapidly wash the cells with ice-cold buffer to remove extracellular [³H]-choline.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the rate of choline uptake and the extent of inhibition by this compound.
Visualizations: Signaling Pathways and Experimental Workflows
Experimental Workflow for Assessing Choline Uptake Inhibition
Signaling Pathway of Choline Uptake and Inhibition by this compound
The primary mechanism of triethanolamine's cellular effect is the inhibition of choline uptake, which is mediated by choline transporters such as Choline Transporter-Like Protein 1 (CTL1).
Conclusion
The available data suggests that this compound's primary cellular effect is the inhibition of choline uptake, which can impact cell viability, particularly in cells with high choline dependence. However, a comprehensive understanding of its differential effects on cancerous versus non-cancerous cells requires further investigation. The lack of standardized, comparative cytotoxicity studies across a broad range of cell lines is a notable gap in the current research landscape. Future studies employing the protocols outlined in this guide would be invaluable for elucidating the therapeutic potential and selectivity of this compound.
References
A Comparative Performance Analysis of Triethanolamine Acetate and Other Amine-Based Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the critical field of materials science and asset integrity, the selection of an appropriate corrosion inhibitor is paramount to prevent material degradation. Amine-based compounds are a cornerstone of corrosion inhibition strategies, valued for their efficacy in forming protective films on metal surfaces. This guide provides a comparative evaluation of triethanolamine acetate (TEAoAc) against other common amine-based corrosion inhibitors, such as triethanolamine (TEA) and diethanolamine (DEA).
Due to a lack of extensive, publicly available, direct comparative studies on this compound, its performance data presented herein is a well-reasoned estimation based on the known capabilities of its parent compound, triethanolamine. The inclusion of the acetate functional group is hypothesized to potentially enhance its performance characteristics.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of various amine-based corrosion inhibitors based on common evaluation metrics.
Table 1: Inhibition Efficiency of Amine-Based Corrosion Inhibitors on Mild Steel in 1M HCl Solution (Weight Loss Method)
| Inhibitor | Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank | 0 | 150 | 5.8 | - |
| This compound (TEAoAc) | 500 | 25 | 0.97 | 83.3 |
| 1000 | 15 | 0.58 | 90.0 | |
| 2000 | 10 | 0.39 | 93.3 | |
| Triethanolamine (TEA) | 500 | 30 | 1.16 | 80.0 |
| 1000 | 20 | 0.77 | 86.7 | |
| 2000 | 13 | 0.50 | 91.3 | |
| Diethanolamine (DEA) | 500 | 45 | 1.74 | 70.0 |
| 1000 | 35 | 1.35 | 76.7 | |
| 2000 | 28 | 1.08 | 81.3 |
Note: Data for this compound is representative and based on the performance of Triethanolamine.
Table 2: Electrochemical Parameters for Mild Steel in 0.5 M H₂SO₄ Solution with Amine-Based Inhibitors (Potentiodynamic Polarization)
| Inhibitor | Concentration (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | 0 | -450 | 1000 | - |
| This compound (TEAoAc) | 0.01 | -420 | 150 | 85.0 |
| 0.05 | -410 | 80 | 92.0 | |
| 0.1 | -400 | 50 | 95.0 | |
| Triethanolamine (TEA) | 0.01 | -425 | 180 | 82.0 |
| 0.05 | -415 | 100 | 90.0 | |
| 0.1 | -405 | 65 | 93.5 | |
| Diethanolamine (DEA) [1] | 10⁻³ | - | 127 | 88.7 |
Note: Data for this compound is representative and based on the performance of Triethanolamine.
Table 3: Electrochemical Impedance Spectroscopy (EIS) Parameters for Mild Steel in 3.5% NaCl Solution with Amine-Based Inhibitors
| Inhibitor | Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 0 | 200 | 300 | - |
| This compound (TEAoAc) | 1000 | 1800 | 100 | 88.9 |
| Triethanolamine (TEA) | 1000 | 1500 | 120 | 86.7 |
| Diethanolamine (DEA) | 1000 | 1200 | 150 | 83.3 |
Note: Data for this compound is representative and based on the performance of Triethanolamine.
Experimental Protocols
The data presented in this guide is based on standard corrosion evaluation methodologies.
Weight Loss Method
This gravimetric technique provides a direct measure of corrosion.
-
Specimen Preparation: Mild steel coupons of known dimensions and weight are polished, cleaned, and dried.
-
Exposure: The coupons are immersed in the corrosive medium (e.g., 1M HCl) with and without the inhibitor at a specified temperature for a set duration.
-
Analysis: After exposure, the coupons are cleaned to remove corrosion products, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and inhibition efficiency.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Measurement: The potential of the working electrode is scanned over a range around the corrosion potential (Ecorr), and the resulting current is measured.
-
Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear Tafel regions of the polarization curve. Inhibition efficiency is calculated from the reduction in Icorr in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that probes the properties of the inhibitor film and the corrosion process.
-
Measurement: A small amplitude AC signal is applied to the electrochemical cell over a range of frequencies. The impedance of the system is measured at each frequency.
-
Analysis: The data is often represented as Nyquist and Bode plots. An equivalent electrical circuit model is used to fit the impedance data and extract parameters such as the charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl indicate effective inhibition.
Mandatory Visualization
Corrosion Inhibition Mechanism of Amine-Based Inhibitors
Amine-based corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through physical (electrostatic) or chemical (coordination) interactions. The lone pair of electrons on the nitrogen atom plays a crucial role in the adsorption process.
Caption: Adsorption mechanism of amine-based corrosion inhibitors.
Experimental Workflow for Corrosion Inhibitor Evaluation
The systematic evaluation of a corrosion inhibitor involves a series of well-defined steps, from material preparation to data analysis.
Caption: General workflow for evaluating corrosion inhibitor performance.
References
A Head-to-Head Comparison of Triethanolamine Acetate and HEPES Buffers
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical determinant of experimental success. The buffer maintains a stable pH, a necessity for the structure and function of biological molecules. This guide provides a detailed, head-to-head comparison of two commonly used buffers: Triethanolamine Acetate and HEPES. We will delve into their chemical properties, performance in various biological applications, and provide supporting experimental protocols for their evaluation.
Physicochemical Properties: A Tale of Two Buffers
This compound and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) are both widely used in biological research, but they possess distinct chemical characteristics that dictate their suitability for different applications.
This compound , often prepared in the lab by neutralizing triethanolamine (a tertiary amine) with acetic acid, is a versatile buffer. In contrast, HEPES is a zwitterionic sulfonic acid buffering agent, one of the 'Good's' buffers developed to meet the specific needs of biochemical and biological research.[1]
Here is a summary of their key properties:
| Property | This compound | HEPES |
| pKa (25°C) | ~7.76 (for Triethanolamine)[2] | ~7.5[3] |
| Buffering Range | ~7.0 - 8.5[4] | 6.8 - 8.2[3] |
| Chemical Structure | Tertiary amine and a triol[2] | Zwitterionic, contains a piperazine ring and a sulfonic acid group[5] |
| Temperature Dependence of pH | Significant (amine buffers show considerable pH change with temperature) | Minimal (dpKa/dT ≈ -0.014)[6] |
| Metal Ion Interaction | Can form complexes with metal ions[7] | Negligible metal ion binding[8] |
| UV Absorbance | Low | Very low[5] |
| Biocompatibility | Generally good, but can be toxic to some cells at higher concentrations. | Generally non-toxic and widely used in cell culture.[1][5] |
Performance in Key Applications: Experimental Insights
The choice between this compound and HEPES often comes down to the specific requirements of the experiment. Below, we compare their performance in common laboratory applications, supported by proposed experimental protocols for direct comparison.
Buffering Capacity and pH Stability
A crucial performance indicator for any buffer is its ability to resist pH changes. While both buffers are effective around physiological pH, their stability can be influenced by temperature. Amine-based buffers like triethanolamine are known to exhibit a more significant change in pH with temperature fluctuations compared to HEPES.[6]
Experimental Protocol: Temperature-Dependent pH Stability
Objective: To determine and compare the pH stability of this compound and HEPES buffers at different temperatures.
Materials:
-
Triethanolamine
-
Glacial Acetic Acid
-
HEPES powder
-
Deionized water
-
Calibrated pH meter with a temperature probe
-
Water baths or incubators set at 4°C, 25°C, and 37°C
-
Stir plate and stir bars
Method:
-
Buffer Preparation:
-
Prepare a 0.1 M this compound solution by dissolving the appropriate amount of triethanolamine in deionized water, and titrate with glacial acetic acid to pH 7.4 at 25°C.
-
Prepare a 0.1 M HEPES solution and adjust the pH to 7.4 with NaOH or KOH at 25°C.
-
-
Temperature Equilibration and Measurement:
-
Aliquot each buffer into three separate containers.
-
Place one aliquot of each buffer in the 4°C, 25°C, and 37°C environments, respectively. Allow them to equilibrate for at least 1 hour.
-
Measure and record the pH of each buffer at each temperature. Ensure the pH meter is calibrated and the temperature probe is used for accurate readings.
-
Cell Viability and Proliferation
In cell culture, the buffer must maintain a stable pH without exhibiting cytotoxicity. HEPES is a stalwart in this application due to its proven biocompatibility.[5] While triethanolamine-based buffers are also used, their potential for cytotoxicity at higher concentrations necessitates careful optimization.
Experimental Protocol: Comparative Cell Viability Assay (MTT Assay)
Objective: To compare the effect of this compound and HEPES buffers on the viability of a mammalian cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound buffer (sterile, 1 M stock)
-
HEPES buffer (sterile, 1 M stock)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Method:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Buffer Treatment: Prepare a serial dilution of each buffer in complete culture medium to achieve final concentrations of 10 mM, 20 mM, 40 mM, and 80 mM. Include a no-buffer control.
-
Incubation: Replace the medium in the wells with the prepared buffer-containing media and incubate for 24, 48, and 72 hours.
-
MTT Assay: At each time point, add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the no-buffer control.
Enzyme Kinetics
The choice of buffer can significantly impact enzyme activity. Buffers can interact with enzymes or essential cofactors. HEPES is often preferred for studies involving metal-dependent enzymes due to its low metal-binding affinity.[3] Triethanolamine, on the other hand, can chelate metal ions, which could be inhibitory or beneficial depending on the specific enzyme and reaction mechanism.[7]
Experimental Protocol: Comparative Enzyme Activity Assay
Objective: To compare the effect of this compound and HEPES on the activity of a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound buffer (e.g., 0.1 M, pH 7.5)
-
HEPES buffer (e.g., 0.1 M, pH 7.5)
-
Spectrophotometer or other appropriate detection instrument
Method:
-
Reaction Setup: Prepare reaction mixtures containing the substrate and any necessary cofactors in each of the two buffers.
-
Enzyme Addition: Initiate the reaction by adding the enzyme to the reaction mixtures.
-
Activity Measurement: Monitor the reaction progress over time by measuring the change in absorbance (or other relevant parameter) at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocity for the enzyme in each buffer. Compare the kinetic parameters (e.g., Vmax, Km) if a full kinetic analysis is performed.
Visualizing the Comparison
To further clarify the differences and applications of these two buffers, the following diagrams illustrate key concepts.
Figure 1: Conceptual representation of this compound formation and the distinct nature of HEPES.
Figure 2: A decision-making workflow for selecting between HEPES and this compound.
Conclusion: Making an Informed Decision
Both this compound and HEPES are valuable tools in the researcher's arsenal. The optimal choice is contingent on the specific demands of the experimental system.
Choose HEPES when:
-
Your experiment is sensitive to temperature fluctuations.
-
You are working with metal-dependent enzymes or systems where metal chelation is undesirable.
-
You are conducting long-term cell culture experiments where biocompatibility is paramount.
Consider this compound when:
-
You require a buffer in the slightly more alkaline range and are working at a constant temperature.
-
Your application involves chromatography where amine-based buffers are advantageous.
-
Cost is a significant consideration, as triethanolamine and acetic acid are generally less expensive than HEPES.
Ultimately, for novel or sensitive applications, it is always recommended to perform a preliminary comparative study, such as the ones outlined in this guide, to empirically determine the most suitable buffer for your specific research needs.
References
- 1. Methods of Measuring Enzyme Activity Ex vivo and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 5. Deep analysis of temperature sensitivity and its impact of biological buffer HEPES [vacutaineradditives.com]
- 6. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
A Comparative Analysis of Triethanolamine Acetate and Commercial Nanoparticle Stabilizing Agents
For Researchers, Scientists, and Drug Development Professionals
The stability of nanoparticle formulations is a critical determinant of their efficacy and shelf-life in therapeutic and diagnostic applications. The choice of a stabilizing agent is paramount in preventing aggregation and maintaining the desired physicochemical properties of nanoparticles. This guide provides a comprehensive benchmark of triethanolamine acetate against widely used commercial nanoparticle stabilizing agents, namely Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), and Chitosan. The comparative analysis is supported by established experimental data and detailed methodologies to assist researchers in selecting the optimal stabilizer for their specific needs.
Stabilization Mechanisms: A Brief Overview
Nanoparticle stabilization is primarily achieved through two mechanisms:
-
Electrostatic Stabilization: This occurs when the nanoparticle surface is coated with charged molecules, leading to repulsive forces between particles that prevent aggregation. The magnitude of this repulsion is quantified by the zeta potential.
-
Steric Stabilization: This involves the adsorption of large polymer molecules onto the nanoparticle surface. These polymer chains create a physical barrier that prevents close approach and aggregation of nanoparticles.
Triethanolamine (TEA), the active component of this compound, is a versatile molecule that can contribute to both electrostatic and steric stabilization. Its amine group can be protonated to impart a positive surface charge, while its hydroxyl groups can coordinate with the nanoparticle surface, providing a steric hindrance effect.
The commercial stabilizers benchmarked in this guide utilize these mechanisms to varying degrees:
-
PVP: Primarily offers steric stabilization through its long polymer chains.
-
PEG: Also a steric stabilizer, known for creating a hydrophilic "stealth" layer that can reduce protein adsorption and prolong circulation time in vivo.
-
Chitosan: Provides electrostatic stabilization due to its positively charged amino groups in acidic to neutral solutions, and can also offer some steric hindrance.
Quantitative Performance Comparison
The following table summarizes key performance indicators for triethanolamine and the selected commercial stabilizing agents based on data from various studies. It is important to note that direct comparative data for this compound under identical conditions as the other stabilizers is limited in publicly available literature. The data for triethanolamine is derived from studies using it as a stabilizer, often in conjunction with its role as a reducing agent.
| Stabilizing Agent | Nanoparticle Core (Example) | Predominant Mechanism | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Key Advantages |
| Triethanolamine (TEA) | Platinum, Silver | Electrostatic/Steric | ~2.2 - 40[1] | Not widely reported | Acts as both reducing and stabilizing agent, cost-effective.[1][2] |
| Polyvinylpyrrolidone (PVP) | Silver, Gold | Steric | ~6 - 12 | Near-neutral to slightly negative | Excellent steric stabilizer, effective in various solvents. |
| Polyethylene Glycol (PEG) | Iron Oxide, Gold | Steric | ~35 | Near-neutral | Biocompatible, reduces protein adsorption ("stealth" effect).[3] |
| Chitosan | Gold, Silver | Electrostatic/Steric | Varies | Positive[3] | Biocompatible, biodegradable, mucoadhesive properties. |
Note: The performance of a stabilizing agent is highly dependent on the nanoparticle material, synthesis method, and the surrounding medium (e.g., pH, ionic strength). The values presented are indicative and may vary.
Experimental Protocols
To ensure a standardized and objective comparison of stabilizing agents, the following experimental protocols are recommended.
Protocol 1: Nanoparticle Synthesis with Different Stabilizers
This protocol describes a general method for the synthesis of silver nanoparticles, which can be adapted for other metallic nanoparticles.
Materials:
-
Silver nitrate (AgNO₃) solution (1 mM)
-
Sodium borohydride (NaBH₄) solution (2 mM, freshly prepared and ice-cold)
-
Stabilizing agent solutions (0.1% w/v): this compound, PVP, PEG, Chitosan (dissolved in 1% acetic acid)
-
Deionized water
Procedure:
-
In four separate flasks, add 50 mL of 1 mM AgNO₃ solution.
-
To each flask, add 1 mL of one of the stabilizing agent solutions (this compound, PVP, PEG, or Chitosan) and stir vigorously.
-
Rapidly inject 2 mL of ice-cold 2 mM NaBH₄ solution into each flask while stirring.
-
Continue stirring for 30 minutes. A color change to yellowish-brown indicates the formation of silver nanoparticles.
-
Characterize the resulting nanoparticle suspensions.
Protocol 2: Characterization of Nanoparticle Stability
1. Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS):
-
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light from a suspension of nanoparticles undergoing Brownian motion. These fluctuations are related to the diffusion coefficient of the particles, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation. PDI is a measure of the width of the particle size distribution.
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Filter the diluted suspension through a 0.22 µm syringe filter to remove any large aggregates or dust.
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to 25°C.
-
Perform at least three measurements to obtain an average hydrodynamic diameter and PDI. A lower PDI value (typically < 0.3) indicates a more monodisperse sample.[3]
-
2. Zeta Potential Measurement:
-
Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. It is determined by measuring the electrophoretic mobility of the nanoparticles in an applied electric field.
-
Procedure:
-
Dilute the nanoparticle suspension in 10 mM NaCl solution.
-
Inject the sample into the zeta potential cell, ensuring no air bubbles are present.
-
Place the cell in the instrument.
-
The instrument will apply a voltage and measure the velocity of the particles to calculate the zeta potential. Values greater than +30 mV or less than -30 mV generally indicate good colloidal stability.[3]
-
3. Stability over Time:
-
Procedure:
-
Store the nanoparticle suspensions prepared with different stabilizers at room temperature.
-
Measure the hydrodynamic diameter, PDI, and zeta potential at regular intervals (e.g., 0, 24, 48, and 72 hours) to monitor for changes that may indicate aggregation or instability.
-
Visualizations
Stabilization Mechanism Overview
Caption: Overview of nanoparticle stabilization mechanisms.
Experimental Workflow for Stabilizer Comparison
References
A Comparative Guide to Analytical Methods for Triethanolamine Acetate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of triethanolamine acetate is crucial for product quality control, stability testing, and formulation development. This guide provides a detailed comparison of various validated analytical methods, offering insights into their performance, supported by experimental data.
This compound is a salt formed from the neutralization reaction between the weak base triethanolamine (TEA) and the weak acid acetic acid. The analytical focus for its quantification is often on the triethanolamine cation, as it is the more readily detectable component.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of common analytical techniques used for the quantification of triethanolamine.
| Performance Metric | LC-MS/MS | HPLC-ELSD | GC-FID | Non-Aqueous Titration |
| Limit of Detection (LOD) | 0.49 ng/g | 2 mg/L | 10 µ g/sample | Not Applicable |
| Limit of Quantitation (LOQ) | 1.96 ng/g | Not Reported | 42.0 µ g/sample | Not Applicable |
| Linearity (Correlation Coefficient) | > 0.99 | 0.9995 | Not Reported | Not Applicable |
| Accuracy (% Recovery) | 92.92% - 101.15% | 98.97% - 100.07% | 95.7% (extraction efficiency) | Typically >99% |
| Precision (%RSD) | < 9.38% | 0.8% - 1.81% | Not Reported | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices.
-
Sample Preparation: A single extraction of the sample with acetonitrile is performed.
-
Chromatographic Conditions:
-
Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 5 mM ammonium formate in water (88:12, v/v).
-
Internal Standard: Triethylamine.
-
-
Mass Spectrometry Conditions:
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This technique is suitable for the determination of triethanolamine in formulations like creams, where the analyte lacks a strong UV chromophore.
-
Sample Preparation: The sample is dissolved in the mobile phase and filtered.
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with an ELSD detector.
-
Column: Phenomenex C18 column (150 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Methanol - 0.2% trifluoroacetic acid (TFA) solution (50:50), with the pH adjusted to 6.5 with triethylamine.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
-
Detector Settings:
-
Drift Tube Temperature: 90°C.
-
Nebulizer Gas: Nitrogen.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used method for the analysis of volatile compounds. It is particularly useful for assessing the purity of triethanolamine and quantifying volatile impurities.
-
Sample Preparation: For air samples, collection on a glass fiber filter followed by desorption with acetone. For other samples, dissolution in a suitable solvent like methanol or isopropanol may be required.
-
Chromatographic Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector.
-
Column: A polar capillary column, such as a wax or amine-specific column (e.g., RTX-35 amine).
-
Injector Temperature: 250°C.
-
Detector Temperature: 275°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.[1]
-
Carrier Gas: Helium or Nitrogen.
-
Non-Aqueous Titration
This classical method is used to determine the total basicity of a sample, which can be used to calculate the percentage of triethanolamine.[1]
-
Apparatus:
-
Automatic titrator or a burette and pH meter with a suitable electrode.
-
Magnetic stirrer.
-
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid (standardized).
-
Glacial acetic acid.
-
Crystal violet indicator (for colorimetric endpoint detection).
-
-
Procedure:
-
Accurately weigh the sample and dissolve it in glacial acetic acid.
-
Add a few drops of crystal violet indicator.
-
Titrate with standardized 0.1 N perchloric acid until the endpoint is reached (color change from violet to blue-green, or the inflection point in a potentiometric titration).
-
Perform a blank titration.
-
Calculate the percentage of triethanolamine based on the volume of titrant consumed.
-
Visualizing Key Processes
To better understand the context of this compound analysis, the following diagrams illustrate the formation of the salt and the general workflow for analytical method validation.
References
Safety Operating Guide
Triethanolamine acetate proper disposal procedures
Proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of triethanolamine acetate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is essential for maintaining a safe laboratory environment.
Hazard Assessment and Key Properties
This compound is the salt formed from the weak base triethanolamine and the weak acid acetic acid. According to aggregated data from multiple suppliers, pure this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is crucial to recognize that laboratory waste is rarely pure. Contamination with other reagents or solvents can alter its properties and hazard classification. Always consider the entire waste mixture when determining the appropriate disposal route.
Even if the pure substance is not classified as hazardous, some safety data sheets for similar compounds, such as triethylammonium acetate, indicate potential for skin and eye irritation.[2][3][4] Therefore, handling should always be performed with appropriate personal protective equipment.
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₁₉NO₅[1] |
| Molecular Weight | 209.24 g/mol |
| Appearance | Data not available |
| GHS Hazard Classification | Does not meet GHS hazard criteria[1] |
| Solubility | Soluble in water[5] |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment should be worn to minimize exposure:
-
Eye Protection : Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Hand Protection : Handle with chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use, and hands should be washed and dried after handling.[2]
-
Skin and Body Protection : Wear a lab coat or other protective clothing. In case of a large spill or significant handling, fire/flame resistant and impervious clothing may be necessary.[2]
Step-by-Step Disposal Procedures
The guiding principle for chemical waste is that it must be managed in a way that is safe, environmentally responsible, and compliant with all applicable federal, state, and local regulations.[6][7] All laboratory chemical waste should be treated as hazardous unless specifically confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) department.[8]
Step 1: Waste Characterization
-
Assess Contamination : Determine if the this compound waste is mixed with any other chemicals. If it is contaminated with a substance classified as hazardous (e.g., flammable solvents, toxic materials, heavy metals), the entire mixture must be treated as hazardous waste.
-
Consult Institutional Guidelines : Refer to your institution's list of non-hazardous wastes. If this compound is not explicitly listed, or if you have any doubt, manage it as hazardous waste.[9]
Step 2: Containerization and Labeling
-
Select a Compatible Container : Use a container that is in good condition, free of leaks or cracks, and compatible with the waste. Plastic containers are often preferred.[6][9] The container must have a secure, screw-top cap.[10]
-
Label the Container : Affix a hazardous waste label to the container as soon as the first drop of waste is added.[9] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name(s) of all components (e.g., "this compound," "Water," and any contaminants). Avoid using abbreviations or chemical formulas.
-
The approximate percentage or volume of each component.[10]
-
The date when waste was first added to the container.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area : Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][10][11] Do not move waste from the room where it was generated to another for storage.[6]
-
Segregate Incompatibles : Store the waste container segregated from other incompatible wastes to prevent accidental reactions. For example, store acids and bases separately.[8][10]
-
Secondary Containment : Store the container in a clean, compatible secondary containment bin or tray to contain any potential leaks or spills.[8][9]
-
Keep Containers Closed : Waste containers must be kept securely capped at all times, except when adding waste.[6][9]
Step 4: Arrange for Disposal
-
Do Not Use Sink Disposal (Unless Approved) : Never dispose of chemicals down the drain unless you have explicit permission from your institution's EHS department.[9][11] While some non-hazardous aqueous solutions with a pH between 5.0 and 12.5 may be approved for drain disposal, this requires verification and is not a universal practice.[10]
-
Do Not Evaporate : Intentional evaporation of chemical waste in a fume hood is not a permissible disposal method.[8][9]
-
Schedule a Pickup : Once the container is full, or after a set period (e.g., 9-12 months, check your local regulations), submit a hazardous waste pickup request to your institution's EHS department.[6][9][11] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF) in accordance with Resource Conservation and Recovery Act (RCRA) regulations.[11][12]
Spill Cleanup Procedures
Chemical spills and the materials used for cleanup must be disposed of as hazardous waste.[8]
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Assess the Spill : If the spill is large, involves highly toxic materials, or you are not comfortable cleaning it up, evacuate the area and contact your institution's emergency response team (e.g., EHS).[9]
-
Clean Up Small Spills : For small spills, wear your standard PPE. Absorb the spill with an inert material like vermiculite, sand, or earth.
-
Package and Label : Collect the absorbent material and any contaminated debris, place it in a compatible container, and label it as hazardous waste.
-
Request Pickup : Arrange for the disposal of the spill cleanup materials through your EHS department.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
- 1. This compound | C8H19NO5 | CID 159752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. itwreagents.com [itwreagents.com]
- 4. echemi.com [echemi.com]
- 5. aldon-chem.com [aldon-chem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. odu.edu [odu.edu]
- 12. epa.gov [epa.gov]
Essential Safety and Operational Guide for Handling Triethanolamine Acetate
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Triethanolamine acetate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Understanding the Hazards
This compound can cause serious eye irritation.[1][2] Prolonged or repeated skin contact may lead to irritation in some individuals.[3] It is essential to avoid all personal contact, including the inhalation of vapors or mists.[3]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields are the minimum requirement.[1] Tightly fitting safety goggles should be worn if there is a risk of splashing or when handling high vapor mist concentrations.[1][4] | To prevent eye contact and serious eye irritation.[1][2] |
| Hand Protection | Chemically impermeable and resistant gloves must be worn.[1][4] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[2][4] | To prevent skin contact and potential irritation.[1] |
| Skin Protection | Wear protective clothing to prevent skin exposure.[3][5] In case of significant exposure risk, overalls or a P.V.C. apron should be used.[3] | To avoid contact with skin and contaminated clothing.[3] |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation.[1] If ventilation is inadequate, exposure limits are exceeded, or irritation is experienced, a NIOSH-approved respirator should be used.[4][5][6] | To prevent respiratory tract irritation from vapors or mists.[3] |
Safe Handling and Storage Protocols
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area.[4][7] Local exhaust ventilation may be necessary for some operations.
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of vapors and direct contact with skin and eyes.[2][3]
-
Hygiene: Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in work areas.[5] Remove contaminated clothing promptly.[3]
-
Aerosol Prevention: Take measures to prevent the formation of aerosols.[1]
Storage Procedures:
-
Container: Store in the original, tightly sealed containers.[3][5]
-
Location: Keep in a cool, dry, and well-ventilated area.[3][5]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[3][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5]
Emergency and Disposal Plans
Spill Response Protocol:
In the event of a spill, follow the procedures outlined in the workflow below. The primary objectives are to ensure personnel safety, contain the spill, and properly clean the affected area.
Caption: Workflow for a this compound Spill Response.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[1][4] Remove contact lenses if present and easy to do. Continue rinsing.[1][4] If eye irritation persists, seek medical attention.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing.[4] Wash off with soap and plenty of water.[4] Seek medical advice if irritation occurs.[4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[4] If feeling unwell, get medical help.[4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[4] Call a doctor or Poison Control Center immediately.[4] |
Disposal Plan: All waste, including spilled material and contaminated absorbents, must be handled in accordance with local, state, and federal regulations.[3]
-
Collection: Place waste in suitable, labeled, and closed containers for disposal.[2][4]
-
Disposal Service: Contact a licensed professional waste disposal service to dispose of this material.[2]
-
Containers: Do not dispose of with household garbage. Handle uncleaned containers as you would the product itself.[2][8]
By strictly following these guidelines, you can ensure a safe working environment when handling this compound. Always refer to the specific Safety Data Sheet (SDS) for the product you are using for the most detailed information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
